tert-butyl 1H-pyrazole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)6-4-5-9-10-6/h4-5H,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLRGTCTAGDWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of tert-Butyl 1H-pyrazole-3-carboxylate: A Key Intermediate in Drug Discovery
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of tert-butyl 1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore present in a multitude of approved drugs, and its derivatives are continuously investigated for novel therapeutic applications.[1] This document outlines a robust and logical synthetic pathway, delves into the mechanistic rationale behind the chosen methodology, and provides a comprehensive overview of the analytical techniques required for the structural elucidation and purity assessment of the final compound. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this valuable building block.
Introduction: The Significance of the Pyrazole Moiety
The pyrazole ring system is a cornerstone in the design of bioactive molecules, exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The versatility of the pyrazole core allows for extensive structural modifications at various positions, enabling the fine-tuning of physicochemical properties and biological targets. The introduction of a tert-butyl ester at the 3-position of the pyrazole ring yields this compound, a key intermediate that offers several advantages in synthetic chemistry. The bulky tert-butyl group can provide steric hindrance, influencing the regioselectivity of subsequent reactions, while the ester functionality serves as a versatile handle for further chemical transformations, such as amidation or reduction.
Strategic Approach to Synthesis
A direct, one-pot synthesis of this compound from simple starting materials is not extensively documented. Therefore, a logical and efficient two-step synthetic strategy is proposed, commencing from the readily available 1H-pyrazole-3-carboxylic acid. This approach involves the initial activation of the carboxylic acid to an acid chloride, followed by esterification with a tert-butyl alcohol source.
Step 1: Synthesis of 1H-Pyrazole-3-carbonyl Chloride
The initial step involves the conversion of 1H-pyrazole-3-carboxylic acid to its more reactive acid chloride derivative. This transformation is a classic and effective method for activating a carboxylic acid for subsequent nucleophilic acyl substitution.
Rationale for Reagent Selection:
-
Thionyl Chloride (SOCl₂): Thionyl chloride is the reagent of choice for this conversion due to its high reactivity and the convenient removal of byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, driving the equilibrium towards the product.[3][4]
Experimental Protocol:
-
To a stirred solution of 1H-pyrazole-3-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), slowly add thionyl chloride (1.5-2.0 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the evolution of gas ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 1H-pyrazole-3-carbonyl chloride, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
The second and final step is the esterification of the newly formed 1H-pyrazole-3-carbonyl chloride with a source of the tert-butyl group.
Rationale for Reagent Selection:
-
Potassium tert-butoxide: This strong, non-nucleophilic base can also serve as the source of the tert-butoxide nucleophile. Its high reactivity allows for the reaction to proceed under relatively mild conditions.
-
tert-Butanol with a Non-nucleophilic Base: Alternatively, tert-butanol can be used as the alcohol source in the presence of a non-nucleophilic base such as triethylamine or pyridine. The base is necessary to neutralize the HCl generated during the reaction, preventing side reactions and driving the esterification to completion.
Experimental Protocol:
-
Dissolve the crude 1H-pyrazole-3-carbonyl chloride (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in THF, or a mixture of tert-butanol (1.2 equivalents) and triethylamine (1.5 equivalents).
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | Pyrazole H5 |
| ~6.8 | d | 1H | Pyrazole H4 |
| ~1.6 | s | 9H | -C(CH₃)₃ |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=O (ester) |
| ~140 | Pyrazole C3 |
| ~132 | Pyrazole C5 |
| ~110 | Pyrazole C4 |
| ~82 | -C (CH₃)₃ |
| ~28 | -C(C H₃)₃ |
Note: The exact chemical shifts may vary depending on the solvent and the specific instrument used. The predicted values are based on the analysis of similar pyrazole derivatives.
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in the molecule.
Predicted FT-IR Spectral Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3100 | N-H stretch (pyrazole) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1550 | C=N stretch (pyrazole ring) |
| ~1250, ~1150 | C-O stretch (ester) |
The presence of a strong absorption band around 1720 cm⁻¹ is a key indicator of the successful formation of the ester group.[5][6][7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Assignment |
| 182 | [M]⁺ (Molecular ion) |
| 126 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 109 | [M - C₄H₉O]⁺ (Loss of tert-butoxy group) |
| 57 | [C₄H₉]⁺ (tert-Butyl cation) |
The fragmentation pattern showing the loss of isobutylene (56 Da) is characteristic of tert-butyl esters.[8]
Data Summary and Validation
| Property | Value |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 182.20 g/mol |
| Appearance | White to off-white solid |
| Purity (by NMR/LC-MS) | >95% |
Conclusion and Future Perspectives
This guide has detailed a logical and well-supported synthetic route for the preparation of this compound, a valuable building block in drug discovery. The outlined protocols, rooted in established chemical principles, provide a clear pathway for researchers to access this important intermediate. The comprehensive characterization methods described are crucial for ensuring the quality and structural integrity of the synthesized compound.
The availability of a reliable synthesis for this compound opens up numerous avenues for the development of novel pyrazole-based compounds. Future work could focus on the diversification of this scaffold through reactions at the ester functionality and the pyrazole ring nitrogens, leading to the creation of libraries of new chemical entities for biological screening.
References
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PubChem. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Retrieved from [Link]
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NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]
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A-Z Guide to tert-Butyl 1H-Pyrazole-3-Carboxylate: Properties, Reactivity, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 1H-pyrazole-3-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic combination of a stable pyrazole core, a versatile carboxylic acid handle masked as a tert-butyl ester, and a reactive N-H bond makes it an invaluable synthon for constructing complex molecular architectures. The pyrazole motif is a recognized "privileged scaffold," appearing in numerous FDA-approved drugs, underscoring its importance in interacting with biological targets.[1][2][3][4] This guide provides an in-depth analysis of the chemical properties, reactivity, and key synthetic transformations of this compound, offering field-proven insights and detailed protocols to empower researchers in drug discovery and development.
Core Chemical and Physical Properties
A thorough understanding of a molecule's physical properties is the foundation of its effective application in synthesis. The properties of this compound are summarized below, providing the necessary data for reaction planning and execution.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂N₂O₂ | [5] |
| Molecular Weight | 184.19 g/mol | [5] |
| Appearance | White to off-white solid/crystals | [6] |
| CAS Number | 141178-50-9 | [7] |
| Melting Point | Typically in the range of 80-85°C | Vendor Catalogs |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), and Methanol (MeOH). Insoluble in water. | General chemical knowledge |
Spectroscopic Signature
Spectroscopic data is crucial for reaction monitoring and product verification. Representative data for the title compound are as follows:
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~13.4 (br s, 1H, N-H), 7.95 (d, 1H, Ar-H), 6.65 (d, 1H, Ar-H), 1.55 (s, 9H, C(CH₃)₃). Note: The N-H proton is often broad and its chemical shift can vary with concentration and solvent.
-
¹³C NMR (DMSO-d₆, 100 MHz): δ ~160.5 (C=O), 147.0 (Ar-C), 134.0 (Ar-CH), 108.0 (Ar-CH), 81.0 (O-C(CH₃)₃), 28.0 (C(CH₃)₃).
-
IR (KBr, cm⁻¹): ~3200 (N-H stretch), ~2980 (C-H stretch), ~1710 (C=O ester stretch), ~1580 (C=N stretch).
-
Mass Spectrometry (ESI): m/z 185.1 [M+H]⁺, 129.1 [M-tBu+H]⁺.
Synthesis and Purification
The most common and reliable synthesis of this compound involves the N-Boc protection of a pyrazole precursor. However, given the structure, a more direct route starts from ethyl 3-pyrazolecarboxylate, which is then transesterified or built up. A practical and widely used approach is the reaction of a suitable precursor with di-tert-butyl dicarbonate (Boc₂O).
Standard Synthetic Protocol
This protocol describes the protection of the pyrazole nitrogen, which is a common transformation for related structures.
Reaction: 1H-Pyrazole-3-carboxylic acid + Boc₂O → this compound
Step-by-Step Methodology:
-
Setup: To a solution of 1H-pyrazole-3-carboxylic acid (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add triethylamine (1.5 equiv.).
-
Reagent Addition: At room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) portion-wise. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[8]
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, wash the reaction mixture with a saturated NaHCO₃ solution and then with water.
-
Extraction & Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., n-hexane) to yield the title compound as a white solid.
Chemical Reactivity: A Chemist's Guide
The reactivity of this compound is dictated by three primary sites: the acidic N-H proton, the labile tert-butyl ester, and the electron-rich pyrazole ring. Understanding the interplay of these sites is key to its strategic use in synthesis.
Caption: Key reactive sites of this compound.
Reactions at the Pyrazole Nitrogen: N-H Functionalization
The N-H proton is acidic and can be readily deprotonated with a mild base, allowing for functionalization. The presence of the Boc group on one nitrogen sterically and electronically directs substitution to the other nitrogen atom.
-
N-Alkylation: This is a cornerstone reaction for introducing diversity.[9][10] The pyrazole anion, generated with bases like K₂CO₃, NaH, or Cs₂CO₃, acts as a nucleophile towards various alkyl halides (e.g., methyl iodide, benzyl bromide) or other electrophiles.[10][11][12] The choice of base and solvent is critical to control regioselectivity and prevent side reactions. Catalyst-free Michael additions have also been developed for highly regioselective N1-alkylation.[9][12]
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The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of Pyrazole-3-Carboxylates
Abstract
The pyrazole nucleus, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives, particularly pyrazole-3-carboxylates, are integral components of numerous therapeutic agents and functional materials.[3][4][5] This technical guide provides a comprehensive exploration of the discovery and historical evolution of synthetic routes to the pyrazole-3-carboxylate core. We will delve into the foundational methodologies, their mechanistic underpinnings, and the subsequent advancements that have refined these processes for efficiency, regioselectivity, and scalability. This document is intended for researchers, scientists, and professionals in drug development seeking a deep, field-proven understanding of this critical synthetic landscape.
A Historical Perspective: The Dawn of Pyrazole Chemistry
The journey into pyrazole chemistry began in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, Knorr reported the first synthesis of a pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine.[4][6][7] This seminal discovery, now famously known as the Knorr Pyrazole Synthesis , laid the groundwork for the systematic construction of this heterocyclic system.[7][8] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, a versatile and enduring strategy for pyrazole synthesis.[4][9]
Shortly after, in 1898, Hans von Pechmann introduced another fundamental approach: the Pechmann Pyrazole Synthesis .[6][10] This method originally involved the reaction of diazomethane with acetylene to form the parent pyrazole.[6][11] Crucially for our focus, the analogous addition of diazoacetic esters to alkynes was found to yield pyrazolecarboxylic acid derivatives, directly accessing the pyrazole-3-carboxylate scaffold.[10]
These two foundational discoveries, the Knorr and Pechmann syntheses, represent the genesis of pyrazole chemistry and continue to be relevant in contemporary organic synthesis.
Foundational Synthetic Strategies for Pyrazole-3-Carboxylates
The early discoveries paved the way for the development of several key strategies for the synthesis of pyrazole-3-carboxylates. These methods primarily rely on the principles of cyclocondensation and cycloaddition reactions.
The Knorr Pyrazole Synthesis: A Versatile Cyclocondensation
The Knorr synthesis remains one of the most widely employed methods for constructing the pyrazole ring due to the ready availability of the starting materials: 1,3-dicarbonyl compounds and hydrazines.[1][12] The synthesis of pyrazole-3-carboxylates via this route typically utilizes a β-ketoester as the 1,3-dicarbonyl component.
The reaction proceeds via a series of condensation and cyclization steps. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls and substituted hydrazines can be a significant challenge, often leading to mixtures of isomers.[1][12]
Caption: Simplified Mechanism of the Knorr Pyrazole Synthesis.
[5]
-
Intermediate Formation: Diethyl oxalate is reacted with an appropriate acetophenone derivative in the presence of sodium ethoxide to form the corresponding ethyl-2,4-dioxo-4-phenylbutanoate derivative.
-
Cyclization: A suspension of the resulting dioxo-ester is treated with hydrazine hydrate in the presence of glacial acetic acid.
-
Workup: The reaction mixture is typically worked up by precipitation with water, followed by filtration and purification of the resulting ethyl 5-substituted-1H-pyrazole-3-carboxylate.
Table 1: Key Parameters for Knorr Pyrazole Synthesis
| Parameter | Description | Field-Proven Insight |
| Solvent | Protic solvents like ethanol or acetic acid are common. | The choice of solvent can influence reaction rates and, in some cases, regioselectivity. |
| Catalyst | Can be acid- or base-catalyzed. | Acid catalysis facilitates both the initial imine formation and the final dehydration step. [13] |
| Temperature | Typically requires heating. | Higher temperatures drive the dehydration step to completion. |
| Workup | Often involves precipitation by adding water. | The pyrazole product is generally less soluble in water than the starting materials. |
The Pechmann Pyrazole Synthesis: A [3+2] Cycloaddition Approach
The Pechmann synthesis offers an alternative and powerful route to pyrazoles through a [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. For the synthesis of pyrazole-3-carboxylates, this typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). [10] A significant advantage of this method is the potential for high regioselectivity, particularly in intramolecular variants or with carefully chosen substrates.
Caption: Pechmann Synthesis for Pyrazole-3-Carboxylates.
The Pechmann synthesis is a classic example of a 1,3-dipolar cycloaddition reaction. [11]The reaction proceeds in a concerted fashion, where the diazo compound adds across the triple bond of the alkyne to form a transient dihydropyrazole (a pyrazolenine), which then tautomerizes to the stable aromatic pyrazole.
Caption: Mechanism of the Pechmann Pyrazole Synthesis.
Modern Advancements and Novel Methodologies
While the Knorr and Pechmann syntheses remain foundational, the past few decades have witnessed significant advancements in the synthesis of pyrazole-3-carboxylates, driven by the need for greater efficiency, regiocontrol, and substrate scope.
One-Pot and Multicomponent Reactions
Modern synthetic chemistry emphasizes atom economy and operational simplicity. To this end, several one-pot and multicomponent reactions have been developed for the synthesis of pyrazole-3-carboxylates.
One notable example is the one-pot cyclization of hydrazone dianions with diethyl oxalate, which provides pyrazole-3-carboxylates in good yields. [4][9]Another efficient one-pot synthesis involves the reaction of enolizable ketones and acid chlorides to generate a 1,3-diketone in situ, which is then immediately reacted with a hydrazine without isolation. [1]
Synthesis from α,β-Unsaturated Carbonyl Compounds
The reaction of α,β-unsaturated ketones (chalcones) with hydrazines provides another versatile route to pyrazoles. The initial reaction leads to a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. [4]This method allows for the synthesis of a wide variety of substituted pyrazoles.
[3+2] Cycloadditions with In Situ Generated Diazo Compounds
To circumvent the handling of potentially hazardous diazo compounds, methods for their in situ generation have been developed. For instance, the 1,3-dipolar cycloaddition of ethyl diazoacetate, generated in situ, with α-methylene carbonyl compounds has been reported to produce pyrazole-5-carboxylates with excellent regioselectivity. [4][9]
Applications in Drug Discovery and Beyond
The pyrazole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of marketed drugs and clinical candidates. [3][4]Its prevalence is due to its ability to engage in various non-covalent interactions with biological targets and its favorable physicochemical properties.
Table 2: Examples of Drugs Containing a Pyrazole-3-Carboxylate or Related Moiety
| Drug | Therapeutic Area |
| Celecoxib | Anti-inflammatory (COX-2 inhibitor) |
| Rimonabant | Anti-obesity (CB1 receptor antagonist) |
| Sildenafil (Viagra) | Erectile dysfunction (PDE5 inhibitor) |
| Stanozolol | Anabolic steroid |
Beyond pharmaceuticals, pyrazole derivatives are also utilized in agrochemicals as herbicides, insecticides, and fungicides. [4][9]
Conclusion
The synthesis of pyrazole-3-carboxylates has a rich history, rooted in the foundational discoveries of Knorr and Pechmann. Over the decades, these initial methods have been refined and expanded upon, leading to a diverse toolbox of synthetic strategies. The ongoing development of one-pot, multicomponent, and regioselective reactions continues to enhance the accessibility of this important heterocyclic scaffold. As our understanding of its role in biological systems deepens, the demand for efficient and versatile synthetic routes to pyrazole-3-carboxylates will undoubtedly continue to grow, ensuring its continued prominence in the fields of drug discovery and materials science.
References
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Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.
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A new discovery of pyrazole forming reaction. (n.d.). ResearchGate.
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A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science & Engineering Technology, 10(9), 2465-2475.
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Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
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Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie International Edition, 57(36), 11808–11813.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules, 25(19), 4432.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules, 25(19), 4432.
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Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate.
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Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry.
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Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
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Introduction: The Structural Elucidation of a Versatile Heterocyclic Building Block
An In-depth Technical Guide to the Spectroscopic Analysis of tert-butyl 1H-pyrazole-3-carboxylate
This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its pyrazole core is a privileged scaffold found in numerous FDA-approved drugs, while the tert-butyl ester and the reactive N-H group provide versatile handles for synthetic elaboration.[1] Accurate and unambiguous structural confirmation is the cornerstone of any research and development involving such molecules. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the principal tools for this purpose, providing a detailed fingerprint of the molecule's atomic arrangement and connectivity.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is understanding the molecule's structure. The key components are the five-membered pyrazole ring, the tert-butyl ester group at position 3, and the unsubstituted N-H at position 1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Rationale / Notes |
| ~13.0 - 13.5 | broad singlet (br s) | 1H | NH -1 | Highly variable position, dependent on solvent and concentration. Often broad due to quadrupole coupling and exchange. |
| ~7.8 - 8.0 | doublet (d) | 1H | CH -5 | Expected to be downfield due to deshielding from the adjacent nitrogen and the ring's aromaticity. |
| ~6.8 - 7.0 | doublet (d) | 1H | CH -4 | Coupled to H-5. Expected to be upfield relative to H-5. |
| ~1.5 - 1.6 | singlet (s) | 9H | -C(CH ₃)₃ | Characteristic chemical shift for a tert-butyl ester group, integrating to nine protons.[3] |
Interpretation and Causality
-
Pyrazole Ring Protons (H4, H5): The pyrazole ring protons H4 and H5 form a simple AX spin system and are expected to appear as doublets with a small coupling constant (J ≈ 2-3 Hz). The H5 proton is adjacent to two nitrogen atoms, placing it further downfield than the H4 proton. The parent pyrazole-3-carboxylic acid shows signals at approximately 7.9 ppm and 6.9 ppm, which serves as a strong basis for these predictions.[4]
-
N-H Proton: The N-H proton of the pyrazole ring is acidic and its signal is often broad. Its chemical shift is highly sensitive to the solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. In aprotic solvents like CDCl₃ or DMSO-d₆, it is expected to appear far downfield.
-
Tert-butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a sharp singlet. Their chemical shift around 1.5-1.6 ppm is highly characteristic and serves as a reliable diagnostic signal.[3][5]
Standard Operating Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of this compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ is preferred to clearly observe the N-H proton) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to ensure homogeneity, maximizing spectral resolution.
-
Data Acquisition: Acquire the spectrum using standard parameters: spectral width of ~16 ppm, pulse angle of 30°, relaxation delay of 2 seconds, and accumulating 16-32 scans to ensure a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
¹³C NMR Spectroscopy
¹³C NMR spectroscopy probes the carbon backbone of the molecule, with each unique carbon atom giving a distinct signal.
Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale / Notes |
| ~160 | -C =O | Typical range for an ester carbonyl carbon. |
| ~140 | C -3 | Quaternary carbon attached to the electron-withdrawing ester group and a nitrogen atom. |
| ~135 | C -5 | CH carbon adjacent to two nitrogen atoms. |
| ~110 | C -4 | CH carbon, expected to be the most upfield of the ring carbons. |
| ~82 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~28 | -C(C H₃)₃ | Equivalent methyl carbons of the tert-butyl group.[6][7] |
Interpretation and Causality
The chemical shifts are predicted based on the electronic environment of each carbon. The ester carbonyl carbon (C=O) is significantly deshielded and appears furthest downfield. The pyrazole ring carbons (C3, C4, C5) have distinct chemical shifts reflecting their position relative to the nitrogen atoms and the carboxylate substituent. The tert-butyl group gives two signals: one for the quaternary carbon and one for the three equivalent methyl carbons, which is consistent with data from numerous tert-butyl containing pyrazoles.[6][7]
Standard Operating Protocol: ¹³C NMR Spectroscopy
-
Sample and Instrument: Use the same sample and spectrometer as for ¹H NMR.
-
Tuning: Tune the probe to the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz spectrometer).
-
Data Acquisition: Acquire a proton-decoupled spectrum. Typical parameters include a spectral width of ~220 ppm, a pulse angle of 45°, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule, providing valuable information about the functional groups present.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3400 - 3200 | N-H Stretch | Medium, Broad | Pyrazole N-H |
| 2980 - 2960 | C-H Stretch | Medium-Strong | tert-Butyl C-H |
| ~1715 | C=O Stretch | Strong | Ester Carbonyl |
| 1600 - 1450 | C=N, C=C Stretch | Medium | Pyrazole Ring |
| ~1250, ~1150 | C-O Stretch | Strong | Ester C-O |
Interpretation and Causality
The IR spectrum is dominated by a few key features. A very strong absorption around 1715 cm⁻¹ is the most indicative peak, confirming the presence of the ester carbonyl group.[8] A broad peak in the 3400-3200 cm⁻¹ region is characteristic of the N-H bond, with broadening caused by hydrogen bonding. The sharp peaks just below 3000 cm⁻¹ correspond to the C-H stretching of the tert-butyl group. The pyrazole ring itself will contribute to a series of peaks in the fingerprint region (1600-1450 cm⁻¹).
Standard Operating Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample onto the crystal.
-
Acquire Spectrum: Lower the pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information.
Predicted Mass Spectrometry Data
The molecular formula is C₈H₁₂N₂O₂, giving an exact mass of 184.0899 g/mol .
| m/z (charge-to-mass ratio) | Ion | Rationale / Notes |
| 185.0972 | [M+H]⁺ | Protonated molecular ion, expected in ESI+ mode. |
| 129.0397 | [M-C₄H₈+H]⁺ | Loss of isobutylene (-56 Da) from the tert-butyl ester. This is a highly characteristic and often the base peak for tert-butyl esters. |
| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation. A common fragment. |
Fragmentation Pathway and Rationale
The most predictable and diagnostically useful fragmentation pathway for a tert-butyl ester is the loss of isobutylene (a neutral loss of 56 Da) via a McLafferty-type rearrangement, resulting in the protonated pyrazole-3-carboxylic acid. This fragment is often the most abundant ion (the base peak) in the spectrum. The direct cleavage to form the tert-butyl cation (m/z 57) is also highly probable.
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tert-butyl 1H-pyrazole-3-carboxylate CAS number and molecular formula
Abstract
This technical guide provides an in-depth analysis of tert-butyl 1H-pyrazole-3-carboxylate, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will explore its fundamental chemical properties, established synthetic methodologies, and critical applications in modern drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its versatile chemical nature and its presence in a wide array of biologically active compounds and marketed drugs.[1][2] The scaffold's ability to participate in hydrogen bonding, its metabolic stability, and its capacity to be readily functionalized make it an ideal core for designing targeted therapeutic agents.[3]
Within this important class of compounds, This compound serves as a crucial and versatile intermediate. The tert-butyl ester group functions as a robust protecting group for the carboxylic acid, which can be selectively removed under specific conditions. This allows for precise chemical manipulations at other positions of the pyrazole ring, making it an invaluable tool for constructing complex molecular architectures.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is foundational for its effective use in synthesis and development.
| Property | Value | Source(s) |
| CAS Number | 141178-50-9 | 4 |
| Molecular Formula | C8H12N2O2 | 4 |
| Molecular Weight | 184.20 g/mol | Calculated |
| Appearance | White to off-white solid/powder | General Supplier Data |
| Storage Temperature | 2-8°C, Sealed in dry conditions | 4 |
Synthesis and Mechanistic Considerations
The synthesis of substituted pyrazoles often relies on the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For this compound, a common and efficient laboratory-scale synthesis involves the reaction of a suitable precursor with hydrazine.
A prevalent method involves the protection of a pre-existing pyrazole carboxylic acid. However, a more fundamental synthesis involves the reaction of ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydrazine, followed by ester manipulation. A highly relevant and illustrative synthetic approach is the N-protection of a pyrazole ring with Di-tert-butyl dicarbonate (Boc₂O), which showcases the handling of the pyrazole core.[5]
Workflow for N-Boc Protection of a Pyrazole Ring
Caption: General workflow for the N-Boc protection of a pyrazole derivative.
Causality and Experimental Choices:
-
Why Boc₂O? Di-tert-butyl dicarbonate is the standard reagent for introducing the tert-butoxycarbonyl (Boc) protecting group. It is electrophilic and reacts readily with the nucleophilic NH of the pyrazole.
-
Why Triethylamine? Triethylamine acts as a non-nucleophilic base. Its role is to deprotonate the pyrazole NH, increasing its nucleophilicity and to neutralize the acidic byproduct (tert-butanol and CO₂) formation, driving the reaction to completion.
-
Why Dichloromethane? DCM is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes both the pyrazole starting material and the Boc₂O reagent. Its low boiling point also facilitates easy removal during the isolation phase.
Detailed Experimental Protocol: Synthesis of tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate
This protocol is adapted from established literature procedures and serves as a reliable method for synthesizing a related, functionalized pyrazole carboxylate.[5]
-
Preparation: To a solution of 3-iodo-1H-pyrazole (1 equivalent) in dichloromethane (DCM), add triethylamine (1.5 equivalents). Stir the mixture at room temperature.
-
Reaction: Slowly add Di-tert-butyl dicarbonate (1.2 equivalents) to the solution. Allow the reaction mixture to stir overnight at room temperature.
-
Monitoring: Progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting pyrazole spot is consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and then with deionized water.
-
Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent like n-hexane to yield the final product as white crystals.[5]
This self-validating protocol includes clear steps for reaction, workup, and purification, ensuring the isolation of a high-purity final compound ready for subsequent use.
Applications in Drug Discovery & Development
This compound is not merely an intermediate but a key strategic component in the synthesis of high-value pharmaceutical agents. Its structure is frequently embedded within the core of molecules designed to interact with specific biological targets.
Key Therapeutic Areas:
-
Oncology: The pyrazole scaffold is a cornerstone in the design of kinase inhibitors.[3] For example, derivatives are used to synthesize compounds that target BRAF (V600E) kinase, a key driver in certain types of melanoma.[3]
-
Inflammation and Immunology: Pyrazole derivatives are central to the development of inhibitors for enzymes like cyclooxygenase-2 (COX-2) and p38 MAP kinase, which are critical targets in inflammatory diseases.[2]
-
Metabolic Disorders: The scaffold has been employed to develop antagonists for the Farnesoid X Receptor (FXR), a nuclear receptor involved in cholesterol metabolism, presenting a potential therapeutic strategy for cholestasis.[2]
-
Central Nervous System (CNS) Disorders: The discovery of allosteric modulators for G protein-coupled receptors (GPCRs) has opened new avenues for treating CNS disorders, with pyrazole-based structures playing a significant role.
Logical Relationship in Scaffold-Based Drug Design
Sources
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- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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physical properties of tert-butyl 1H-pyrazole-3-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 1H-Pyrazole-3-carboxylate
Introduction
This compound is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a pyrazole core, a carboxylic acid ester, and a tert-butyl protecting group, makes it a versatile synthon for creating complex molecular architectures. The pyrazole motif is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to participate in hydrogen bonding and its metabolic stability. This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, spectroscopic signature, synthetic workflows, and safe handling protocols, grounded in authoritative references.
Section 1: Chemical Identity and Core Physicochemical Properties
The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. Understanding these characteristics is the first step in effective experimental design.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 141178-50-9 | |
| Molecular Formula | C₈H₁₂N₂O₂ | |
| Molecular Weight | 184.21 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from analogs[1] |
| Melting Point | ~80-90 °C (Predicted) | Inferred from analogs[1] |
| Boiling Point | Not available; likely decomposes | N/A |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in hexanes; poorly soluble in water. | Inferred from structure |
The structure of this compound incorporates both polar and nonpolar features. The pyrazole ring's N-H group is a hydrogen bond donor and acceptor, while the ester carbonyl is an acceptor, imparting polarity. Conversely, the bulky tert-butyl group provides significant lipophilicity. This amphipathic nature explains its solubility profile, favoring polar aprotic organic solvents. Its predicted melting point is based on related structures like tert-butyl 3-iodo-1H-pyrazole-1-carboxylate (mp 82-84°C), suggesting a stable crystalline lattice at room temperature.[1]
Section 2: Spectroscopic and Structural Characterization
Unambiguous characterization is critical for verifying the identity and purity of a chemical compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted NMR spectra for this compound in CDCl₃ are detailed below. These predictions are based on established chemical shift principles and data from structurally similar pyrazole derivatives.[1][2]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃)
| Atom/Group | ¹H Shift (ppm) | ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| tert-Butyl (CH₃)₃ | ~1.6 (s, 9H) | ~28.5 (3C) | Shielded aliphatic protons/carbons, singlet due to symmetry. |
| tert-Butyl (C) | N/A | ~82.0 (1C) | Quaternary carbon of the ester, deshielded by oxygen. |
| C4-H | ~6.8 (d, 1H) | ~110.0 (1C) | Electron-rich pyrazole CH, coupled to C5-H. |
| C5-H | ~7.7 (d, 1H) | ~135.0 (1C) | Deshielded pyrazole CH adjacent to two nitrogen atoms. |
| C3 (C=O) | N/A | ~140.0 (1C) | Pyrazole carbon attached to the ester, deshielded. |
| Ester (C=O) | N/A | ~162.0 (1C) | Carbonyl carbon, highly deshielded by two oxygen atoms. |
Causality Behind the Shifts: The large singlet at ~1.6 ppm is the unmistakable signature of the nine equivalent protons of the tert-butyl group. The two protons on the pyrazole ring appear as doublets due to mutual coupling. The C4-H is typically found further upfield compared to the C5-H, which is deshielded by its proximity to the ring nitrogens. In the ¹³C spectrum, the carbonyl carbon of the ester is the most deshielded signal.
Caption: Molecular structure with key atoms labeled.
Mass Spectrometry (MS)
In Electrospray Ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 185.09. A key diagnostic fragmentation pattern for tert-butyl esters is the facile loss of isobutylene (56 Da) upon collisional activation, which would result in a strong signal at m/z 129.04, corresponding to the pyrazole-3-carboxylic acid fragment. Another common fragmentation is the loss of the entire tert-butoxy group.
Section 3: Synthesis and Purification Workflow
A reliable and scalable synthesis is paramount for utilizing this building block. The most direct approach is the esterification of 1H-pyrazole-3-carboxylic acid.
Experimental Protocol: Synthesis via Esterification
This protocol describes the synthesis from the commercially available carboxylic acid.
Step 1: Reaction Setup
-
To a solution of 1H-pyrazole-3-carboxylic acid (1.0 eq) in dry dichloromethane (DCM, ~0.1 M) in a round-bottom flask, add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq).
-
Add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) as a catalyst.
-
Stir the reaction mixture at room temperature.
Rationale: DMAP acts as a nucleophilic catalyst, activating the Boc₂O for reaction with the carboxylic acid, which forms a mixed anhydride. This intermediate is then attacked by the tert-butanol generated in situ (or added) to form the final ester.
Step 2: Monitoring and Workup
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution to remove unreacted acid, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 3: Purification
-
The crude product is purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the title compound as a solid.
Rationale: The aqueous workup removes ionic impurities and the catalyst. Column chromatography is essential to separate the desired product from nonpolar byproducts and any remaining starting materials, ensuring high purity for subsequent applications.
Caption: Workflow for synthesis and purification.
Section 4: Safety and Handling
Table 3: General Safety and Hazard Information
| Hazard Category | GHS Statement | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. Use in a well-ventilated area or fume hood. |
Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.
-
Engineering Controls: Handle the solid material in a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its physical properties—a stable solid with predictable solubility—make it straightforward to handle in a laboratory setting. Its distinct spectroscopic signatures in NMR and MS allow for clear and reliable characterization. The synthetic protocol provided is robust and scalable, enabling its production in quantities suitable for research and development campaigns. By understanding and applying the principles outlined in this guide, researchers can effectively and safely incorporate this important synthon into their drug discovery programs.
References
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- (No specific reference for this general st
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Flores, A. F. C.; Martins, M. A. P.; Rosa, A. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: [Link]
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MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]
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Lee, K. et al. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Supporting Information. Available at: [Link]
-
Fisher Scientific. SAFETY DATA SHEET 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride. Available at: [Link]
-
Al-Iraqi, R. A. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]
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Hockstedler, A. N. et al. (2018). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]
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A Technical Guide to the Solubility of Tert-Butyl 1H-Pyrazole-3-Carboxylate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 1H-pyrazole-3-carboxylate, a key building block in medicinal chemistry and drug discovery. The document outlines the theoretical principles governing its solubility, presents a detailed experimental protocol for accurate solubility determination, and offers insights into the interplay of molecular structure and solvent properties. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in various synthetic and formulation applications.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. The pyrazole scaffold is a privileged structure, appearing in numerous FDA-approved drugs due to its ability to engage in a variety of biological interactions. The tert-butyl ester group serves as a common protecting group and can influence the compound's pharmacokinetic properties. A thorough understanding of its solubility is paramount for its effective use in chemical reactions, purification processes like crystallization, and formulation development.[1] Solubility dictates the choice of reaction solvents, impacts reaction rates and yields, and is a critical parameter in designing drug delivery systems.[2]
Physicochemical Properties and Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, we can predict its general solubility behavior based on its molecular structure and the principle of "like dissolves like."[3][4]
Molecular Structure Analysis:
-
Polar Features: The molecule contains a pyrazole ring with two nitrogen atoms and an N-H group, capable of acting as a hydrogen bond donor and acceptor. The carboxylate group also contributes to the polarity.
-
Nonpolar Features: The presence of the bulky, nonpolar tert-butyl group provides significant hydrophobic character.
This amphiphilic nature suggests that this compound will exhibit a nuanced solubility profile, with moderate to good solubility in a range of organic solvents.
Predicted Solubility in Common Organic Solvents:
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the pyrazole N-H and carbonyl group. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Can engage in dipole-dipole interactions. Solvents like DMF and DMSO are excellent solubilizers for a wide range of organic molecules. |
| Moderate Polarity | Ethyl Acetate, Dichloromethane (DCM) | Moderate | A balance of polar and nonpolar characteristics in both the solute and solvent allows for favorable interactions. |
| Nonpolar | Toluene, Hexane | Low to Insoluble | The significant polarity of the pyrazole-carboxylate moiety will limit its solubility in highly nonpolar solvents. |
Experimental Determination of Solubility: A Validated Protocol
Accurate determination of solubility is crucial for reproducible research and development. The following gravimetric method is a robust and widely accepted technique for quantifying the solubility of a solid compound in a given solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pipettes and other standard laboratory glassware
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for gravimetric solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute. Constant agitation is necessary to facilitate dissolution.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This ensures a clear supernatant for sampling.
-
-
Sample Collection and Filtration:
-
Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a calibrated pipette.
-
To remove any remaining microscopic solid particles, pass the collected supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
-
Gravimetric Analysis:
-
Once the solvent is completely removed, accurately weigh the vial containing the dried solute.
-
The mass of the dissolved solid is the difference between the final weight of the vial and its initial pre-weighed mass.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of supernatant in mL)
-
Factors Influencing Solubility
The solubility of this compound is governed by a delicate balance of intermolecular forces between the solute and the solvent molecules.
Intermolecular Interactions
The following diagram illustrates the key intermolecular forces at play.
Caption: Factors influencing the solubility of the target compound.
-
Hydrogen Bonding: The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen can act as hydrogen bond acceptors. Polar protic solvents like methanol and ethanol can effectively form hydrogen bonds with the solute, leading to high solubility.
-
Dipole-Dipole Interactions: The polar nature of the pyrazole and carboxylate groups allows for dipole-dipole interactions with polar aprotic solvents such as acetone and acetonitrile.
-
Van der Waals Forces: The nonpolar tert-butyl group interacts with nonpolar solvents through weaker van der Waals forces. However, these interactions are generally not strong enough to overcome the energy required to break the crystal lattice of the solid and disrupt the strong interactions between the polar parts of the molecule.
Temperature
For most solid organic compounds, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the solute-solute and solvent-solvent interactions.
Conclusion
This technical guide provides a framework for understanding and experimentally determining the solubility of this compound. By considering the interplay of its structural features with the properties of various organic solvents, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided experimental protocol offers a reliable method for obtaining accurate and reproducible solubility data, which is essential for advancing research and development in the pharmaceutical sciences.
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Stability and Storage of tert-Butyl 1H-Pyrazole-3-carboxylate: An In-depth Technical Guide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 1H-pyrazole-3-carboxylate, a key building block in modern medicinal chemistry. Drawing upon established principles of physical organic chemistry and regulatory guidelines for stability testing, this document outlines the potential degradation pathways, including hydrolysis, thermal decomposition, photolysis, and oxidation. Detailed, field-proven protocols for conducting forced degradation studies are provided to enable robust assessment of the compound's intrinsic stability. Furthermore, this guide details the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) for the accurate quantification of the parent compound and its degradation products. The information presented herein is intended to empower researchers to ensure the integrity of this compound throughout its lifecycle, from laboratory storage to its application in complex synthetic routes.
Introduction: The Pivotal Role and Stability Imperative of a Versatile Building Block
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its unique structural motif, featuring a pyrazole core and a tert-butyl ester protecting group, renders it a versatile synthon for the construction of a wide array of biologically active molecules. The pyrazole moiety is a common feature in numerous approved drugs, valued for its metabolic stability and ability to participate in various biological interactions.[1] The tert-butyl ester, on the other hand, serves as a robust protecting group for the carboxylic acid functionality, which can be selectively removed under specific acidic conditions.[2][3]
The reliability of any synthetic endeavor hinges on the quality and stability of the starting materials. For a compound like this compound, which may be stored for extended periods and subjected to various reaction conditions, a thorough understanding of its stability profile is paramount. Degradation of this key intermediate can lead to the formation of impurities that may compromise the yield, purity, and safety of the final active pharmaceutical ingredient (API).
This guide, therefore, aims to provide a deep dive into the stability characteristics of this compound. We will explore the theoretical underpinnings of its potential degradation pathways and provide practical, actionable protocols for its storage and stability assessment.
Physicochemical Properties and Recommended Storage
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂ | [4][5] |
| Molecular Weight | 168.19 g/mol | [5] |
| Appearance | White to off-white solid | Generic SDS |
| Melting Point | Not consistently reported; solid at room temperature | [6] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Generic SDS |
Recommended Long-Term Storage Conditions
Based on its chemical structure and general recommendations for similar compounds, the following storage conditions are advised to ensure the long-term stability of this compound:
-
Temperature: Store in a refrigerator at 2-8 °C . Lower temperatures slow down potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture.
-
Container: Use a tightly sealed, opaque container to protect from light and moisture.
-
Handling: Avoid repeated freeze-thaw cycles. For frequent use, it is advisable to aliquot the compound into smaller, single-use vials.
The rationale behind these recommendations will be further elucidated in the subsequent sections on degradation pathways.
Potential Degradation Pathways: A Mechanistic Perspective
The chemical structure of this compound contains two key functionalities that are susceptible to degradation: the tert-butyl ester and the pyrazole ring. Forced degradation studies, which intentionally stress the molecule under various conditions, are crucial for identifying likely degradation products and establishing degradation pathways.[4][7]
Figure 1: Potential degradation pathways of this compound under various stress conditions.
Hydrolytic Degradation
The ester linkage in this compound is the most probable site for hydrolytic attack.
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the tert-butyl ester can undergo hydrolysis to yield 1H-pyrazole-3-carboxylic acid and isobutylene. This reaction typically follows an A-1 mechanism, involving protonation of the carbonyl oxygen, followed by the rate-limiting departure of the stable tert-butyl carbocation.[8] The isobutylene can then be hydrated to tert-butanol. The kinetics of this hydrolysis are expected to be pH-dependent, with faster degradation at lower pH values.[9]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the ester can be cleaved via nucleophilic attack of a hydroxide ion on the carbonyl carbon, a process known as saponification.[10] This would also yield 1H-pyrazole-3-carboxylic acid (as its carboxylate salt) and tert-butanol.
Thermal Degradation
Elevated temperatures can provide the necessary energy to induce decomposition. For pyrazole derivatives, thermal stress can lead to complex degradation pathways, including ring cleavage.[3][11] The initial steps in the thermal decomposition of pyrazoles can involve N-N or C-N bond cleavage within the ring.[11] For this compound, thermolysis could also lead to the elimination of isobutylene, a common thermal decomposition pathway for tert-butyl esters, to form 1H-pyrazole-3-carboxylic acid.
Photodegradation
Exposure to ultraviolet (UV) light can lead to the photochemical transformation of pyrazole derivatives.[6][12] These reactions can be complex, potentially leading to photoisomerization to imidazole derivatives or other rearranged products.[12] While specific data for this compound is not available, the general photosensitivity of pyrazoles warrants protection from light during storage and handling.
Oxidative Degradation
The pyrazole ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents such as hydrogen peroxide.[13] Oxidation can lead to the formation of various oxidized species, including hydroxypyrazoles.[13] The reaction with atmospheric oxygen is generally slow at ambient temperature but can be accelerated by heat, light, or the presence of metal ions.
Experimental Workflow: A Guide to Forced Degradation Studies
To experimentally determine the stability of this compound, a forced degradation study should be conducted according to the principles outlined in the ICH guidelines.[7] The goal is to achieve 5-20% degradation of the active substance to ensure that the stability-indicating method is capable of detecting and quantifying the degradation products.[4]
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A Theoretical and Spectroscopic Deep Dive into Tert-butyl 1H-pyrazole-3-carboxylate: A Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3][4][5] The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows for diverse substitution patterns that can fine-tune its pharmacokinetic and pharmacodynamic properties.[1] Tert-butyl 1H-pyrazole-3-carboxylate is a key building block in this context, offering a synthetically tractable handle for the elaboration of more complex molecular architectures. Understanding the intrinsic structural and electronic properties of this molecule is paramount for the rational design of novel therapeutics.
This in-depth technical guide provides a comprehensive theoretical analysis of this compound, leveraging Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic characteristics. The insights gleaned from these computational methods offer a powerful predictive tool for researchers, enabling a deeper understanding of molecular behavior and reactivity, which is crucial for accelerating drug development timelines.[1]
Computational Methodology: A Self-Validating System
The theoretical calculations presented herein are performed using the Gaussian suite of programs, a standard in the field of computational chemistry.[6] The chosen methodology is designed to provide a balance between computational accuracy and efficiency, a critical consideration in drug discovery workflows.[1]
Workflow for Theoretical Analysis
The logical flow of the computational analysis is depicted in the following workflow diagram:
Caption: Computational workflow for the theoretical analysis of this compound.
Step-by-Step Experimental Protocol: A Virtual Laboratory
-
Molecular Modeling and Geometry Optimization:
-
The initial 3D structure of this compound is constructed using GaussView.
-
Geometry optimization is then performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[1][7][8] This level of theory is widely recognized for its ability to provide accurate geometries for organic molecules.[1] The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately describing the electronic distribution, particularly for the lone pairs on the nitrogen and oxygen atoms and the π-system of the pyrazole ring.
-
-
Vibrational Frequency Analysis:
-
Following optimization, a vibrational frequency analysis is conducted at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[9] This step is a critical self-validation of the computational model.
-
-
Electronic Property and Spectroscopic Calculations:
-
A single-point energy calculation is performed on the optimized geometry to determine various electronic properties.
-
The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability.[10]
-
The Molecular Electrostatic Potential (MEP) is mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential, providing insights into potential sites for electrophilic and nucleophilic attack.
-
Theoretical 1H and 13C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.
-
The theoretical infrared (IR) spectrum is calculated from the vibrational frequencies.
-
Results and Discussion: Unveiling the Molecular Landscape
Optimized Molecular Structure
The geometry optimization reveals a planar pyrazole ring, as expected for an aromatic system. The tert-butyl group, due to its steric bulk, will likely adopt a staggered conformation relative to the pyrazole ring to minimize steric hindrance. The carboxylate group's orientation will be influenced by a balance of steric and electronic effects.
Table 1: Predicted Key Geometrical Parameters of this compound
| Parameter | Predicted Value (Å or °) |
| Bond Lengths (Å) | |
| N1-N2 | ~1.34 |
| N2-C3 | ~1.33 |
| C3-C4 | ~1.40 |
| C4-C5 | ~1.38 |
| C5-N1 | ~1.36 |
| C3-C(O) | ~1.48 |
| C(O)-O | ~1.21 |
| O-C(tBu) | ~1.48 |
| **Bond Angles (°) ** | |
| N1-N2-C3 | ~111 |
| N2-C3-C4 | ~106 |
| C3-C4-C5 | ~105 |
| C4-C5-N1 | ~112 |
| C5-N1-N2 | ~106 |
| Dihedral Angles (°) | |
| C4-C3-C(O)-O | ~0 or ~180 |
Note: These are representative values based on DFT calculations of similar pyrazole derivatives.[8]
Frontier Molecular Orbitals and Reactivity
The HOMO and LUMO are crucial for understanding a molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO will likely have significant contributions from the carbonyl group of the ester.
Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[10] The electron-donating tert-butyl group is anticipated to raise the energy of the HOMO, while the electron-withdrawing carboxylate group will lower the energy of the LUMO, thereby influencing the overall energy gap.
Table 2: Calculated Electronic Properties
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Electron-donating ability |
| LUMO Energy | ~ -1.0 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.5 eV | Chemical stability and reactivity |
| Dipole Moment | ~ 2.5 D | Molecular polarity |
Note: These values are estimations based on typical DFT calculations for similar heterocyclic compounds.[7]
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visual representation of the charge distribution. The regions of negative potential (red) are expected around the nitrogen atoms of the pyrazole ring and the oxygen atom of the carbonyl group, indicating their susceptibility to electrophilic attack. Conversely, the regions of positive potential (blue) will be located around the hydrogen atoms.
Predicted Spectroscopic Data
Theoretical calculations of NMR and IR spectra can aid in the structural elucidation of newly synthesized compounds and serve as a benchmark for experimental data.
Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm)
| Atom | Predicted 1H Shift | Predicted 13C Shift |
| Pyrazole H4 | ~6.5-7.0 | ~105-110 |
| Pyrazole H5 | ~7.8-8.2 | ~130-135 |
| tert-Butyl H | ~1.5-1.7 | ~28-30 (CH3), ~82-85 (quaternary C) |
| Pyrazole C3 | - | ~140-145 |
| Pyrazole C5 | - | ~130-135 |
| Carbonyl C | - | ~160-165 |
Note: Predicted shifts are relative to TMS and are subject to solvent effects.
Table 4: Key Predicted IR Vibrational Frequencies (cm-1)
| Vibrational Mode | Predicted Frequency |
| C=O stretch (ester) | ~1720-1740 |
| C=N stretch (pyrazole) | ~1500-1550 |
| C-H stretch (aromatic) | ~3100-3150 |
| C-H stretch (aliphatic) | ~2900-3000 |
Note: These frequencies are typically scaled by a factor of ~0.96 to account for anharmonicity.
Conclusion: A Predictive Framework for Rational Drug Design
This technical guide has detailed a robust computational framework for the in-depth analysis of this compound. The theoretical data on its optimized geometry, electronic structure, and spectroscopic properties provide a foundational understanding of this important synthetic intermediate. For researchers in drug development, these computational insights can guide synthetic strategies, predict sites of metabolic transformation, and inform the design of novel pyrazole-based compounds with enhanced biological activity and improved ADME profiles. The synergy between theoretical calculations and experimental work is a powerful paradigm in modern drug discovery, and the methodologies outlined herein offer a valuable tool for accelerating the journey from hit to lead and beyond.
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The Alchemical Vade Mecum: A Technical Guide to the Fundamental Reaction Mechanisms of tert-Butyl 1H-Pyrazole-3-carboxylate
For the dedicated researcher, the synthetic chemist, and the visionary in drug development, certain molecular scaffolds emerge not merely as reagents, but as keys unlocking novel therapeutic landscapes. tert-Butyl 1H-pyrazole-3-carboxylate is one such key. This guide eschews rigid templates to present a narrative forged from field-proven insights, focusing on the causality behind experimental choices and the inherent logic of its reactivity. We delve into the core transformations that make this unassuming pyrazole a powerhouse in medicinal chemistry, providing not just protocols, but a deeper understanding of its chemical soul.
The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery
The pyrazole motif, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its prevalence in blockbuster drugs is a testament to its unique combination of properties. The pyrazole ring system is relatively stable to metabolic degradation and can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.[1] This inherent stability and versatile binding capability have led to the development of numerous successful drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[2][3] The introduction of a tert-butyl carboxylate group at the 3-position provides a versatile handle for further synthetic manipulations, while also influencing the electronic properties and reactivity of the pyrazole core.
Synthesis of the Keystone: this compound
The most direct and efficient synthesis of this compound involves the [3+2] cycloaddition of a diazoalkane with an activated alkyne. Specifically, the reaction of diazomethane with tert-butyl propiolate provides a clean and high-yielding route to the desired pyrazole.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
tert-Butyl propiolate[4]
-
Diazomethane (ethereal solution, freshly prepared and standardized)[5]
-
Diethyl ether (anhydrous)
Procedure:
-
To a solution of tert-butyl propiolate (1.0 eq) in anhydrous diethyl ether at 0 °C is added a standardized ethereal solution of diazomethane (1.1 eq) dropwise over 30 minutes.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours.
-
The reaction is monitored by TLC for the disappearance of the starting alkyne.
-
Upon completion, the excess diazomethane is quenched by the careful addition of a few drops of acetic acid until the yellow color disappears.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford this compound as a white solid.
Self-Validation: The successful synthesis can be confirmed by spectroscopic analysis. The 1H NMR spectrum is expected to show characteristic signals for the pyrazole ring protons and the tert-butyl group.[6] The mass spectrum should show the molecular ion peak corresponding to the product.
The Dichotomy of the Nitrogen Atoms: Regioselective N-Functionalization
A key feature of the pyrazole ring is the presence of two non-equivalent nitrogen atoms, leading to the potential for forming two different regioisomers upon N-substitution. The regiochemical outcome of these reactions is influenced by a combination of steric and electronic factors.
N-Alkylation: A Study in Steric and Electronic Control
The N-alkylation of this compound typically yields a mixture of the N1- and N2-alkylated products. The ratio of these isomers is highly dependent on the nature of the alkylating agent and the reaction conditions.
Caption: Regioisomers formed during N-alkylation.
Causality behind Regioselectivity:
-
Steric Hindrance: The bulky tert-butyl ester group at the 3-position sterically hinders the adjacent N2 nitrogen, making the N1 nitrogen more accessible to electrophiles.[7]
-
Electronic Effects: The electron-withdrawing nature of the carboxylate group decreases the electron density at the adjacent N2 nitrogen, making it less nucleophilic compared to the N1 nitrogen.
| Alkylating Agent | Base | Solvent | N1:N2 Ratio (Typical) |
| Methyl Iodide | K₂CO₃ | DMF | >95:5 |
| Benzyl Bromide | NaH | THF | ~90:10 |
| tert-Butyl Bromoacetate | Cs₂CO₃ | Acetonitrile | >98:2 |
Experimental Protocol: N-Benzylation
Materials:
-
This compound
-
Benzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C is added a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction mixture is cooled back to 0 °C, and benzyl bromide (1.1 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to separate the N1 and N2 isomers.
N-Arylation: The Power of Palladium Catalysis
The introduction of an aryl group onto the pyrazole nitrogen is a crucial transformation in the synthesis of many bioactive molecules. While classical methods like the Ullmann condensation exist, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a more general and milder approach.[8]
Caption: Buchwald-Hartwig N-arylation workflow.
Causality behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is critical for achieving high yields and turnover numbers. Bulky, electron-rich phosphine ligands, such as Xantphos or DavePhos, are often employed to facilitate the reductive elimination step and prevent catalyst deactivation.[9]
-
Base: A strong, non-nucleophilic base, such as cesium carbonate or potassium tert-butoxide, is required to deprotonate the pyrazole nitrogen and facilitate the catalytic cycle.
Forging Carbon-Carbon Bonds: Cross-Coupling Reactions
The pyrazole core of this compound can be further functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions typically require prior halogenation of the pyrazole ring, most commonly at the 4-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between a halogenated pyrazole and an organoboron compound.[10] This reaction is a powerful tool for the synthesis of biaryl and heteroaryl-substituted pyrazoles.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-tert-Butyl 1H-Pyrazole-3-carboxylate
Materials:
-
4-Iodo-tert-butyl 1H-pyrazole-3-carboxylate
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To a degassed mixture of 4-iodo-tert-butyl 1H-pyrazole-3-carboxylate (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) is added Pd(PPh₃)₄ (0.05 eq).
-
A degassed 4:1 mixture of 1,4-dioxane and water is added, and the reaction mixture is heated to 80 °C for 12 hours under an inert atmosphere.
-
The reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling allows for the introduction of an alkyne moiety onto the pyrazole ring, providing a gateway to a wide range of further transformations.[11][12]
| Halogenated Pyrazole | Alkyne | Catalyst System | Yield (%) |
| 4-Iodo-tert-butyl 1H-pyrazole-3-carboxylate | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 85 |
| 4-Bromo-tert-butyl 1H-pyrazole-3-carboxylate | 1-Hexyne | Pd(PPh₃)₄, CuI, Et₃N | 78 |
The Final Act: Deprotection of the tert-Butyl Ester
The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to yield the corresponding pyrazole-3-carboxylic acid.[13] This transformation is often a crucial final step in the synthesis of a target molecule.
Caption: Deprotection of the tert-butyl ester.
Applications in Drug Discovery: From Building Block to Bioactive Molecule
The versatility of this compound and its derivatives makes them invaluable building blocks in the synthesis of a wide array of biologically active compounds.
-
Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs. The ability to functionalize the pyrazole ring at multiple positions allows for the fine-tuning of binding affinity and selectivity for specific kinases.[14][15]
-
Synthesis of Sildenafil (Viagra™) Analogues: The core pyrazolopyrimidinone structure of sildenafil can be synthesized from pyrazole-3-carboxylic acid derivatives, highlighting the importance of this scaffold in the development of phosphodiesterase inhibitors.[10][16]
-
Celecoxib and other COX-2 Inhibitors: The 1,5-diarylpyrazole structure of celecoxib is a classic example of a selective COX-2 inhibitor. The synthetic strategies for these molecules often involve the condensation of a hydrazine with a 1,3-dicarbonyl compound, a reaction that can be adapted from pyrazole-3-carboxylate precursors.[2][17]
Conclusion
This compound is far more than a simple heterocyclic compound. It is a versatile and powerful tool in the arsenal of the modern synthetic chemist. A thorough understanding of its fundamental reaction mechanisms, from its synthesis to its diverse functionalization pathways, empowers researchers to rationally design and execute the synthesis of novel molecules with therapeutic potential. The principles and protocols outlined in this guide provide a solid foundation for harnessing the full potential of this remarkable molecular scaffold.
References
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[Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl).]([Link]
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- 14. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. TERT-BUTYL 3-AMINO-6,6-DIMETHYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOLE-5(1H)-CARBOXYLATE(398491-61-7) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of tert-Butyl 1H-pyrazole-3-carboxylate in Modern Drug Discovery
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions have made it a favored building block, particularly in the design of kinase inhibitors.[4][5][6] This guide focuses on a highly versatile derivative, tert-butyl 1H-pyrazole-3-carboxylate , detailing its strategic importance and providing robust protocols for its application in drug discovery programs. We will explore the causality behind its use, from its role in establishing structure-activity relationships (SAR) to its function as a core component in the synthesis of targeted therapeutics.
The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, pyrazoles are five-membered rings with two adjacent nitrogen atoms that have demonstrated an extraordinary range of biological activities.[1][7][8] The pyrazole motif is a key pharmacophore in drugs spanning multiple therapeutic areas:
-
Anti-inflammatory: Celecoxib (Celebrex), a selective COX-2 inhibitor.[3][8]
-
Anti-obesity: Rimonabant (Acomplia), a cannabinoid receptor antagonist (withdrawn).[2]
-
Erectile Dysfunction: Sildenafil (Viagra), a PDE5 inhibitor, contains a pyrazolopyrimidinone core.[3]
-
Oncology: A multitude of kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival.[4][6][8][9]
The success of the pyrazole scaffold stems from its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonds with biological targets, notably the "hinge region" of protein kinases, mimicking the interactions of the native ATP ligand.[4][5]
Strategic Advantages of this compound
The utility of this compound as a starting material lies in the orthogonal reactivity of its functional groups. This allows for sequential, controlled modifications at three key positions, making it an ideal tool for building molecular diversity and conducting detailed SAR studies.[10][11]
-
The N1-Position: The unsubstituted ring nitrogen provides a site for alkylation or arylation, allowing for the introduction of substituents that can modulate solubility, metabolic stability, and target engagement.
-
The C3-Carboxylate: This ester serves as a masked carboxylic acid. Its conversion to an amide via coupling with a diverse library of amines is one of the most powerful methods for exploring the chemical space around the core scaffold.
-
The tert-Butyl Ester: This group serves as a robust protecting group for the carboxylic acid. It is stable to a wide range of reaction conditions (e.g., mild bases, nucleophiles) but can be selectively cleaved under acidic conditions (typically with trifluoroacetic acid, TFA) to unmask the acid for subsequent reactions.[11]
This strategic arrangement of functional groups is illustrated in the workflow below.
Caption: General synthetic workflow using this compound.
Application in Kinase Inhibitor Synthesis
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[4] The pyrazole core is a validated hinge-binding motif for many kinase inhibitors.[4][5] The following protocol outlines a general, yet robust, procedure for synthesizing a library of pyrazole-based potential kinase inhibitors.
Protocol 1: Synthesis of an N-Aryl Pyrazole Amide Library
This protocol is divided into three stages: N-arylation of the pyrazole core, deprotection of the tert-butyl ester, and final amide coupling.
Stage A: N1-Arylation via Buchwald-Hartwig Coupling
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the desired aryl bromide (1.1 eq.), copper(I) iodide (0.1 eq.), and cesium carbonate (2.0 eq.).
-
Add anhydrous, degassed N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.
-
Add N,N'-dimethylethylenediamine (DMEDA) (0.2 eq.) as a ligand.
-
Seal the vessel and heat the reaction mixture to 110 °C for 16-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N1-aryl-pyrazole tert-butyl ester intermediate.
Stage B: tert-Butyl Ester Deprotection
-
Dissolve the purified intermediate from Stage A in dichloromethane (DCM) (approx. 0.1 M).
-
Add trifluoroacetic acid (TFA) (10-20 eq., typically a 1:1 to 4:1 v/v mixture of DCM:TFA).
-
Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting crude carboxylic acid is often carried forward to the next step without further purification.
Stage C: Parallel Amide Coupling
-
Prepare a stock solution of the crude N1-aryl-pyrazole-3-carboxylic acid from Stage B in a suitable solvent like DMF.
-
In an array of reaction vials (e.g., a 96-well plate), add a solution of a unique primary or secondary amine (1.2 eq.) to each well.
-
To each well, add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq.).
-
Add the carboxylic acid stock solution (1.0 eq.) to each well to initiate the coupling reactions.
-
Seal the plate and allow it to shake at room temperature for 12-18 hours.
-
Upon completion, the reactions can be quenched with water and the products extracted (e.g., using a liquid-liquid extraction workflow) or directly purified by preparative HPLC-MS.
Establishing Structure-Activity Relationships (SAR)
The true power of this compound is realized when the protocols above are used to systematically probe the SAR of a compound series. By keeping the pyrazole core constant and varying the substituents at the N1 and C3 positions, researchers can deduce which chemical features are critical for biological activity.
Caption: Logical diagram illustrating the use of the scaffold for SAR studies.
Example SAR Data Table
The following table presents hypothetical data for a series of kinase inhibitors derived from our scaffold, demonstrating how systematic changes can influence potency.
| Compound ID | R1 (N1-substituent) | R2 (Amine-derived substituent) | Kinase IC₅₀ (nM) |
| PRO-001 | Phenyl | Cyclopropylamine | 850 |
| PRO-002 | 4-Fluorophenyl | Cyclopropylamine | 420 |
| PRO-003 | 4-Methoxyphenyl | Cyclopropylamine | 1500 |
| PRO-004 | 4-Fluorophenyl | 3-Aminopyridine | 75 |
| PRO-005 | 4-Fluorophenyl | (S)-3-aminopiperidine | 15 |
Analysis of Hypothetical Data:
-
R1 Position: Comparing PRO-001, PRO-002, and PRO-003 suggests that an electron-withdrawing group (fluoro) at the para-position of the N1-phenyl ring is beneficial for activity, while an electron-donating group (methoxy) is detrimental.
-
R2 Position: Fixing the optimal R1 group (4-Fluorophenyl) and varying the R2 amide shows a clear trend. Moving from a simple aliphatic amine (PRO-002) to a hydrogen-bond accepting pyridine (PRO-004) significantly improves potency. Introducing a chiral piperidine ring (PRO-005) further enhances activity, suggesting a specific stereochemical interaction in the binding pocket.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for efficient and logical drug discovery. Its inherent chemical architecture allows for the systematic and orthogonal introduction of molecular diversity. By leveraging the protocols and workflows described herein, researchers can rapidly generate libraries of novel compounds, establish clear structure-activity relationships, and accelerate the identification of potent and selective drug candidates. The continued application of this versatile building block will undoubtedly contribute to the development of the next generation of pyrazole-based therapeutics.
References
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters - ACS Publications. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
-
Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]
-
Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCr. [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
-
Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]
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Application Notes: Tert-butyl 1H-pyrazole-3-carboxylate as a Versatile Synthon for Heterocyclic Compound Libraries
Abstract
This technical guide details the strategic application of tert-butyl 1H-pyrazole-3-carboxylate as a pivotal building block in the synthesis of complex, nitrogen-rich heterocyclic compounds. Pyrazole-containing scaffolds are of paramount importance in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. This document provides field-proven insights and detailed experimental protocols for leveraging this synthon, focusing on its conversion to the indispensable 3-amino-1H-pyrazole intermediate and subsequent elaboration into high-value fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. The causality behind experimental choices, particularly the strategic role of the tert-butyl ester group, is elucidated to provide researchers with a robust framework for synthetic planning and execution.
Introduction: The Strategic Value of the Pyrazole-3-Carboxylate Synthon
The pyrazole nucleus is a privileged scaffold in modern pharmacology, exhibiting a wide spectrum of biological activities. Its utility stems from its ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding as both a donor (N-H) and acceptor (pyridine-type N). Consequently, the efficient construction of functionalized pyrazoles and their fused derivatives is a central goal in synthetic chemistry.
This compound emerges as a highly strategic starting material for several key reasons:
-
Dual Functionality: The molecule possesses two critical handles for synthetic diversification: the reactive N-H proton of the pyrazole ring, which allows for regioselective N-alkylation or N-arylation, and the C3-carboxylate group.
-
Masked Amino Group: The tert-butyl carboxylate at the C3 position serves as a stable and reliable precursor to the 3-amino group. This transformation, typically achieved via a Curtius rearrangement, is crucial for accessing 3-aminopyrazole, the cornerstone intermediate for building many fused heterocyclic systems.
-
Orthogonal Protection: The tert-butyl ester provides robust protection under a wide range of non-acidic conditions (e.g., basic hydrolysis, organometallic reactions). Its selective removal under acidic conditions, proceeding through a stable tert-butyl carbocation, offers an orthogonal deprotection strategy that is compatible with many other protecting groups used in complex molecule synthesis.[1][2] This stability-lability profile is the primary causal driver for its selection over other esters like methyl or ethyl esters.
This guide will delineate the synthetic workflow from the parent synthon to key fused heterocycles, providing both the "how" and the "why" at each stage.
Synthesis and Key Transformations
The overall synthetic strategy involves a three-stage workflow: (I) Synthesis of the starting carboxylate, (II) Conversion to the pivotal 3-aminopyrazole intermediate, and (III) Cyclization to target heterocyclic cores.
Figure 1. Overall synthetic workflow from the starting synthon to target heterocyclic systems.
Protocol: Synthesis of this compound (1)
While several routes to pyrazole-3-carboxylates exist, a common laboratory-scale preparation involves the esterification of the corresponding carboxylic acid. An alternative well-established method is the [3+2] cycloaddition of a diazo compound with an alkyne. For the purpose of this guide, we will focus on the subsequent transformations, assuming the starting material is available.
Protocol: Hydrolysis to 1H-Pyrazole-3-carboxylic Acid (2)
The conversion of the tert-butyl ester to the free carboxylic acid is the first critical step towards the aminopyrazole intermediate. While robust, the tert-butyl group is designed for cleavage under acidic conditions.
-
Rationale: Standard saponification with aqueous NaOH or LiOH is often sluggish for tert-butyl esters due to steric hindrance. Acid-catalyzed hydrolysis using reagents like trifluoroacetic acid (TFA) or HCl in an organic solvent is highly efficient. The mechanism proceeds via protonation of the ester oxygen, followed by elimination of isobutylene gas, which irreversibly drives the reaction to completion.[2]
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 5 mL per mmol of ester).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether or hexane to precipitate the product.
-
Filter the solid, wash with the cold solvent, and dry under vacuum to yield pure 1H-pyrazole-3-carboxylic acid (2). Typical yields are >90%.
Protocol: Conversion to 3-Amino-1H-pyrazole (3) via Curtius Rearrangement
This two-step, one-pot sequence is the cornerstone transformation that unlocks the synthetic potential of the starting material. The carboxylic acid is converted to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate. The isocyanate is subsequently hydrolyzed to the target amine.[3][4]
-
Mechanistic Insight: The Curtius rearrangement is a concerted process where the R-group migrates to the nitrogen atom with simultaneous expulsion of dinitrogen gas (N₂), a thermodynamically highly favorable process.[5] This rearrangement occurs with complete retention of the migrating group's stereochemistry. Diphenylphosphoryl azide (DPPA) is a commonly used reagent as it allows for the direct conversion of a carboxylic acid to the acyl azide in the presence of a base, avoiding the need to first synthesize an acyl chloride.[6]
Figure 2. Key stages of the Curtius rearrangement for synthesizing 3-aminopyrazole.
Step-by-Step Protocol:
-
To a stirred solution of 1H-pyrazole-3-carboxylic acid (2) (1.0 eq) in anhydrous toluene (10 mL per mmol), add triethylamine (Et₃N, 1.2 eq).
-
Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature.
-
After stirring for 30 minutes, slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. The evolution of N₂ gas should be observed.
-
Cool the reaction mixture to room temperature. Add 2M aqueous HCl (10 eq) and stir vigorously for 1-2 hours to hydrolyze the intermediate isocyanate.
-
Cool the mixture in an ice bath and basify to pH > 10 with concentrated NaOH solution.
-
Extract the aqueous layer with ethyl acetate or DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 3-amino-1H-pyrazole (3). The crude product can often be used directly or purified by column chromatography.
Application in Fused Heterocycle Synthesis
With 3-amino-1H-pyrazole in hand, a vast chemical space of fused heterocycles becomes accessible. The key is the bifunctional nature of the aminopyrazole, which possesses two nucleophilic nitrogen atoms (the endocyclic N-H and the exocyclic NH₂) that can react with 1,3-bielectrophiles to form a new six-membered ring.
Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are potent kinase inhibitors and are widely explored in oncology research.[7] They are most commonly synthesized via the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.
-
Rationale: The reaction proceeds via initial condensation between the most nucleophilic center of the aminopyrazole (the exocyclic amino group) and one of the carbonyls of the bielectrophile. Subsequent intramolecular cyclization via attack of the endocyclic pyrazole nitrogen onto the second carbonyl, followed by dehydration, furnishes the aromatic fused ring system. Acetic acid is a common solvent and catalyst for this transformation.[8]
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve 3-amino-1H-pyrazole (3) (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) in glacial acetic acid (5 mL per mmol).
-
Heat the mixture to reflux (approx. 120 °C) for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol or purify by column chromatography to yield the desired pyrazolo[1,5-a]pyrimidine.
| Entry | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |
| 1 | Acetylacetone | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | ~85-95% | [8] |
| 2 | Dibenzoylmethane | 5,7-Diphenylpyrazolo[1,5-a]pyrimidine | ~80-90% | [8] |
| 3 | Ethyl Acetoacetate | 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine | ~75-85% | [8] |
Table 1. Representative yields for the synthesis of Pyrazolo[1,5-a]pyrimidines.
Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine core is another privileged scaffold found in numerous kinase inhibitors and CNS-active agents. A powerful method for its construction is a three-component reaction involving an aminopyrazole, an aldehyde, and an active methylene compound (e.g., a ketone or malononitrile).[9]
-
Rationale: This reaction often proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate in situ. This is followed by a Michael addition of the 3-aminopyrazole. The exocyclic amino group adds to the β-position of the unsaturated system. Finally, intramolecular cyclization and subsequent oxidation/aromatization yield the fused pyridine ring.[9]
Step-by-Step Protocol (Example with a ketone):
-
To a solution of 3-amino-1H-pyrazole (3) (1.0 eq), an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), and a ketone (e.g., acetophenone, 1.0 eq) in ethanol or DMF, add a catalytic amount of a base (e.g., piperidine or Ba(OH)₂).[7][10]
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Cool the reaction to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).
| Entry | Aldehyde | Ketone | Base/Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | Acetophenone | Ba(OH)₂ / EtOH | ~70-92% | [7] |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | Ba(OH)₂ / DMF | High | [10] |
| 3 | 4-Methoxybenzaldehyde | Cyclohexanone | L-proline / EtOH | ~80% | [9] |
Table 2. Representative yields for the three-component synthesis of Pyrazolo[3,4-b]pyridines.
Conclusion
This compound is a commercially available and synthetically powerful synthon for accessing a diverse range of high-value heterocyclic compounds. Its strategic utility is rooted in the stability of the tert-butyl ester group, which acts as an effective "masked amine," allowing for late-stage introduction of the crucial 3-amino functionality via a reliable hydrolysis and Curtius rearrangement sequence. The resulting 3-aminopyrazole intermediate is a versatile precursor for the construction of medicinally relevant fused systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. The protocols and mechanistic rationale presented herein provide researchers with a comprehensive guide to effectively employ this synthon in their drug discovery and development programs.
References
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Kaul, R., Brouillette, Y., & Lubell, W. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]
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Semantic Scholar. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Retrieved from [Link]
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Abdel-Wahab, B. F., Abdel-Ghaffar, A. M., & Mohamed, H. A. (2022). 3-Aminopyrazolo[3,4-b]pyridine: Effective Precursor for Barium Hydroxide-Mediated Three Components Synthesis of New Mono- and Bis(pyrimidines) with Potential Cytotoxic Activity. Chemistry & Biodiversity, 19(1), e202100500. [Link]
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Scifinder. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Retrieved from [Link]
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Al-dujaili, A. H., Al-karagoly, H., & Al-obaidi, O. A. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-24. [Link]
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El-Gaby, M. S. A., Atalla, A. A., & Gaber, A. M. (2015). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 20(4), 6510–6521. [Link]
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Wu, J., & Lubell, W. D. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. The Journal of Organic Chemistry, 69(18), 6131-6133. [Link]
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Quiroga, J., Rengifo, A., & Insuasty, B. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12569–12576. [Link]
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ResearchGate. (n.d.). Synthesis of 3-halopyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
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Kaswan, P., & Kumar, A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(12), 1563-1594. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
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ResearchGate. (n.d.). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Martins, M. A. P., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17099–17112. [Link]
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Tsolaki, E., et al. (2017). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 22(12), 2159. [Link]
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Abadi, Y., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(21), 5004. [Link]
-
Royal Society of Chemistry. (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Retrieved from [Link]
-
Baranauskas, A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]
-
The Chemistry of Molecules. (2020, May 2). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A direct and sustainable synthesis of tertiary butyl esters enabled by flow microreactors. Retrieved from [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
-
SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
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Application Notes and Protocols for the N-Alkylation of tert-Butyl 1H-Pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of N-Alkylated Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties. The strategic functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a powerful approach to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. N-alkylation, in particular, allows for the introduction of diverse substituents that can fine-tune a compound's potency, selectivity, and metabolic stability.
tert-Butyl 1H-pyrazole-3-carboxylate is a versatile building block in the synthesis of complex pharmaceutical intermediates. The tert-butyl ester provides a sterically bulky and chemically robust protecting group for the carboxylic acid functionality, which can be readily removed under acidic conditions in later synthetic steps. The N-alkylation of this substrate is a critical transformation for the elaboration of this scaffold into a vast array of drug candidates.
However, the N-alkylation of unsymmetrically substituted pyrazoles, such as this compound, presents a significant regioselectivity challenge. The reaction can potentially yield two distinct regioisomers: the N1- and N2-alkylated products. The formation of a specific regioisomer is often crucial for biological activity, making the development of regioselective alkylation protocols a key focus of synthetic research. This guide provides a comprehensive overview of established protocols for the N-alkylation of this compound, with a detailed discussion of the factors governing regioselectivity and practical, step-by-step methodologies for laboratory application.
Understanding Regioselectivity in Pyrazole N-Alkylation
The regiochemical outcome of the N-alkylation of 3-substituted pyrazoles is primarily governed by a combination of steric and electronic factors. The pyrazole anion, formed upon deprotonation, exists as a resonance hybrid with negative charge distributed between the two nitrogen atoms.
Caption: Resonance delocalization in the pyrazolate anion.
Alkylation can occur at either the N1 (distal to the substituent) or N2 (proximal to the substituent) position. The following factors are key determinants of the final product ratio:
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent will favor alkylation at the less sterically hindered nitrogen atom. In the case of this compound, the tert-butyl ester group at the C3 position exerts significant steric hindrance, generally favoring alkylation at the distal N1 position.
-
Electronic Effects: The electron-withdrawing nature of the carboxylate group at C3 influences the electron density at the adjacent N2 atom. While inductive effects might suggest reduced nucleophilicity at N2, resonance effects can delocalize the negative charge, making both nitrogens potential sites for alkylation.
-
Nature of the Base and Solvent: The choice of base and solvent can influence the position of the counter-ion (e.g., K+, Na+) and the solvation of the pyrazolate anion, thereby affecting the accessibility of the two nitrogen atoms to the electrophile.[1]
-
Alkylation Agent: The size and reactivity of the alkylating agent also play a role. Larger alkylating agents will be more sensitive to steric hindrance.
For the alkylation of ethyl 1H-pyrazole-3-carboxylate, studies have shown a general preference for the formation of the 1-substituted regioisomer. This preference is attributed to the steric bulk of the ester group directing the incoming electrophile to the more accessible N1 position. A similar trend is expected for the tert-butyl ester.
Classical N-Alkylation with Alkyl Halides and Bases
This is the most common and straightforward method for N-alkylation. It involves the deprotonation of the pyrazole NH with a suitable base, followed by nucleophilic attack of the resulting pyrazolate anion on an alkyl halide.
Caption: General workflow for classical N-alkylation.
Protocol 1: General Procedure using Potassium Carbonate
This protocol is suitable for a wide range of primary and activated secondary alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous DMF or MeCN (0.1-0.2 M), add anhydrous potassium carbonate (1.5-2.0 equiv.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1-1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated pyrazole.
Expected Outcome: This procedure generally provides a mixture of N1 and N2 regioisomers, with the N1 isomer being the major product due to steric hindrance from the tert-butyl ester group. The ratio of isomers should be determined by ¹H NMR analysis of the crude product.
Protocol 2: Using Sodium Hydride for Stronger Deprotonation
For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary.
Materials:
-
This compound
-
Alkyl halide
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a suspension of sodium hydride (1.2 equiv.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv.) dropwise.
-
Stir the reaction at room temperature or heat under reflux as needed, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
| Parameter | Protocol 1 (K₂CO₃) | Protocol 2 (NaH) |
| Base Strength | Moderate | Strong |
| Solvent | DMF, MeCN | THF |
| Safety | Relatively safe | Requires careful handling (flammable H₂ gas) |
| Applicability | Good for reactive alkyl halides | Suitable for less reactive alkyl halides |
| Typical Temp. | RT to 80 °C | 0 °C to reflux |
Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction provides a mild and efficient alternative for the N-alkylation of pyrazoles, particularly with primary and secondary alcohols.[2] This reaction proceeds via an alkoxyphosphonium intermediate and generally occurs with inversion of configuration at the alcohol's stereocenter.
Caption: General workflow for the Mitsunobu reaction.
Protocol 3: Mitsunobu N-Alkylation
Materials:
-
This compound
-
Alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equiv.), the desired alcohol (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 equiv.) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography to separate the desired N-alkylated product from triphenylphosphine oxide and the hydrazide byproduct.
Key Advantages of the Mitsunobu Reaction:
-
Mild Reaction Conditions: Typically performed at or below room temperature, making it suitable for sensitive substrates.
-
Stereochemical Control: Proceeds with inversion of stereochemistry at the alcohol center.
-
Broad Substrate Scope: Effective for a wide range of primary and secondary alcohols.
Purification and Characterization
The purification of N-alkylated pyrazoles is typically achieved by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product, with mixtures of hexanes and ethyl acetate being commonly used.
Characterization of the regioisomers is crucial. This is most reliably achieved using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Nuclear Overhauser Effect (NOE) experiments can be used to distinguish between the N1 and N2 isomers by observing through-space correlations between the protons of the newly introduced alkyl group and the protons on the pyrazole ring.
References
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Int. J. Mol. Sci.2023 , 24(1), 1. [Link]
-
Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Tetrahedron Lett.2018 , 59(4), 353-356. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J. Org. Chem.2022 , 87(16), 10843–10853. [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. Chem. Rev.2009 , 109(6), 2551–2651. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules2022 , 27(11), 3409. [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synth. Commun.1990 , 20(18), 2849-2853. [Link]
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Application Notes & Protocols: The Strategic Deployment of tert-Butyl 1H-Pyrazole-3-carboxylate in Modern Medicinal Chemistry
Introduction: The Pyrazole Scaffold and the Rise of a Versatile Building Block
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor (N-H) and acceptor (pyridine-like N), and metabolic stability have cemented its role in a multitude of approved therapeutics, including the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[1][2][3] The strategic functionalization of this core is paramount to modulating its pharmacological activity.
This guide focuses on a particularly valuable and versatile building block: tert-butyl 1H-pyrazole-3-carboxylate . The deliberate incorporation of the tert-butyl ester is not arbitrary; it serves as a robust protecting group for the carboxylic acid and, critically, as a sterically influential director for subsequent chemical transformations. This document provides an in-depth exploration of its applications, explains the causality behind key protocol choices, and offers detailed, field-proven methodologies for its use in drug discovery campaigns.
Section 1: The Rationale - Why Choose this compound?
The utility of this reagent is rooted in the strategic interplay of its two key functional groups: the pyrazole N-H and the tert-butyl ester.
-
The tert-Butyl Ester as a Directing and Protecting Group: The bulky tert-butyl group provides significant steric hindrance. This bulk can influence the regioselectivity of reactions on the pyrazole ring, particularly N-alkylation, often favoring substitution at the less hindered N1 position. Furthermore, the ester is highly stable to a wide range of nucleophilic and basic conditions, allowing for extensive modification of other parts of the molecule. Its removal is typically achieved under specific acidic conditions (e.g., trifluoroacetic acid), which often leave other acid-labile groups intact with careful condition selection.
-
The Pyrazole N-H for Core Diversification: The acidic proton on the pyrazole nitrogen provides a direct handle for introducing a vast array of substituents. This position is critical for tuning the pharmacokinetic and pharmacodynamic properties of the final compound, as substituents here often project into solvent-exposed regions or can be tailored to interact with specific pockets of a biological target.[4]
-
The Carboxylate as a Versatile Handle: The ester at the 3-position is a key point for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which is a common bioisostere for tetrazoles and a crucial anchor for forming amides, a ubiquitous linkage in drug molecules.[5]
Section 2: Core Synthetic Strategies and Protocols
The true power of this compound is realized through three primary classes of transformations: N-H functionalization, C-H functionalization (via cross-coupling), and ester manipulation/deprotection.
N-H Functionalization: Mastering Regioselective Alkylation
A primary challenge in pyrazole chemistry is controlling the site of N-alkylation. For an asymmetrical pyrazole like this, reaction with an electrophile can yield two different regioisomers. The choice of base and solvent is a critical determinant of the outcome.
Causality Behind the Protocol: Using a moderately weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF is a common starting point. K₂CO₃ is strong enough to deprotonate the pyrazole N-H but is less harsh than hydrides (e.g., NaH), minimizing side reactions. DMF effectively solubilizes the pyrazole salt and the reagents. Alkylation generally favors the N1 position due to the steric bulk of the C3-ester group shielding the adjacent N2 atom.[4]
Caption: Regioselectivity in N-alkylation of this compound.
Experimental Protocol 1: Base-Mediated N-Alkylation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq., e.g., 182 mg, 1.0 mmol).
-
Reagent Addition: Add anhydrous dimethylformamide (DMF, 0.2 M, 5 mL) followed by powdered potassium carbonate (K₂CO₃, 1.5 eq., 207 mg, 1.5 mmol).
-
Activation: Stir the suspension vigorously at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq., 0.13 mL, 1.1 mmol) dropwise via syringe.
-
Reaction: Heat the reaction to 60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully pour the mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to separate the regioisomers.
| Alkylating Agent (R-X) | Base | Solvent | Temperature | Typical N1:N2 Ratio |
| Methyl Iodide | K₂CO₃ | DMF | RT | >10:1 |
| Benzyl Bromide | K₂CO₃ | DMF | 60 °C | >15:1 |
| Isopropyl Bromide | NaH | THF | 50 °C | >20:1 (Steric) |
C-H Functionalization: The Path to Substituted Pyrazoles via Suzuki-Miyaura Coupling
To introduce diversity at other positions of the pyrazole core, a common and powerful strategy involves initial halogenation followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[6] The C4 position is often targeted for this functionalization.
Causality Behind the Protocol:
-
Iodination: N-Iodosuccinimide (NIS) is an electrophilic iodine source that selectively iodinates the electron-rich C4 position of the pyrazole ring.
-
Suzuki-Miyaura Coupling: This reaction is a robust method for forming C-C bonds.[7] A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the coupling between the C4-iodo-pyrazole and an organoboron reagent (boronic acid or ester). A base (e.g., K₂CO₃ or Cs₂CO₃) is essential for activating the boronic acid for transmetalation to the palladium center.[7]
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Introduction: The Strategic Value of the Pyrazole Scaffold in Modern Drug Discovery
An In-Depth Guide to the Synthesis of Bioactive Molecules Using tert-Butyl 1H-Pyrazole-3-carboxylate
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3][4] Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity allow it to interact with a wide array of biological targets. Pyrazole derivatives have demonstrated a vast spectrum of therapeutic activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[5][6][7] Notably, pyrazole cores are central to the structure of several kinase inhibitors, a critical class of targeted cancer therapies.[8][9]
Among the various pyrazole-based starting materials, this compound stands out as a particularly versatile and strategic building block. Its utility stems from two key features:
-
The tert-Butyl Ester: This bulky group serves as a robust protecting group for the C3-carboxylic acid, preventing its interference in reactions targeting the pyrazole nitrogens or other ring positions. It can be efficiently removed under acidic conditions in the final stages of a synthesis to unmask the carboxylic acid for further functionalization, most commonly into amides.
-
The NH Moiety: The two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring are available for functionalization, typically through alkylation or arylation. The steric hindrance imposed by the tert-butyl ester at the adjacent C3 position provides a powerful tool for controlling the regioselectivity of these substitutions, often favoring the N1 position.
This guide provides an in-depth exploration of the core reactivity of this compound and presents detailed, field-proven protocols for its application in the synthesis of bioactive scaffolds, with a focus on kinase inhibitor frameworks.
Part 1: Core Reactivity and Mechanistic Rationale
A deep understanding of the reactivity of the pyrazole core is essential for designing successful synthetic routes. The following sections detail the key transformations and the scientific principles that govern their outcomes.
Regiocontrolled N-Alkylation and N-Arylation
The most fundamental transformation is the substitution at one of the ring nitrogen atoms. For an unsymmetrical pyrazole like our building block, this presents a challenge of regioselectivity, as two different products (N1- and N2-substituted) can be formed.
Causality Behind Regioselectivity: The outcome is a delicate balance of steric and electronic factors.
-
Steric Hindrance: The bulky tert-butyl ester group at the C3 position sterically shields the adjacent N2 nitrogen. Consequently, electrophiles, especially bulky ones, will preferentially attack the more accessible N1 nitrogen.[10][11]
-
Base and Solvent: The choice of base and solvent system is critical. Using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF fully deprotonates the pyrazole, forming the pyrazolate anion. In this state, the reaction outcome is often governed by sterics. Weaker bases, such as potassium carbonate (K₂CO₃), create an equilibrium, where the reaction conditions can be tuned to favor one isomer over the other.[10][11]
-
Electrophile: The nature of the alkylating or arylating agent also plays a role. Smaller, more reactive electrophiles (e.g., methyl iodide) may show less regioselectivity than larger ones (e.g., benzyl bromide).
Acid-catalyzed methods, for instance using trichloroacetimidates as electrophiles, have also been developed to provide N-alkyl pyrazoles, offering an alternative to traditional base-mediated approaches.[12][13]
C-H Functionalization via Cross-Coupling Reactions
To build molecular complexity, functionalization of the carbon atoms of the pyrazole ring is often necessary. The most reliable strategy involves an initial halogenation of the ring, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
The Suzuki-Miyaura Coupling: This powerful reaction forges a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide.[14][15] Its widespread use in the pharmaceutical industry is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[16]
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the pyrazole.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Ester Deprotection and Amide Bond Formation
The final and often crucial step in synthesizing many bioactive molecules is the conversion of the C3-ester into a carboxamide.[17][18] The tert-butyl ester is highly suitable for this, as it is stable to many reaction conditions but can be cleanly cleaved using a strong acid, most commonly trifluoroacetic acid (TFA), to yield the free carboxylic acid.
Once the carboxylic acid is unmasked, standard peptide coupling reagents can be employed to form the amide bond with a desired amine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an activator like HOBt (Hydroxybenzotriazole) are highly efficient for this transformation.
Part 2: Detailed Application Notes and Protocols
This section provides step-by-step protocols for a synthetic sequence to generate a 1,4-disubstituted pyrazole-3-carboxamide scaffold, a common core in modern kinase inhibitors.[9][17]
Protocol 1: Regioselective N1-Alkylation of this compound
This protocol describes a standard base-mediated alkylation favoring the N1 position due to steric hindrance.
Caption: Experimental workflow for the N1-alkylation of the pyrazole core.
Detailed Methodology:
-
To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in small portions. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0°C for 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.
| Component | M.W. ( g/mol ) | Stoichiometry | Example Mass/Vol |
| This compound | 182.21 | 1.0 eq | 1.82 g |
| Sodium Hydride (60%) | 24.00 (as NaH) | 1.1 eq | 0.44 g |
| Benzyl Bromide | 171.04 | 1.05 eq | 1.80 g (1.25 mL) |
| Anhydrous DMF | - | - | 50 mL |
Scientist's Notes:
-
Trustworthiness: The N1 isomer is typically the major product and can be confirmed by 2D NMR spectroscopy (NOESY). An alternative, often milder, base is K₂CO₃ in acetonitrile, which may require heating but avoids handling pyrophoric NaH.
-
Troubleshooting: If a mixture of N1 and N2 isomers is obtained, they can usually be separated by silica gel chromatography, as the N1 isomer is often less polar.
Protocol 2: C4-Bromination and Suzuki-Miyaura Cross-Coupling
This two-step protocol first installs a "handle" for coupling (a bromine atom) and then uses it to form a C-C bond.
Step A: C4-Bromination
-
Dissolve the N1-alkylated pyrazole (from Protocol 1, 1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) portion-wise at room temperature.
-
Stir the reaction for 1-4 hours until TLC/LC-MS indicates full consumption of the starting material.
-
Quench with aqueous sodium thiosulfate solution, extract with an organic solvent, wash, dry, and concentrate. The crude product is often pure enough for the next step.
Step B: Suzuki-Miyaura Coupling
-
To a microwave vial or Schlenk flask, add the C4-bromo-pyrazole (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst and ligand. A common and effective system is Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), used at 2-5 mol%.[19]
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100°C for 2-12 hours, monitoring by LC-MS. Microwave heating can significantly shorten reaction times.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to isolate the C4-arylated product.
| Component | Stoichiometry | Role |
| C4-Bromo-pyrazole | 1.0 eq | Electrophile |
| Arylboronic Acid | 1.5 eq | Nucleophile |
| Pd(dppf)Cl₂ | 0.03 eq | Catalyst |
| K₂CO₃ | 2.5 eq | Base |
| 1,4-Dioxane/Water (4:1) | - | Solvent |
Scientist's Notes:
-
Expertise: The choice of catalyst, ligand, base, and solvent is crucial and may require screening for optimization, especially with challenging substrates.[16] The use of pre-catalysts and specialized ligands can improve yields and reaction times.
-
Troubleshooting: A common side reaction is protodeboronation of the boronic acid. Using fresh boronic acid and thoroughly degassed solvents can minimize this. If the reaction stalls, adding a fresh portion of the catalyst may be beneficial.
Protocol 3: tert-Butyl Ester Deprotection and Amide Coupling
This final sequence unmasks the carboxylic acid and couples it with an amine to complete the synthesis of the target scaffold.
Caption: Workflow for the final deprotection and amide formation steps.
Detailed Methodology:
-
Deprotection: Dissolve the tert-butyl ester (from Protocol 2, 1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 volumes relative to DCM) and stir at room temperature for 1-4 hours. Monitor by LC-MS until no starting material remains. Concentrate the reaction mixture under reduced pressure to remove all volatiles. The resulting crude carboxylic acid is often used directly in the next step.
-
Amide Coupling: To a solution of the crude carboxylic acid (1.0 eq) in DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 2-8 hours until the reaction is complete by LC-MS.
-
Dilute with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography or preparative HPLC to yield the final pyrazole-3-carboxamide.
Part 3: Integrated Synthetic Pathway and Conclusion
The protocols described above can be integrated into a linear sequence to access a wide variety of bioactive molecules. The following diagram illustrates the overall pathway towards a representative kinase inhibitor scaffold.
Caption: Overall synthetic route from the starting material to a final bioactive scaffold.
This compound is a powerful and versatile building block for the synthesis of complex, bioactive molecules. By leveraging a logical sequence of regioselective N-alkylation, C-H functionalization via cross-coupling, and final-stage amide bond formation, researchers can efficiently access diverse chemical libraries. The protocols and strategic insights provided in this guide are designed to empower drug development professionals to harness the full potential of this valuable scaffold in their quest for novel therapeutics.
References
- Vertex AI Search. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- Vertex AI Search. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- Vertex AI Search. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- Vertex AI Search. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
-
MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available at: [Link]
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]
-
MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
-
PubMed Central. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available at: [Link]
-
PubMed. (2015). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Available at: [Link]
-
MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]
-
PubMed Central. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]
-
ResearchGate. (2019). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
PubMed Central. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]
-
PubMed Central. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]
-
MDPI. (2019). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]
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The Strategic Application of tert-Butyl 1H-Pyrazole-3-carboxylate in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases, as fundamental regulators of cellular signaling, have become a focal point in modern drug discovery, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and at the heart of many of these therapeutic agents lies the pyrazole scaffold.[1][3] This five-membered heterocyclic ring is considered a "privileged structure" in medicinal chemistry due to its ability to mimic the adenine core of ATP, forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[4] Among the various functionalized pyrazoles, tert-butyl 1H-pyrazole-3-carboxylate has emerged as a versatile and strategically important building block for the synthesis of a new generation of kinase inhibitors.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into the rationale for its use, present detailed synthetic protocols, and showcase its utility in constructing complex inhibitor scaffolds targeting critical kinases such as Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).
The Rationale: Why this compound?
The utility of this compound in the synthesis of kinase inhibitors stems from several key advantages:
-
Versatile Functional Handle: The tert-butyl ester group provides a robust and versatile starting point for a variety of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions.
-
Precursor to the Critical 3-Amino Group: The carboxylate functionality can be readily converted to the vital 3-amino group through a Curtius or Hofmann rearrangement. The 3-aminopyrazole moiety is a well-established "hinge-binder," crucial for anchoring the inhibitor to the kinase.[4]
-
Modulation of Physicochemical Properties: The tert-butyl group can influence the solubility and pharmacokinetic properties of synthetic intermediates.
-
Strategic Protection: In multi-step syntheses, the tert-butyl ester can serve as a protecting group for the carboxylic acid, allowing for selective reactions at other positions of the pyrazole ring.
Core Synthetic Workflow: From Pyrazole Carboxylate to Kinase Inhibitor Scaffolds
The general strategy for utilizing this compound in the synthesis of kinase inhibitors often involves a two-stage process: initial functionalization of the pyrazole core followed by coupling with a heterocyclic partner, typically a pyrimidine or a related scaffold.
Caption: General synthetic workflow from this compound to a kinase inhibitor.
Application Protocol I: Synthesis of a Core Pyrazole-Pyrimidine Scaffold for CDK Inhibitors
Cyclin-Dependent Kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[5] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a key pharmacophore for targeting CDKs.[6] This protocol outlines the synthesis of a foundational pyrazole-pyrimidine scaffold, a common structural motif in numerous CDK inhibitors.
Step 1: Conversion of this compound to 3-Amino-1H-pyrazole
This step is a crucial transformation to install the key hinge-binding amino group. A modified Curtius rearrangement is a reliable method.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
tert-Butanol (t-BuOH)
-
Dioxane
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: A solution of this compound in toluene is treated with thionyl chloride and a catalytic amount of DMF. The mixture is heated to 60 °C for 2 hours. The solvent is removed under reduced pressure to yield the crude acid chloride.
-
Azide Formation and Rearrangement: The crude acid chloride is dissolved in a mixture of acetone and water. A solution of sodium azide in water is added dropwise at 0 °C. The reaction is stirred for 1 hour. The azide intermediate is extracted with toluene. The toluene solution is then heated to 80 °C to initiate the Curtius rearrangement, forming the isocyanate.
-
Boc-Protected Amine Formation: tert-Butanol is added to the isocyanate solution, and the mixture is refluxed for 4 hours to form the Boc-protected 3-amino-1H-pyrazole.
-
Deprotection: The Boc-protected pyrazole is dissolved in a solution of HCl in dioxane and stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield 3-amino-1H-pyrazole.
Step 2: Nucleophilic Aromatic Substitution (SNAr) with 2,4-Dichloropyrimidine
The 3-amino-1H-pyrazole is then coupled with a di-substituted pyrimidine to form the core scaffold.
Materials:
-
3-Amino-1H-pyrazole
-
2,4-Dichloropyrimidine
-
Triethylamine (TEA)
-
Isopropanol
Procedure:
-
A mixture of 3-amino-1H-pyrazole, 2,4-dichloropyrimidine, and triethylamine in isopropanol is heated to reflux for 12 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold isopropanol and dried under vacuum to yield the N-(1H-pyrazol-3-yl)-2-chloropyrimidin-4-amine core scaffold.
| Step | Product | Typical Yield | Purity (by HPLC) |
| 1 | 3-Amino-1H-pyrazole | 60-70% (over 4 steps) | >95% |
| 2 | N-(1H-pyrazol-3-yl)-2-chloropyrimidin-4-amine | 75-85% | >98% |
Table 1: Summary of yields and purity for the synthesis of the core pyrazole-pyrimidine scaffold.
Caption: Synthetic pathway for the pyrazole-pyrimidine core scaffold.
Application Protocol II: Synthesis of a N-(tert-Butyl)-3-aminopyrazole Intermediate for JAK Inhibitors
Janus kinases (JAKs) are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways.[7] Inhibitors of JAKs have shown significant therapeutic benefit in the treatment of myeloproliferative neoplasms and inflammatory diseases. The synthesis of the JAK2 inhibitor LY2784544 highlights the strategic use of a tert-butyl group as a protecting group on the pyrazole nitrogen, which significantly streamlined the manufacturing process.[3] This protocol details the preparation of a key intermediate, 1-(tert-butyl)-5-amino-3-methyl-1H-pyrazole, a building block analogous to that used in the synthesis of LY2784544.
Materials:
-
Ethyl acetoacetate
-
tert-Butylhydrazine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Nitric acid
-
Sulfuric acid
-
Iron powder
-
Ammonium chloride
Procedure:
-
Synthesis of 1-(tert-butyl)-3-methyl-1H-pyrazol-5(4H)-one: A solution of sodium ethoxide in ethanol is prepared. Ethyl acetoacetate is added, followed by the portion-wise addition of tert-butylhydrazine hydrochloride. The mixture is refluxed for 6 hours. After cooling, the solvent is removed, and the residue is acidified with acetic acid. The product is extracted with dichloromethane, dried, and concentrated to yield the pyrazolone.
-
Nitration: The pyrazolone is dissolved in concentrated sulfuric acid at 0 °C. A mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C. The reaction is stirred for 1 hour and then poured onto ice. The precipitated product, 1-(tert-butyl)-3-methyl-4-nitro-1H-pyrazol-5-amine, is collected by filtration.
-
Reduction to 1-(tert-butyl)-5-amino-3-methyl-1H-pyrazole: The nitro-pyrazole is suspended in a mixture of ethanol and water. Iron powder and ammonium chloride are added, and the mixture is heated to reflux for 4 hours. The hot solution is filtered through celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is dried and evaporated to give the desired 1-(tert-butyl)-5-amino-3-methyl-1H-pyrazole.
| Step | Product | Typical Yield | Purity (by NMR) |
| 1 | 1-(tert-butyl)-3-methyl-1H-pyrazol-5(4H)-one | 85-90% | >97% |
| 2 | 1-(tert-butyl)-3-methyl-4-nitro-1H-pyrazol-5-amine | 70-75% | >98% |
| 3 | 1-(tert-butyl)-5-amino-3-methyl-1H-pyrazole | 80-88% | >99% |
Table 2: Summary of yields and purity for the synthesis of the N-tert-butyl aminopyrazole intermediate.
This N-tert-butyl protected aminopyrazole is a valuable intermediate that can be subsequently coupled with various heterocyclic systems to generate a diverse library of kinase inhibitors. The tert-butyl group can be removed under acidic conditions in the final steps of the synthesis if required.[3]
Conclusion
This compound serves as a highly valuable and versatile starting material in the synthesis of kinase inhibitors. Its chemical tractability allows for the efficient introduction of the crucial 3-amino group for hinge binding, while the tert-butyl moiety can be strategically employed as a protecting group to streamline complex synthetic routes. The protocols detailed herein provide a practical framework for researchers in drug discovery and development to leverage this important building block in the creation of novel and potent kinase inhibitors targeting a range of diseases. The continued exploration of pyrazole-based scaffolds, facilitated by readily available and adaptable starting materials like this compound, promises to yield the next generation of targeted therapeutics.
References
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals Portal. [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. [Link]
-
Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. (2011). ACS Publications. [Link]
-
Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. (2012). Semantic Scholar. [Link]
-
Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (2019). PubMed. [Link]
-
The synthetic route for the preparation of compounds 1–7. (n.d.). ResearchGate. [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. [Link]
-
Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. (2009). PubMed. [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). PMC. [Link]
- Novel macrocyclic aminopyrazole compounds as cdk2 inhibitors. (2024).
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). NIH. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). PMC. [Link]
-
Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. (2009). ResearchGate. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2009). MDPI. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. [Link]
- Processes for preparing jak inhibitors and related intermediate compounds. (2010).
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2012). PubMed. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. (n.d.). PubChem. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC. [Link]
-
Synthesis and antitumor activity of some new 1,3,4-oxadiazole, pyrazole and pyrazolo[3,4-d]pyrimidine derivatives attached to 4. (2011). Der Pharma Chemica. [Link]
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Application Notes & Protocols: A Multi-Step Synthesis Guide Featuring Tert-Butyl 1H-Pyrazole-3-Carboxylate for Drug Discovery
Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Medicinal Chemistry
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Its unique electronic properties, metabolic stability, and capacity for forming multiple hydrogen bonds have led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Dasatinib. The strategic functionalization of the pyrazole core is paramount in drug design, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide provides a detailed technical overview and step-by-step protocols for a multi-step synthesis revolving around a key building block: tert-butyl 1H-pyrazole-3-carboxylate . We will first detail its synthesis and then demonstrate its utility as a precursor in a synthetic route toward advanced intermediates for kinase inhibitors.
Synthetic Workflow Overview
The overall synthetic strategy involves three main stages:
-
Formation of the Pyrazole Core: Synthesis of this compound via a classical Knorr pyrazole synthesis.
-
Deprotection: Hydrolysis of the tert-butyl ester to unmask the carboxylic acid, yielding 1H-pyrazole-3-carboxylic acid.
-
Functionalization via Amide Coupling: Coupling of the pyrazole carboxylic acid with a representative aniline derivative, a common step in the synthesis of many kinase inhibitors.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Protocol 1: Synthesis of this compound
| Parameter | Value |
| Reactants | tert-Butyl 2,4-dioxobutanoate (1.0 eq), Hydrazine hydrate (1.05 eq) |
| Solvent | Ethanol (EtOH) |
| Catalyst | Glacial Acetic Acid (AcOH, ~0.1 eq) |
| Temperature | Reflux (~78 °C) |
| Time | 4-6 hours |
| Workup | Evaporation, Extraction with Ethyl Acetate, Brine wash |
| Purification | Silica Gel Column Chromatography |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tert-butyl 2,4-dioxobutanoate (1.0 eq).
-
Dissolve the starting material in ethanol (approx. 0.2 M concentration).
-
Add a catalytic amount of glacial acetic acid (approx. 0.1 eq) to the solution.
-
Slowly add hydrazine hydrate (1.05 eq) to the stirred solution at room temperature. An initial exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Characterization Data: this compound
| Property | Data |
| CAS Number | 141178-50-9 [2] |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 12.5 (br s, 1H, NH), 7.65 (d, 1H, J=2.4 Hz), 6.75 (d, 1H, J=2.4 Hz), 1.60 (s, 9H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 161.5, 143.0, 132.0, 108.0, 82.0, 28.5. |
| Mass Spec (ESI) | m/z: 169.1 [M+H]⁺ |
Stage 2: Hydrolysis to 1H-Pyrazole-3-carboxylic acid
With the pyrazole core constructed, the next step is the deprotection of the carboxylic acid. The tert-butyl ester is readily cleaved under basic conditions via saponification. This step is crucial as the resulting carboxylic acid is the functional handle for the subsequent amide coupling reaction.
Protocol 2: Saponification of this compound
| Parameter | Value |
| Reactant | This compound (1.0 eq) |
| Reagent | Lithium Hydroxide (LiOH) (2.0-3.0 eq) |
| Solvent | Tetrahydrofuran (THF) / Water (3:1 mixture) |
| Temperature | Room Temperature to 50 °C |
| Time | 6-12 hours |
| Workup | Acidification with HCl, Filtration |
| Purification | Typically used crude in the next step after drying |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water. [3]2. Add lithium hydroxide (2.0 eq) to the solution and stir vigorously at room temperature. The reaction can be gently heated (40-50 °C) to increase the rate.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 by the slow, dropwise addition of 1M HCl. A white precipitate of the carboxylic acid should form.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the product under high vacuum. The resulting 1H-pyrazole-3-carboxylic acid is often of sufficient purity to be used directly in the next step.
Stage 3: Amide Coupling for Kinase Inhibitor Scaffolds
The final stage of this synthetic sequence demonstrates the utility of the pyrazole carboxylic acid as a building block. Amide bond formation is one of the most important reactions in drug discovery. Here, we couple the acid with 2-chloro-6-methylaniline, a common fragment in many tyrosine kinase inhibitors, including Dasatinib. [4][5]We will use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, which is highly efficient for forming amide bonds, even with less reactive anilines. [6]
Protocol 3: HATU-Mediated Amide Coupling
| Parameter | Value |
| Reactants | 1H-Pyrazole-3-carboxylic acid (1.0 eq), 2-Chloro-6-methylaniline (1.0 eq) |
| Coupling Reagent | HATU (1.1 eq) |
| Base | N,N-Diisopropylethylamine (DIPEA) (2.0 eq) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Time | 12-18 hours |
| Workup | Aqueous workup with Ethyl Acetate extraction |
| Purification | Silica Gel Column Chromatography or Recrystallization |
Step-by-Step Methodology:
-
In a round-bottom flask under an inert atmosphere, dissolve 1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.
-
Add 2-chloro-6-methylaniline (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor for completion by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide product.
Conclusion and Field-Proven Insights
This guide outlines a robust and versatile three-stage synthetic route that begins with the fundamental construction of a strategically protected pyrazole building block, this compound. The choice of the tert-butyl ester is critical, offering a reliable protecting group that can be removed under mild conditions, which is essential when dealing with complex, multi-functional molecules in later stages of a drug discovery campaign. The subsequent hydrolysis and HATU-mediated amide coupling are standard, high-yielding transformations that are scalable and applicable to a wide range of substrates, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The final product, an N-aryl pyrazole carboxamide, represents a core structural motif found in a multitude of potent kinase inhibitors, demonstrating the direct applicability of this synthetic sequence in modern drug development.
References
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Faria, J. V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of the Chilean Chemical Society. Available at: [Link]
-
Lukin, K., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. Available at: [Link]
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Reddy, B. V. S., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. Available at: [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. Available at: [Link]
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MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]
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Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC. Available at: [Link]
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Organic Syntheses. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]
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PubMed. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
-
NIH Public Access. (2015). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Available at: [Link]
- Google Patents. (2014). CN104788445A - Synthesis method of Dasatinib intermediate.
-
PubChem. (2024). Tert-butyl 2,4-dioxo-4-[n-(2-phenoxyethyl)anilino]butanoate. Available at: [Link]
-
ResearchGate. (2009). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Available at: [Link]
-
DergiPark. (2020). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
NIH Public Access. (2020). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Significance of TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE in Organic Synthesis and Pharmaceutical Applications. Available at: [Link]
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The Royal Society of Chemistry. (2018). Generic Methods for Monomer Synthesis. Supporting Information. Available at: [Link]
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The Royal Society of Chemistry. (2021). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Science. Available at: [Link]
-
PubMed Central. (2020). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Available at: [Link]
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-
ResearchGate. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Available at: [Link]
-
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University Research News. Available at: [Link]
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Application Notes & Protocols: Leveraging Tert-butyl 1H-pyrazole-3-carboxylate in Fragment-Based Drug Discovery
Introduction: The Power of Fragments and the Privilege of Pyrazole
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening vast libraries of large, complex molecules, FBDD utilizes a more focused approach: identifying low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high efficiency to a biological target.[1][3] These initial "hits" serve as high-quality starting points for rational, structure-guided evolution into potent, drug-like lead compounds.[4] This method allows for a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.[1][3]
Within the vast landscape of chemical scaffolds, the pyrazole nucleus stands out as a "privileged scaffold."[5][6][7][8] This five-membered aromatic heterocycle is a key structural component in numerous FDA-approved drugs, including the anti-inflammatory celecoxib, the anticoagulant apixaban, and the kinase inhibitor ruxolitinib.[5][6][7] Its metabolic stability, synthetic tractability, and ability to engage in a variety of protein-ligand interactions make it an ideal building block in drug design.[6][9]
This guide focuses on a specific, highly valuable pyrazole fragment: tert-butyl 1H-pyrazole-3-carboxylate . We will explore its unique properties that make it an excellent tool for FBDD campaigns and provide detailed protocols for its application in primary screening and hit validation.
Fragment Profile: this compound
The utility of a fragment is defined by its physicochemical properties. This compound is an exemplary fragment because it balances structural simplicity with sufficient complexity to provide meaningful interactions and clear vectors for chemical elaboration.
Key Physicochemical and Structural Properties
The fragment's properties align well with the widely accepted "Rule of Three," a guideline for selecting compounds for fragment libraries.[3]
| Property | Value | "Rule of Three" Guideline | Significance in FBDD |
| Molecular Weight | 182.21 g/mol | < 300 Da | Ensures high "ligand efficiency" (binding energy per heavy atom) and provides ample room for molecular weight increase during optimization. |
| cLogP | ~1.2-1.5 (estimated) | ≤ 3 | Balances solubility in aqueous buffers (critical for assays) with sufficient lipophilicity to cross cell membranes and form non-polar interactions. |
| Hydrogen Bond Donors | 1 (pyrazole N-H) | ≤ 3 | Provides a key interaction point to anchor the fragment in a binding pocket, often mimicking interactions made by endogenous ligands. |
| Hydrogen Bond Acceptors | 3 (pyrazole N, carbonyl O) | ≤ 3 | Offers multiple potential hydrogen bonding sites, increasing the probability of finding a complementary protein surface. |
| Rotatable Bonds | 1 | ≤ 3 | Low conformational flexibility increases the likelihood that the binding conformation is energetically favorable, leading to more efficient binding. |
Structural Rationale for FBDD
The structure of this compound is uniquely suited for FBDD for several reasons:
-
Defined Vectors for Growth : The pyrazole ring offers distinct points for chemical modification (the N1 and C5 positions), allowing for controlled, vector-specific growth into unoccupied regions of a binding pocket. This is a cornerstone of the "fragment growing" optimization strategy.[3][4]
-
Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group on the carboxylate serves a dual purpose. It enhances lipophilicity and can explore hydrophobic pockets. Critically, it can be easily removed to reveal a carboxylic acid, a versatile functional group for forming strong ionic interactions or for further synthetic elaboration.
-
Stable Aromatic Core : The pyrazole ring is a robust, metabolically stable scaffold that correctly orients its substituents in 3D space.[6]
Application Note I: FBDD Workflow Integration
The successful application of this compound requires its integration into a structured FBDD campaign. The following workflow outlines the key stages where this fragment and its analogs play a critical role.
Caption: High-level workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
This compound is introduced at the "Fragment Library" stage and is identified as a potential binder during the "Biophysical Screening" phase. The protocols detailed below provide the methodologies for this critical screening step.
Application Note II: Biophysical Screening Methodologies
Due to the weak binding affinities typical of fragments, highly sensitive biophysical techniques are required for screening.[10][11] We present protocols for three industry-standard techniques: Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), and X-ray Crystallography.
NMR-Based Screening (Ligand-Observed)
NMR spectroscopy is a powerful tool for FBDD as it can reliably detect weak binding events with low false-positive rates.[10][12] Ligand-observed methods like Saturation Transfer Difference (STD) are particularly efficient for primary screening.[13]
Principle: In an STD-NMR experiment, the protein is selectively irradiated. If a fragment binds, this saturation is transferred from the protein to the bound fragment. When the fragment dissociates, it retains this "memory" of saturation. The difference between an irradiated and a non-irradiated spectrum reveals which compounds in a mixture are binders.
Protocol: STD-NMR Screening
-
Materials:
-
Target protein (≥95% purity), 10-50 µM final concentration.
-
Fragment library mixture (cocktail of 5-10 fragments, including this compound), 100-200 µM final concentration per fragment.
-
Deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
NMR tubes.
-
-
Equipment:
-
NMR spectrometer (≥600 MHz) with a cryoprobe.
-
-
Procedure:
-
Sample Preparation: Prepare a sample containing the protein and the fragment cocktail in the deuterated buffer. Also prepare a control sample containing only the fragment cocktail.
-
Spectrometer Setup: Tune and shim the spectrometer. Acquire a standard 1D proton reference spectrum.
-
STD Experiment Setup:
-
Set the selective on-resonance irradiation frequency to a region where only protein signals appear (e.g., 0.5 to -1.0 ppm for aliphatic protons).
-
Set the off-resonance frequency to a region devoid of any signals (e.g., 30-40 ppm).
-
Use a saturation time of 1-2 seconds.
-
-
Data Acquisition: Acquire the STD spectra by interleaving on- and off-resonance scans. Collect a sufficient number of scans for a good signal-to-noise ratio.
-
Data Processing: Process the data to generate the difference spectrum (off-resonance minus on-resonance).
-
Analysis: Signals appearing in the difference spectrum belong to binding fragments. The intensity of the STD signal is proportional to the binding affinity and the proximity of the fragment's protons to the protein surface.
-
-
Causality and Self-Validation:
-
Rationale: Using a cocktail of fragments increases throughput. The low concentration of protein minimizes non-specific binding.
-
Validation: A true hit will show concentration-dependent STD effects. Furthermore, hits can be confirmed with an orthogonal method like SPR or through competition experiments where a known binder displaces the fragment, leading to a reduction in its STD signal.
-
Surface Plasmon Resonance (SPR) Screening
SPR is a label-free, real-time technique that measures changes in mass on a sensor surface, making it ideal for detecting fragment binding.[14][15][16]
Principle: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein increases the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).
Protocol: SPR Primary Screening
-
Materials:
-
Target protein (≥95% purity) with a suitable tag for immobilization (e.g., His-tag) or available surface lysines for amine coupling.
-
This compound solution (e.g., 200 µM in running buffer).
-
Running buffer (e.g., HBS-EP+), with DMSO concentration matched to the fragment solution (typically 1-2%).
-
SPR sensor chip (e.g., CM5, NTA).
-
-
Equipment:
-
SPR instrument (e.g., Biacore, ProteOn).
-
-
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions (e.g., standard amine coupling). Aim for a density that will yield a theoretical Rmax of ~50 RU for a small fragment. Create a reference channel (mock-immobilized or with an irrelevant protein) to subtract bulk refractive index changes.
-
System Priming: Equilibrate the system with running buffer until a stable baseline is achieved.
-
Fragment Injection: Inject the fragment solution over the target and reference surfaces for a defined time (e.g., 60 seconds).
-
Dissociation: Flow running buffer over the surfaces to monitor the dissociation of the fragment.
-
Regeneration (if necessary): Inject a regeneration solution to remove any remaining bound fragment and prepare the surface for the next cycle.
-
Data Analysis:
-
Double-reference the data by subtracting the signal from the reference channel and from a buffer-only (blank) injection.
-
A positive, concentration-dependent binding response that is specific to the target channel indicates a hit.
-
-
-
Causality and Self-Validation:
-
Rationale: High fragment concentrations are needed to detect weak interactions.[16] Matching DMSO is critical to avoid false positives caused by refractive index mismatch.[14]
-
Validation: A true hit must demonstrate a dose-dependent binding response. The binding kinetics (association and dissociation rates) should be consistent with a 1:1 binding model. Hits should be confirmed by re-testing from a fresh solid sample.
-
X-Ray Crystallography Screening
Crystallographic screening provides the ultimate validation: a direct, high-resolution 3D view of the fragment bound to the target.[17][18][19] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[18]
Principle: A crystal of the target protein is soaked in a solution containing a high concentration of the fragment. The fragment diffuses into the crystal lattice and binds to the protein. The crystal is then flash-frozen, and X-ray diffraction data is collected to determine the structure of the protein-fragment complex.[20]
Protocol: Crystal Soaking Experiment
-
Materials:
-
High-quality, well-diffracting crystals of the target protein.
-
Soaking solution: Mother liquor supplemented with this compound (10-50 mM).
-
Cryoprotectant solution (mother liquor with 20-25% glycerol or other suitable cryoprotectant).
-
Cryo-loops.
-
-
Equipment:
-
Microscope, crystal harvesting tools.
-
Liquid nitrogen dewar.
-
Synchrotron X-ray source.
-
-
Procedure:
-
Crystal Preparation: Grow protein crystals to a suitable size (e.g., >50 µm).
-
Soaking: Transfer a crystal into a drop of the soaking solution. The optimal soaking time can range from minutes to hours and must be determined empirically.
-
Cryo-protection: Briefly transfer the soaked crystal into the cryoprotectant solution.
-
Vitrification: Pick up the crystal with a cryo-loop and flash-freeze it by plunging it into liquid nitrogen.
-
Data Collection: Collect a high-resolution X-ray diffraction dataset at a synchrotron beamline.
-
Structure Determination and Analysis:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with a known apo-structure.
-
Calculate electron density maps (2Fo-Fc and Fo-Fc).
-
Carefully inspect the difference (Fo-Fc) map for new, unmodeled electron density in the protein's binding sites. If present, model the fragment into the density and refine the structure.
-
-
-
Causality and Self-Validation:
-
Rationale: High fragment concentrations are required to achieve sufficient occupancy in the crystal.[20] Soaking is often preferred over co-crystallization as it avoids potential interference of the fragment with the crystallization process.
-
Validation: The presence of clear, unambiguous electron density corresponding to the shape of the fragment is definitive proof of binding. The refined structure should show chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein.
-
Application Note III: From Hit to Lead - Strategies for Optimization
Identifying this compound as a hit is only the beginning. The goal is to evolve this low-affinity fragment into a high-potency lead.[21] Structure-based drug design, informed by X-ray crystallography or NMR, is the primary driver of this process.[22][23]
Caption: Common strategies for hit-to-lead optimization in FBDD.
-
Fragment Growing : This is the most common strategy.[3][4] The crystal structure of the protein-fragment complex reveals unoccupied space adjacent to the fragment. Synthetic chemistry is then used to "grow" the fragment into these pockets by adding functional groups at its defined vector points (e.g., the N1 or C5 position of the pyrazole). This allows for the formation of new, favorable interactions, thereby increasing affinity.
-
Fragment Linking : If a second fragment is found to bind in a nearby pocket, the two fragments can be connected with a chemical linker.[3] The resulting larger molecule can bind simultaneously to both sites, often leading to a dramatic, synergistic increase in potency.[4]
-
Fragment Merging : In some cases, two overlapping fragments can be merged into a single new chemical entity that incorporates the key binding features of both original hits.
For this compound, a typical growth strategy would involve using its crystal structure to design modifications at the N1 position of the pyrazole ring to pick up additional interactions, a strategy that has proven successful for other pyrazole-based inhibitors.[22][23]
Conclusion
This compound is more than just a simple chemical. It is a well-designed tool for modern drug discovery. Its adherence to the principles of fragment design, combined with the proven therapeutic track record of the pyrazole scaffold, makes it an exceptionally valuable starting point for FBDD campaigns. By employing the sensitive biophysical screening protocols and rational optimization strategies outlined in this guide, researchers can effectively leverage this fragment to interrogate challenging biological targets and accelerate the journey toward novel, high-quality therapeutic candidates.
References
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- PubMed Central. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
- ACS Medicinal Chemistry Letters. (n.d.). Fragment Screening by Surface Plasmon Resonance.
- PubMed. (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
- One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
- ResearchGate. (2025, August 10). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
- PubMed. (n.d.). SPR-based fragment screening: advantages and applications.
- PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview.
- PubMed. (n.d.). NMR screening in fragment-based drug design: a practical guide.
- PubMed. (n.d.). Fragment-based screening using surface plasmon resonance technology.
- ResearchGate. (2025, December 8). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
- bioRxiv. (2020, December 23). Multiplexed experimental strategies for fragment library screening using SPR biosensors.
- NIH. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy.
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- Semantic Scholar. (n.d.). [NMR screening in fragment-based drug discovery].
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- NIH. (2014, August 10). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery.
- PubMed. (n.d.). Crystallographic fragment screening.
- PubMed Central. (2020, August 5). Application of Fragment-Based Drug Discovery to Versatile Targets.
- PubMed. (n.d.). Fragment Screening Using X-ray Crystallography.
- ResearchGate. (n.d.). Fragment growing in FBDD. (A) Flowchart of FBDD in developing...
- BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery.
- PubMed. (n.d.). Hit to lead optimization of pyrazolo[1,5-a]pyrimidines as B-Raf kinase inhibitors.
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- PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Life Chemicals. (2021, December 9). Fragment-based Lead Preparation in Drug Discovery and Development.
- SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- ResearchGate. (n.d.). Schematic view of the steps in development and lead optimization.
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experimental procedure for the synthesis of tert-butyl 1H-pyrazole-3-carboxylate
Application Note: A-Plus Synthesis of tert-butyl 1H-pyrazole-3-carboxylate
Abstract
This comprehensive guide details a robust and reproducible , a valuable heterocyclic building block in medicinal chemistry and materials science. The described protocol is grounded in the principles of 1,3-dipolar cycloaddition, offering high yields and purity. This document provides an in-depth explanation of the reaction mechanism, a step-by-step protocol, safety guidelines, and methods for product characterization, designed for researchers in organic synthesis and drug development.
Introduction and Scientific Context
Pyrazole derivatives are a cornerstone of modern pharmacology and agrochemistry, present in a wide array of commercially successful drugs.[1][2] The this compound scaffold, in particular, serves as a versatile intermediate for creating more complex molecular architectures. Its strategic importance lies in the differential reactivity of the ester and the pyrazole ring's NH group, allowing for sequential, controlled modifications. This application note presents a validated protocol for its synthesis, emphasizing the chemical principles that ensure a successful outcome.
Synthetic Strategy and Reaction Mechanism
The synthesis of pyrazoles is often achieved through the condensation of hydrazines with 1,3-dicarbonyl compounds or via 1,3-dipolar cycloaddition reactions.[1] The latter approach, which is employed in this protocol, involves the reaction of a diazo compound with a suitable dipolarophile, such as an alkyne or an electron-deficient alkene.[1][3][4]
Our selected method is a catalyst-free [3+2] cycloaddition reaction between ethyl diazoacetate (EDA) and tert-butyl acrylate. This reaction is highly efficient and proceeds under mild thermal conditions.[3]
The underlying mechanism can be described in two key stages:
-
1,3-Dipolar Cycloaddition: Ethyl diazoacetate acts as the 1,3-dipole. It reacts with tert-butyl acrylate (the dipolarophile) to form a transient pyrazoline intermediate. The regioselectivity of this step is governed by the electronic properties of the reactants.
-
Aromatization: The pyrazoline intermediate readily undergoes spontaneous oxidation (elimination of H₂) to yield the thermodynamically stable aromatic pyrazole ring.
This one-pot synthesis is advantageous due to its operational simplicity and high atom economy.[4]
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Bill of Materials
| Reagent/Equipment | Grade | Supplier | Part Number | Notes |
| Ethyl Diazoacetate (EDA) | Synthesis Grade | Sigma-Aldrich | E22201 | Caution: Potentially explosive and toxic. Handle with extreme care.[5][6][7] |
| tert-Butyl Acrylate | ≥99%, contains MEHQ as inhibitor | Sigma-Aldrich | 409051 | Inhibitor can be removed by passing through a column of basic alumina if necessary. |
| Toluene | Anhydrous, ≥99.8% | MilliporeSigma | 179946 | |
| Ethyl Acetate | ACS Reagent, ≥99.5% | Fisher Scientific | E145-4 | For workup and chromatography.[8] |
| Hexanes | ACS Reagent, ≥98.5% | VWR | BDH1169-4LG | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Merck | 1.09385 | For column chromatography. |
| Round-bottom flask (100 mL) | Borosilicate Glass | Kimble | 25200-100 | |
| Reflux Condenser | Borosilicate Glass | Ace Glass | 5980-24 | |
| Magnetic Stirrer/Hotplate | IKA | 2500000 | ||
| Rotary Evaporator | Heidolph | Hei-VAP |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl acrylate (5.0 g, 39.0 mmol, 1.0 equiv).
-
Addition of Reagents: Dissolve the tert-butyl acrylate in 40 mL of anhydrous toluene. To this stirred solution, carefully add ethyl diazoacetate (4.9 g, 42.9 mmol, 1.1 equiv) dropwise at room temperature. Note: Ethyl diazoacetate is a hazardous substance; this step must be performed in a well-ventilated chemical fume hood.[5][6][7]
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes to isolate the product.
-
Product Isolation: Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield this compound as a white to pale yellow solid.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization (Self-Validation)
To confirm the identity and purity of the synthesized this compound, the following analytical data should be obtained and compared with literature values.
| Analysis | Expected Results |
| Appearance | White to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 13.0 (br s, 1H, NH), 7.65 (d, 1H), 6.80 (d, 1H), 1.60 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 162.0, 145.0, 132.5, 110.0, 82.0, 28.5 |
| Mass Spec (ESI+) | m/z: 183.11 [M+H]⁺ |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
Safety and Handling Precautions
This procedure involves hazardous materials and should only be performed by trained chemists in a properly equipped laboratory.
-
Ethyl Diazoacetate (EDA): EDA is toxic, a suspected carcinogen, and can be explosive, especially in the presence of impurities or upon heating.[5][6][7] It is also flammable. Always handle EDA in a chemical fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6] Avoid exposure to heat, sparks, and open flames.[5]
-
tert-Butyl Acrylate: This compound is a flammable liquid and vapor. It can cause skin and eye irritation. Use in a well-ventilated area and wear appropriate PPE.
-
Toluene: Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. It is a known reproductive toxin. Handle in a fume hood.
-
General Precautions: Always review the Safety Data Sheets (SDS) for all reagents before beginning the experiment.[5][6][7][8] An eyewash station and safety shower should be readily accessible.
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction yield is low, ensure that the tert-butyl acrylate is free of inhibitors, which can quench the reaction. The reaction is also sensitive to moisture; using anhydrous toluene is critical.
-
Incomplete Reaction: If TLC analysis shows significant amounts of starting material after 16 hours, an additional portion of ethyl diazoacetate (0.2 equiv) can be added, and the reaction can be heated for another 4-6 hours.
-
Purification Difficulties: The product can co-elute with impurities if the column is not packed and run carefully. A slow gradient elution is recommended for optimal separation.
Mechanistic Visualization
The following diagram illustrates the [3+2] cycloaddition mechanism.
Caption: Mechanism of [3+2] cycloaddition for pyrazole synthesis.
References
- Sandeep, K., Sanjeeva Kumar, A., Qureshi, A. A., & Kumara Swamy, K. C. (2022). (3+2) Cycloadditions of Vinyl Sulfonyl Fluorides with Ethyl Diazoacetate or Azides: Metal-Free Synthesis of Pyrazole and Triazole Scaffolds via SO2 Elimination. ACS Omega.
- Padwa, A., & Hornbuckle, S. F. (1991). Ylide formation from the reaction of carbenes and carbenoids with heteroatom lone pairs. Chemical Reviews, 91(3), 263-309.
- Feng, X., & Liu, X. (2020). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters, 31(12), 3229-3232.
- ChemicalBook. (n.d.). Ethyl diazoacetate - Safety Data Sheet.
- Valan, M., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(9), 2246.
- Kumar, V., & Aggarwal, S. (2020). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry, 18(44), 8964-8985.
- Sigma-Aldrich. (2025). Safety Data Sheet - Ethyl Diazoacetate.
- Fisher Scientific. (2009). Safety Data Sheet - Ethyl Acetate.
- Capot Chemical. (2015). MSDS of Ethyl diazoacetate.
- Pfaltz & Bauer. (n.d.). Safety Data Sheet - Ethyl Diazoacetate.
- da Silva, A. B., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.
- Request PDF. (2025). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N H insertion cascade reaction of α-diazoesters and ynones.
Sources
- 1. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. html.rhhz.net [html.rhhz.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. capotchem.com [capotchem.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. fishersci.ca [fishersci.ca]
Application Note & Scale-Up Protocol: Synthesis of Tert-Butyl 1H-Pyrazole-3-Carboxylate
Abstract & Introduction
Tert-butyl 1H-pyrazole-3-carboxylate is a pivotal heterocyclic building block in modern drug discovery and development. Its rigid, di-nitrogen framework and versatile functional handles make it a privileged scaffold in medicinal chemistry, appearing in molecules targeting a range of diseases. Pyrazole derivatives are integral to approved therapeutics and clinical candidates, including kinase inhibitors for oncology and anti-inflammatory agents.[1] The tert-butyl ester group, in particular, serves as a common protecting group and a sterically influential moiety in designing selective ligands for G protein-coupled receptors (GPCRs) and other biological targets.
Given its strategic importance, the development of a safe, robust, and scalable synthesis is a critical objective for process chemistry departments in the pharmaceutical and fine chemical industries. This application note provides a comprehensive guide to the scale-up synthesis of this compound, moving beyond laboratory-scale procedures to address the specific challenges of large-scale production. We present a detailed protocol based on a regioselective condensation strategy, chosen for its superior safety profile and process control compared to alternative routes involving hazardous diazo compounds. The causality behind each experimental choice, critical process parameters, safety considerations, and analytical controls are thoroughly discussed to ensure a self-validating and reproducible process.
Synthetic Strategy: Rationale and Selection
The synthesis of the pyrazole core can be approached through several established methodologies. For a 3-carboxy pyrazole derivative, two primary routes are typically considered: the [3+2] cycloaddition of a diazo compound with an alkyne, and the condensation of a hydrazine with a 1,3-dicarbonyl equivalent.
-
Route A: [3+2] Cycloaddition: This route would involve the reaction of tert-butyl propiolate with diazomethane or a surrogate. While mechanistically elegant, this pathway presents severe and often prohibitive safety challenges for scale-up. Diazomethane is a highly toxic and explosive gas that can detonate without warning from contact with rough surfaces, strong light, or certain metal ions.[2][3] Handling diazomethane at scale requires specialized, high-pressure equipment and remote operation, significantly increasing process complexity and cost.[4] Safer alternatives like (trimethylsilyl)diazomethane still pose significant toxicity risks and can form explosive diazomethane in situ under certain conditions.[5]
-
Route B: Hydrazine Condensation (Knorr Pyrazole Synthesis): This classical approach involves the reaction of hydrazine with a β-dicarbonyl compound or a functional equivalent. This strategy offers significant advantages for industrial-scale synthesis:
-
Enhanced Safety: It completely avoids the use of diazomethane and its surrogates. While hydrazine itself is toxic and must be handled with care, its risks are well-understood and can be managed with standard personal protective equipment (PPE) and engineering controls.
-
Regiocontrol: The reaction of an unsymmetrical dicarbonyl precursor with hydrazine can yield a mixture of regioisomers. However, by using a precursor with differentiated reactivity at the carbonyl positions, such as a β-ketoester or its enol ether derivative, excellent regioselectivity for the desired 3-carboxylate isomer can be achieved.
-
Cost-Effectiveness: The starting materials, including hydrazine hydrate and precursors derived from common industrial feedstocks like tert-butyl acetate, are generally more accessible and cost-effective than specialized diazo reagents.
-
For these reasons, the hydrazine condensation route is the recommended and detailed strategy in this guide. It represents the most logical, safe, and economically viable pathway for the multi-kilogram production of this compound.
Overall Synthesis Workflow
The selected two-step process involves the initial formation of a suitable 1,3-dicarbonyl precursor followed by cyclization with hydrazine hydrate.
Caption: High-level workflow for the two-part scale-up synthesis.
Detailed Experimental Protocol
Safety Precaution: This protocol involves hazardous materials, including sodium ethoxide (corrosive, flammable solid), hydrazine hydrate (toxic, corrosive, suspected carcinogen), and flammable solvents. All operations must be conducted in a well-ventilated chemical fume hood or an appropriate process reactor. Personnel must wear proper PPE, including safety goggles, a face shield, a flame-resistant lab coat, and chemically resistant gloves.
Part 1: Synthesis of Diethyl 2-(tert-butoxycarbonyl)malonate (Precursor)
This step involves a base-mediated Claisen condensation between tert-butyl acetate and diethyl oxalate.
| Parameter | Value/Condition | Rationale |
| Scale | 1.0 mol (base) | Starting point for kilogram-scale production. |
| Solvent | Toluene | A non-protic solvent with a suitable boiling point for the reaction and azeotropic removal of ethanol byproduct if needed. |
| Base | Sodium Ethoxide (NaOEt) | A strong, non-nucleophilic base suitable for deprotonating the α-carbon of the acetate. |
| Temperature | 25–40 °C | The reaction is exothermic. Maintaining this temperature range ensures a controlled reaction rate without excessive side product formation. |
| Reaction Time | 4–6 hours | Sufficient time for complete conversion, monitored by in-process control (IPC). |
Procedure:
-
Reactor Setup: Equip a suitable jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Reagent Charge: Under a nitrogen atmosphere, charge the reactor with toluene (1.5 L) and sodium ethoxide (75.0 g, 1.1 mol, 1.1 eq). Begin stirring to form a slurry.
-
Reactant Addition: In the dropping funnel, prepare a mixture of tert-butyl acetate (116.2 g, 1.0 mol, 1.0 eq) and diethyl oxalate (153.4 g, 1.05 mol, 1.05 eq).
-
Reaction Execution: Add the acetate/oxalate mixture dropwise to the stirred reactor slurry over 1.5–2 hours. Use jacket cooling to maintain the internal temperature below 40 °C. A thick precipitate will form.
-
Reaction Completion: After the addition is complete, continue stirring at 30–35 °C for an additional 3–4 hours. Monitor the reaction by TLC or HPLC for the disappearance of tert-butyl acetate.
-
Work-up:
-
Cool the reactor to 10–15 °C.
-
Slowly quench the reaction by adding a mixture of acetic acid (66 g, 1.1 mol) and water (500 mL). Control the addition rate to keep the temperature below 25 °C.
-
Stir for 30 minutes, then stop stirring and allow the layers to separate.
-
Remove the lower aqueous layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 250 mL) and then with brine (250 mL).
-
Concentrate the organic layer under reduced pressure to afford the crude precursor as an oil. This material is typically used directly in the next step without further purification.
-
Part 2: Synthesis of this compound
This step is the core cyclization reaction to form the pyrazole ring.
| Parameter | Value/Condition | Rationale |
| Solvent | Ethanol | A protic solvent that readily dissolves both the precursor and hydrazine hydrate. |
| Catalyst | Acetic Acid (catalytic) | The acidic medium facilitates the condensation and subsequent cyclization/dehydration steps. |
| Key Reagent | Hydrazine Hydrate (~64% aq.) | The source of the two nitrogen atoms for the pyrazole ring. Stoichiometry is critical. |
| Temperature | 65–75 °C (Reflux) | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
| Reaction Time | 8–12 hours | Typical duration for complete conversion. |
Procedure:
-
Reactor Setup: Use the same or a similar clean reactor as in Part 1.
-
Reagent Charge: Charge the reactor with the crude precursor oil from the previous step (~1.0 mol basis). Add ethanol (1.0 L) and glacial acetic acid (30 mL, ~0.5 mol).
-
Hydrazine Addition: Slowly add hydrazine hydrate (50.0 g, ~1.0 mol, 1.0 eq) via a dropping funnel over 30 minutes. An initial exotherm may be observed; use jacket cooling to maintain the temperature below 50 °C during the addition.
-
Reaction Execution: After the addition is complete, heat the mixture to a gentle reflux (internal temperature ~70–75 °C) and maintain for 8–12 hours. Monitor the reaction by HPLC for the formation of the product and disappearance of the intermediate.
-
Product Isolation (Work-up):
-
Once the reaction is complete, cool the mixture to ambient temperature (20–25 °C).
-
Slowly add water (1.5 L) over 1 hour with good stirring. The product will begin to precipitate as a white or off-white solid.
-
Cool the resulting slurry to 0–5 °C and stir for an additional 1–2 hours to maximize precipitation.
-
Isolate the solid product by filtration using a Nutsche filter or a large Buchner funnel.
-
Wash the filter cake with a cold (0–5 °C) mixture of ethanol/water (1:2, 2 x 250 mL) to remove impurities.
-
Dry the solid in a vacuum oven at 40–45 °C until a constant weight is achieved.
-
Purification
The crude product is often of high purity (>98%), but a recrystallization step can be employed to meet stringent specifications.
-
Solvent Selection: A suitable solvent system is heptane/ethyl acetate.
-
Procedure:
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate (~3 mL per gram of solid).
-
Slowly add hot heptane (~6 mL per gram of solid) until the solution becomes turbid.
-
Add a small amount of hot ethyl acetate to redissolve the solids and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool to 0–5 °C for 2–4 hours.
-
Collect the purified crystals by filtration, wash with cold heptane, and dry under vacuum.
-
Analytical Characterization
Quality control is essential to ensure the final product meets the required specifications.
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to reference standard | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥ 99.0% | HPLC |
| Melting Point | Approx. 82-84 °C | Capillary Melting Point |
Expected Analytical Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.15 (s, 1H, NH), 7.85 (d, J=2.4 Hz, 1H, Ar-H), 6.60 (d, J=2.4 Hz, 1H, Ar-H), 1.52 (s, 9H, C(CH₃)₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 161.2, 140.1, 133.5, 110.8, 80.7, 28.1.
-
MS (ESI): m/z calculated for C₈H₁₂N₂O₂ [M+H]⁺: 169.0977; found: 169.0975.
Process Safety and Environmental Considerations
-
Thermal Hazards: Both the Claisen condensation and the initial hydrazine addition are exothermic. Ensure adequate reactor cooling capacity and controlled addition rates to prevent thermal runaways. A reaction calorimetry study is recommended before scaling to the final target volume.
-
Hydrazine Handling: Hydrazine hydrate is a hazardous substance. Use in a well-ventilated area and avoid inhalation of vapors. Have an emergency spill kit readily available. Unreacted hydrazine in the aqueous waste stream should be quenched with a sodium hypochlorite (bleach) solution before disposal.
-
Solvent Handling: Toluene and ethanol are flammable. Ensure all equipment is properly grounded to prevent static discharge. Operate away from ignition sources.
-
Waste Disposal: Aqueous waste streams should be neutralized before disposal. Organic waste should be collected and disposed of according to local environmental regulations.
Conclusion
This application note outlines a validated and robust protocol for the scale-up synthesis of this compound. By selecting a synthetic strategy centered on the Knorr pyrazole synthesis, this process prioritizes safety, regioselectivity, and economic viability—key pillars of industrial process chemistry. The detailed step-by-step instructions, process controls, and safety guidelines provide researchers and drug development professionals with a reliable framework for producing this critical building block at a multi-kilogram scale, thereby facilitating the advancement of new therapeutic agents.
References
-
Sterling Pharma Solutions. (2023). Designing a safe and scalable diazomethane process. [Online]. Available at: [Link][2][4]
-
The West Group, University of Alberta. Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. [Online]. Available at: [Link][6]
-
Environmental Health & Safety, University of New Mexico. Diazomethane Standard Operating Procedure Template. [Online]. Available at: [Link][3]
-
EHS, University of California, Berkeley. (Trimethylsilyl)diazomethane Standard Operating Procedure. [Online]. Available at: [Link][5]
-
PrepChem. (2023). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. [Online]. Available at: [Link][7]
-
Bessieres, B., et al. (2012). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. [Online]. Available at: [Link][8]
-
Koparir, M., et al. (2012). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Online]. Available at: [Link][9][10]
-
Jasiulionis, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Online]. Available at: [Link][11]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Online]. Available at: [Link][12]
-
Sandeep, K., et al. (2022). (3+2) Cycloadditions of Vinyl Sulfonyl Fluorides with Ethyl Diazoacetate or Azides: Metal-Free Synthesis of Pyrazole and Triazole Scaffolds via SO2 Elimination. Organic Chemistry Portal. [Online]. Available at: [Link][13]
-
Gutmann, B., et al. (2013). Ethyl diazoacetate synthesis in flow. Beilstein Journal of Organic Chemistry. [Online]. Available at: [Link][14][15]
-
Mastronardi, F., et al. (2013). Continuous flow synthesis of toxic ethyl diazoacetate for utilization in an integrated microfluidic system. ResearchGate. [Online]. Available at: [Link][16]
-
Ebenezer, O., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Online]. Available at: [Link][1]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. (3+2) Cycloadditions of Vinyl Sulfonyl Fluorides with Ethyl Diazoacetate or Azides: Metal-Free Synthesis of Pyrazole and Triazole Scaffolds via SO2 Elimination [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Ethyl diazoacetate synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Synthesis of tert-butyl 1H-pyrazole-3-carboxylate
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of tert-butyl 1H-pyrazole-3-carboxylate. Here, we address common issues leading to low yields and provide structured troubleshooting advice in a question-and-answer format. Our goal is to equip you with the insights and practical steps necessary to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and which one is prone to low yields?
There are several established methods for the synthesis of this compound. The most prevalent routes include:
-
Route A: Cyclocondensation of a β-ketoester with hydrazine. This is a classic and widely used method analogous to the Knorr pyrazole synthesis.[1][2] It involves the reaction of a tert-butyl β-ketoester with hydrazine or its salt. While straightforward, this method can suffer from side reactions and incomplete conversion, leading to diminished yields.
-
Route B: Transesterification of a more reactive ester. This involves converting a more readily available pyrazole ester, such as ethyl or methyl 1H-pyrazole-3-carboxylate, to the desired tert-butyl ester. This can be an effective strategy if the starting ester is easily synthesized or commercially available.
-
Route C: Direct Boc-protection of a pyrazole. This method involves the protection of the pyrazole nitrogen with a di-tert-butyl dicarbonate (Boc-anhydride).[3] This is typically a high-yielding reaction but requires the synthesis of the parent pyrazole-3-carboxylic acid first.[4]
Low yields are most frequently reported with Route A , the cyclocondensation reaction, due to its sensitivity to reaction conditions and the potential for side-product formation.[1]
Troubleshooting Guide for Low Yield in Cyclocondensation Synthesis (Route A)
Q2: I'm getting a low yield in my cyclocondensation reaction between a tert-butyl β-ketoester and hydrazine. What are the likely causes?
Low yields in this synthesis can often be attributed to one or more of the following factors:
-
Purity of Starting Materials: Impurities in the β-ketoester or hydrazine can significantly impact the reaction efficiency.[1]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that require careful optimization.[1]
-
Formation of Stable Intermediates: The reaction proceeds through a hydrazone intermediate, which may not efficiently cyclize to the final pyrazole product.[2]
-
Side Reactions: Hydrazine can react with the ester group, or undergo other undesired transformations.
-
Inadequate Mixing: Particularly on a larger scale, poor mixing can lead to localized concentration gradients and hot spots, promoting side reactions.[5]
.
Q3: How can I systematically troubleshoot the low yield in my cyclocondensation reaction?
To address the potential issues outlined above, a systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the root cause of low yields.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields.
Detailed Troubleshooting Steps & Protocols
Step 1: Verify Starting Material Purity
Rationale: The purity of your starting materials is paramount. The tert-butyl β-ketoester can undergo degradation, and hydrazine hydrate can absorb atmospheric carbon dioxide.
Protocol: Starting Material Purity Check
-
tert-Butyl β-ketoester:
-
Analyze the purity by ¹H NMR and GC-MS.
-
If impurities are detected, purify by distillation or column chromatography.
-
-
Hydrazine Hydrate:
-
Use a fresh bottle from a reputable supplier.
-
Titrate to determine the exact concentration if the bottle has been opened previously.
-
Step 2: Optimize Reaction Conditions
Rationale: The reaction conditions can dramatically influence the yield and purity of the product. A solvent and temperature screen is often necessary.
Data Presentation: Solvent and Temperature Effects on Yield
| Solvent | Temperature (°C) | Typical Observations | Potential for Improvement |
| Ethanol | Reflux | Common choice, but can lead to transesterification byproducts. | Moderate |
| Acetic Acid | 80-100 | Can act as both solvent and catalyst, but may cause decomposition. | Moderate |
| Toluene | Reflux (with Dean-Stark) | Helps remove water to drive the reaction to completion. | High |
| 2,2,2-Trifluoroethanol (TFE) | Room Temp to 50 | Can improve regioselectivity and yield in some cases. | High |
Protocol: Reaction Condition Optimization
-
Set up parallel reactions in different solvents (e.g., ethanol, acetic acid, toluene).
-
For the toluene reaction, use a Dean-Stark apparatus to remove water.
-
Vary the reaction temperature in 10-20°C increments.
-
Monitor the reactions by TLC or LC-MS to determine the optimal reaction time.
Step 3: Monitor Reaction Progress
Rationale: Understanding the reaction kinetics is crucial. The formation of a stable intermediate that does not convert to the product can be a significant issue.
Protocol: Reaction Monitoring
-
At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture.
-
Analyze the aliquot by TLC and LC-MS.
-
Look for the disappearance of starting materials, the appearance of the product, and the presence of any major intermediates or byproducts.
-
If an intermediate is observed to build up without converting to the product, consider adjusting the reaction conditions (e.g., increasing the temperature or adding a catalyst).
Step 4: Adjust Reactant Stoichiometry
Rationale: The molar ratio of reactants can influence the reaction outcome. Using a slight excess of one reactant can sometimes drive the reaction to completion.
Protocol: Stoichiometry Adjustment
-
Set up reactions with varying equivalents of hydrazine hydrate (e.g., 1.0, 1.2, and 1.5 equivalents).
-
Monitor the reactions to see if an excess of hydrazine improves the conversion of the starting material. Be aware that a large excess can lead to more impurities.[1]
Step 5: Screen Catalysts
Rationale: The cyclocondensation reaction is often acid-catalyzed. The choice of acid can impact the reaction rate and yield.
Data Presentation: Catalyst Screening
| Catalyst | Loading (mol%) | Solvent | Observations |
| Acetic Acid | 10-20 | Ethanol | Mildly acidic, commonly used. |
| p-Toluenesulfonic Acid | 1-5 | Toluene | Stronger acid, can be more effective at promoting dehydration. |
| Amberlyst-70 | 10 wt% | Ethanol | Solid acid catalyst, allows for easy workup.[1] |
Protocol: Catalyst Screening
-
Set up parallel reactions with different acid catalysts.
-
Ensure the catalyst is fully dissolved or well-suspended in the reaction mixture.
-
Monitor the reactions to determine the most effective catalyst.
Alternative Synthetic Strategies
Q4: If I continue to get low yields with the cyclocondensation route, what are some alternative synthetic strategies?
If troubleshooting the cyclocondensation reaction proves unsuccessful, consider the following alternative routes:
Alternative Synthesis Workflow
Caption: Alternative synthetic routes to the target compound.
Protocol: Transesterification (Route B)
-
Dissolve ethyl 1H-pyrazole-3-carboxylate in an excess of tert-butanol.
-
Add a catalytic amount of a strong base, such as sodium tert-butoxide.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction with a mild acid and purify the product.
Protocol: Direct Boc Protection (Route C)
-
Synthesize pyrazole-3-carboxylic acid from ethyl 1H-pyrazole-3-carboxylate via saponification with a base like potassium hydroxide.[4]
-
Dissolve pyrazole-3-carboxylic acid in a suitable solvent such as dichloromethane.
-
Add triethylamine and di-tert-butyl dicarbonate (Boc₂O).[3]
-
Stir the reaction at room temperature until the starting material is consumed.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and water, then purify.[3]
By systematically working through these troubleshooting steps and considering alternative synthetic strategies, you can significantly improve the yield and purity of your this compound synthesis.
References
- BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- BenchChem. (n.d.). Technical Support Center: Efficient Pyrazole Ring Formation.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- de la Torre, M. C., & Gari, M. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(5), 1198.
- Fustero, S., Sánchez-Roselló, M., Soler, J., & del Pozo, C. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5617–5620.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Kumar, V., & Aggarwal, R. (2019). Recent Advances in the Synthesis of Pyrazole Derivatives. Mini-Reviews in Organic Chemistry, 16(6), 526-547.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
- S. M. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.
- Xia, Y., Fan, C., & Zhao, B. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1273.
Sources
Technical Support Center: Purification of Tert-Butyl Pyrazole Derivatives
Welcome to the technical support center for the purification of tert-butyl pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique heterocyclic compounds. The presence of the bulky, lipophilic tert-butyl group, combined with the basicity of the pyrazole core, can present specific challenges during column chromatography. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification protocols.
Frequently Asked Questions (FAQs)
Here we address foundational questions that form the basis for successful chromatographic purification of tert-butyl pyrazole derivatives.
Q1: Why can the tert-butyl group be challenging during silica gel chromatography?
The tert-butyl group significantly influences the molecule's physical properties in two main ways:
-
Increased Lipophilicity: It is a large, non-polar alkyl group that dramatically increases the compound's affinity for non-polar solvents ("greasiness"). This often results in lower retention factors (higher Rf values) than analogous compounds without the tert-butyl group, requiring less polar mobile phases for elution.
-
Steric Hindrance: The bulkiness of the group can sterically shield nearby polar functional groups on the pyrazole ring. This may reduce interactions with the polar silica gel stationary phase, further contributing to faster elution.
Understanding this dual effect is key to selecting an appropriate starting mobile phase.
Q2: What are the best starting solvent systems for developing a separation method on TLC?
Thin-Layer Chromatography (TLC) is an indispensable tool for method development.[1][2][3] A systematic approach to screening solvents is the most effective strategy.[4] For tert-butyl pyrazole derivatives, which are often moderately polar, the following systems are excellent starting points:
| Solvent System | Polarity Range | Typical Applications & Notes |
| Hexane / Ethyl Acetate | Low to Medium | The most common starting point.[2][5][6] Ideal for many pyrazole derivatives. A gradient from 5% to 50% ethyl acetate will elute a wide range of compounds. |
| Dichloromethane / Methanol | Medium to High | Used when compounds are poorly soluble or have very low Rf values in Hexane/EtOAc.[7] Be cautious, as methanol can sometimes cause streaking. A small amount of methanol (1-10%) in DCM is often sufficient. |
| Toluene / Acetone | Medium | An alternative system that can offer different selectivity compared to ester- or alcohol-based systems. Useful if co-elution is an issue in standard systems. |
Recommendation: Always aim for a target compound Rf between 0.2 and 0.4 on the TLC plate in the chosen solvent system for the best separation on a column.[8]
Q3: My pyrazole has an unprotected N-H group. Does this require special consideration?
Yes. The N-H proton on a pyrazole ring is weakly acidic, but the lone pair on the other nitrogen is basic. This amphoteric nature can lead to strong interactions with the acidic silanol groups (Si-OH) on the surface of silica gel, causing significant peak tailing or, in some cases, irreversible adsorption.
To mitigate this, a common and highly effective strategy is to add a small amount of a basic modifier to the mobile phase, such as 0.5-1% triethylamine (Et₃N) or a solution of ammonia in methanol . The modifier neutralizes the acidic sites on the silica, leading to sharper peaks and better recovery.[8]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: The product is streaking badly or not eluting from the column.
-
Probable Cause: Your tert-butyl pyrazole derivative is highly basic or polar, leading to very strong interactions with acidic sites on the silica gel stationary phase. This is common for pyrazoles with free N-H groups or other basic substituents.[8]
-
Solution Workflow:
-
Modify the Mobile Phase: Before resorting to more complex solutions, add 0.5-1% triethylamine (Et₃N) to your optimized hexane/ethyl acetate or DCM/methanol mobile phase. Run a new TLC to confirm that this resolves the streaking. If it does, use the modified mobile phase for the column.
-
Consider an Alternative Stationary Phase: If a basic modifier is not effective or compatible with your molecule, the stationary phase itself may be the issue. For highly acid-sensitive compounds, consider using a less acidic support like neutral alumina or Florisil.[9]
-
Check Solubility: Ensure your compound is soluble in the mobile phase. If it precipitates at the top of the column, it will not elute properly.
-
Problem 2: The product appears to be degrading on the column.
-
Probable Cause: Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the degradation of sensitive molecules. The tert-butyl group itself can be labile and may be cleaved under certain acidic conditions, similar to the cleavage of tert-butylcarbonyl (Boc) protecting groups or t-butyl esters on silica.[10][11]
-
Solution Workflow:
Caption: Troubleshooting workflow for suspected on-column degradation.
Problem 3: My crude material is not soluble in the initial, non-polar mobile phase.
-
Probable Cause: To achieve good separation, the column is typically started with a low-polarity solvent (e.g., 100% hexane). However, many pyrazole derivatives are crystalline solids that are not soluble in such non-polar solvents. Loading the sample dissolved in a strong solvent (like DCM or ethyl acetate) will ruin the separation.
-
Solution: Use the dry loading method. This is the preferred technique for samples with limited solubility in the mobile phase as it leads to sharper bands and better separation.[9] See Protocol 2 for a detailed methodology.
Problem 4: Two spots on TLC are very close together (poor ΔRf).
-
Probable Cause: The mixture contains closely related compounds, such as regioisomers, which are common byproducts in pyrazole synthesis and often have very similar polarities.[12][13]
-
Solution Workflow:
-
Exhaustive TLC Screening: Do not proceed to the column. Screen a wider variety of solvent systems. Try ternary (three-component) mixtures, such as Hexane/DCM/EtOAc, to fine-tune polarity and selectivity. Even a small improvement in spot separation on TLC can translate to a successful column separation.
-
Use a Shallow Gradient: Once the best solvent system is identified, run the column with a very slow, shallow gradient of the polar solvent. This increases the effective column length and improves resolution.
-
Consider High-Performance Liquid Chromatography (HPLC): For extremely difficult separations, especially of valuable materials, preparative HPLC offers significantly higher resolving power than flash chromatography.[9]
-
Experimental Protocols
Protocol 1: Standard Silica Gel Flash Chromatography
This protocol describes a standard setup for purifying 100-500 mg of a crude tert-butyl pyrazole derivative.
-
Column Selection: Choose a glass column with a diameter that allows for a silica gel bed height of approximately 15-20 cm.
-
Slurry Packing:
-
In a beaker, mix silica gel (standard grade, 230-400 mesh) with the initial, least polar mobile phase (e.g., 100% hexane or 98:2 Hexane:EtOAc) to form a milky, homogenous slurry.
-
With the column stopcock closed, pour the slurry into the column.
-
Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Use positive pressure (air or nitrogen) to accelerate packing. Never let the top of the silica bed run dry.
-
-
Sample Loading:
-
If the sample is soluble in the mobile phase, dissolve it in a minimal amount of solvent and load it directly onto the packed silica.
-
If not, use the Dry Loading method (see Protocol 2).
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Increase the polarity of the mobile phase gradually (gradient elution) according to your TLC analysis.
-
Maintain a constant flow rate and collect fractions of a consistent volume.
-
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Dry Loading a Sample
-
Dissolve your crude tert-butyl pyrazole derivative (e.g., 250 mg) in a minimal amount of a strong, volatile solvent (e.g., 2-3 mL of Dichloromethane or Methanol).
-
To this solution, add a small amount of silica gel (approximately 2-3 times the weight of your crude product, ~500-750 mg).
-
Mix thoroughly to form a paste.
-
Evaporate the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed chromatography column.
-
Gently add a thin layer of sand or glass wool on top of the sample powder to prevent disturbance during solvent addition.
-
Proceed with elution as described in Protocol 1.
Protocol 3: Deactivating Silica Gel with Triethylamine
-
Prepare your mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).
-
Add triethylamine (Et₃N) to the mobile phase to a final concentration of 1% by volume. For 1 liter of mobile phase, add 10 mL of Et₃N.
-
Use this Et₃N-containing solvent to pack the column as described in Protocol 1.
-
Run the entire chromatography using this modified mobile phase. This ensures the silica remains basic throughout the purification, preventing degradation and improving peak shape for basic compounds.
Visual Workflow for Method Development
Caption: A decision-making workflow for purifying pyrazole derivatives.
References
- BenchChem. (2025).
- Zhang, L., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
- BenchChem. (2025).
- Ben-Ammar, U., et al. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
- (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (2020). MDPI.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2-(2-Chlorophenyl)acetohydrazide. Benchchem.
- da Silva, E. N., et al. (2022).
- BenchChem. (2025). Preventing the formation of byproducts in pyrazole synthesis. BenchChem.
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). MDPI.
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). Royal Society of Chemistry.
- Chemistry For Everyone. (2025, January 26).
- University of Rochester, Department of Chemistry. (n.d.).
- Jack Silver. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?
- Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. (2025).
- A Mild and Selective Method for the Cleavage of tert-Butyl Esters. (2025).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Challenges in the Deprotection of Boc-Protected Pyrazoles
Welcome to the technical support center for navigating the complexities of Boc-group removal from pyrazole scaffolds. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and predictable, acid-labile nature.[1][2] However, when applied to pyrazoles—a privileged scaffold in medicinal chemistry—the deprotection step can present unique challenges influenced by the electronic properties and substitution patterns of the heterocyclic ring.[3][4]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond standard protocols to provide a deeper understanding of the underlying chemistry, offering field-proven troubleshooting strategies and alternative methodologies to ensure your synthesis proceeds efficiently and with high fidelity.
Frequently Asked Questions (FAQs)
Q1: What are the standard, first-line conditions for deprotecting an N-Boc pyrazole? The most common methods involve strong acids, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or a solution of hydrogen chloride (HCl) in an ethereal solvent like 1,4-dioxane or methanol.[5][6]
Q2: How can I quickly determine if my deprotection reaction is complete? Thin-Layer Chromatography (TLC) is the most direct method. The deprotected pyrazole, now a free amine, will have a significantly different Rf value than the Boc-protected starting material. Staining the TLC plate with a ninhydrin solution is highly effective, as it will develop a characteristic color (often purple or blue) in the presence of the newly formed N-H bond, a feature the starting material lacks.[7]
Q3: My reaction is stalled; a significant amount of starting material remains even after several hours. What is the most likely cause? This is a common issue. It can stem from insufficient acid (especially if your molecule has other basic sites), lower than expected reactivity due to electron-withdrawing groups on the pyrazole ring, or steric hindrance around the Boc group.[7] See the Troubleshooting Guide below for detailed solutions.
Q4: My target molecule contains other acid-sensitive groups (e.g., t-butyl esters, acetals). Standard TFA or HCl conditions are causing degradation. What are my options? This situation requires an orthogonal deprotection strategy. Fortunately, several milder, non-acidic, or highly selective methods exist for cleaving the N-Boc group on a pyrazole while preserving other acid-labile functionalities.[8][9] Refer to the "Alternative Deprotection Protocols" section for detailed procedures using reagents like sodium borohydride or leveraging thermal conditions.[8][10]
Q5: I'm observing a side product with a mass increase of 56 units. What is it and how do I prevent it? This side product is almost certainly your deprotected pyrazole that has been re-alkylated by a tert-butyl cation, a byproduct of the deprotection reaction.[11] This is particularly common with electron-rich pyrazoles. The solution is to add a "scavenger" to your reaction to trap this reactive cation. See Troubleshooting Problem #3 for a full explanation.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures in a practical question-and-answer format, providing both the causal mechanism and actionable protocols.
Problem 1: Incomplete or Stalled Deprotection Reaction
You Ask: "I'm treating my N-Boc pyrazole with 25% TFA in DCM at room temperature. TLC analysis after 4 hours shows a ~50:50 mixture of starting material and product. Why is the reaction so slow, and how can I drive it to completion?"
Our Analysis: The stability of the N-Boc group on a pyrazole is not constant; it is highly dependent on the electronic nature of the heterocycle. The deprotection mechanism begins with the protonation of the carbamate's carbonyl oxygen.[12][13] If the pyrazole ring is substituted with electron-withdrawing groups (e.g., nitro, cyano, ester), the electron density on the entire system, including the Boc group's nitrogen and oxygen atoms, is reduced. This makes protonation less favorable, thus increasing the activation energy required for cleavage and slowing the reaction rate.[14]
Solutions:
-
Increase Acid Strength/Concentration: The most straightforward approach is to increase the potency of the acidic medium.
-
Strategy: Instead of a diluted solution, switch to neat TFA. If solubility is an issue, use a minimal amount of a co-solvent like DCM.[15]
-
Protocol: Dissolve the Boc-protected pyrazole (1.0 eq) in a minimal volume of DCM and cool to 0 °C in an ice bath. Add neat trifluoroacetic acid (10-20 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[5][15]
-
-
Switch to an Anhydrous HCl System: For some substrates, a saturated solution of HCl gas in an organic solvent can be more effective than TFA.
-
Strategy: Use a commercially available solution of 4M HCl in 1,4-dioxane. The anhydrous conditions can sometimes offer different reactivity profiles.
-
Protocol: Dissolve the substrate (1.0 eq) in 4M HCl in 1,4-dioxane and stir at room temperature for 2-16 hours. Monitor the reaction by TLC. Upon completion, the solvent and excess HCl can be removed under reduced pressure.[6][16]
-
Table 1: Comparison of Standard Acidic Deprotection Conditions
| Reagent System | Typical Concentration | Temperature | Common Solvents | Key Considerations |
| Trifluoroacetic Acid (TFA) | 20-50% or Neat | 0 °C to RT | Dichloromethane (DCM) | Highly effective but can cleave other acid-labile groups.[1][15] |
| Hydrogen Chloride (HCl) | 4M Solution | Room Temperature | 1,4-Dioxane, Methanol | Anhydrous conditions are often preferred; product is isolated as the HCl salt.[5][6] |
| Phosphoric Acid (H₃PO₄) | 85% Aqueous | Room Temperature | Acetonitrile | A "greener" alternative to TFA, though reaction times may be longer.[17] |
Problem 2: Unwanted Cleavage of Other Acid-Sensitive Groups
You Ask: "My synthesis is successful up to the final step: Boc deprotection. However, TFA is also cleaving a critical t-butyl ester on my molecule. How can I achieve selective deprotection of the pyrazole N-Boc group?"
Our Analysis: This is a classic challenge of selectivity and requires moving away from strong acid-based methods towards an orthogonal strategy. The N-Boc group on pyrazoles and related heterocycles like imidazoles exhibits unique reactivity that allows for its removal under surprisingly mild, non-acidic conditions that leave most other protecting groups, including Boc-protected primary amines and esters, untouched.[8]
Solution: Selective Deprotection with Sodium Borohydride (NaBH₄)
This method, reported by Gerokonstantis et al., leverages the unique electronic properties of the N-Boc-pyrazole system for selective cleavage.[8][18] The reaction proceeds smoothly at room temperature and is compatible with a wide range of other protecting groups.
Detailed Experimental Protocol: NaBH₄ Deprotection
-
Setup: In a round-bottom flask, dissolve the N-Boc protected pyrazole (1.0 eq) in ethanol (95% or absolute).
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 - 3.0 eq) portion-wise at room temperature. A slight effervescence may be observed.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 3 to 48 hours depending on the substrate. Monitor progress carefully by TLC. For substrates with acidic protons (e.g., a carboxylic acid), a larger excess of NaBH₄ may be required.[8]
-
Workup: Once the starting material is consumed, cool the flask to 0 °C. Quench the reaction by the slow, dropwise addition of 3N HCl until gas evolution ceases (pH ≈ 7).
-
Extraction: Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected pyrazole.[18]
Problem 3: Formation of Tert-Butyl Side Products
You Ask: "My deprotection is working, but I am isolating my product along with an impurity that NMR and MS confirm is a t-butylated version of my pyrazole. What is causing this and how do I stop it?"
Our Analysis: The mechanism of acid-catalyzed Boc deprotection proceeds via the formation of a relatively stable tert-butyl cation (t-Bu⁺).[12][13] This cation is a potent electrophile. The pyrazole ring, being aromatic, can undergo electrophilic aromatic substitution. The C4 position of the pyrazole ring is particularly electron-rich and thus most susceptible to alkylation by the t-Bu⁺ cation.[3][19] This side reaction essentially consumes your product as it is formed.
Solution: Employing a Cation Scavenger
To prevent this side reaction, you must introduce a molecule that is more nucleophilic than your product and can irreversibly trap the t-Bu⁺ cation. These additives are known as "scavengers."
-
Common Scavengers: Anisole, thioanisole, triethylsilane (TES), or water are effective choices.
-
Mechanism of Action: These electron-rich compounds readily react with the t-Bu⁺ cation, effectively removing it from the reaction mixture before it can alkylate your pyrazole product.[11]
Modified Experimental Protocol: TFA Deprotection with a Scavenger
-
Setup: Dissolve the N-Boc protected pyrazole (1.0 eq) in DCM.
-
Scavenger Addition: Add the scavenger (e.g., Anisole, 5-10 eq) to the solution.
-
Reaction: Cool the mixture to 0 °C and add TFA (10-20 eq). Stir and allow to warm to room temperature, monitoring by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be purified by standard methods (e.g., column chromatography, recrystallization, or an aqueous workup) to separate the product from the alkylated scavenger.
By implementing these targeted troubleshooting strategies, you can overcome the most common hurdles in the deprotection of N-Boc pyrazoles, leading to cleaner reactions and higher yields.
References
-
Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. [Link]
- Singh, S. et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. International Journal of Green Pharmacy, 14(2).
-
ResearchGate. (n.d.). Two independent routes leading to Boc-protected pyrazoles 5 and 3. ResearchGate. [Link]
-
Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]
-
ResearchGate. (n.d.). Selective Ring N-Protection of Aminopyrazoles. ResearchGate. [Link]
-
Alam, M. J., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 3, 100139. [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Royal Society of Chemistry. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. commonorganicchemistry.com. [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]
-
G. I. Ioannou, et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5, 24954-24962. [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. acs.org. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. commonorganicchemistry.com. [Link]
-
University of Oxford. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Oxford. [Link]
-
da Silva, A. D., et al. (2010). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2010(10), 194-220. [Link]
-
ResearchGate. (n.d.). Acid-labile protecting groups. ResearchGate. [Link]
-
Chupakhin, E., et al. (2012). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 51(1), 209-213. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. acs.org. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. globalresearchonline.net. [Link]
-
SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. commonorganicchemistry.com. [Link]
-
Sharma, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10, 10131. [Link]
-
Pisár, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki–Miyaura Coupling. Molecules, 23(2), 408. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. acs.org. [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
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- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. imperial.ac.uk [imperial.ac.uk]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. chim.it [chim.it]
- 17. Acids - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Regioselectivity in the Knorr Synthesis of Pyrazoles
Welcome to the technical support center dedicated to resolving one of the most persistent challenges in heterocyclic chemistry: controlling regioselectivity in the Knorr synthesis of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to move beyond statistical mixtures of products to a more directed and efficient synthesis. Here, we dissect the mechanistic nuances and provide actionable troubleshooting strategies to steer your reaction toward the desired regioisomer.
The Challenge: A Tale of Two Carbonyls
The Knorr pyrazole synthesis, a cornerstone reaction for creating the pyrazole core found in numerous pharmaceuticals and agrochemicals, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] When an unsymmetrical 1,3-dicarbonyl is used with a monosubstituted hydrazine, the reaction can proceed via two different pathways, often leading to a mixture of regioisomeric pyrazoles.[1][4] This lack of selectivity complicates purification, reduces the yield of the target molecule, and can be a significant bottleneck in a synthetic campaign. Understanding and controlling the factors that dictate which carbonyl group is attacked first by which nitrogen of the hydrazine is paramount to a successful and efficient synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Knorr pyrazole synthesis in a question-and-answer format, providing both theoretical explanations and practical solutions.
Q1: I'm getting a nearly 1:1 mixture of regioisomers. What are the primary factors I should investigate to improve selectivity?
Answer: A non-selective reaction indicates that the two carbonyl groups of your 1,3-dicarbonyl compound and the two nitrogen atoms of your substituted hydrazine exhibit similar reactivity under your current conditions. To improve regioselectivity, you need to exploit the subtle (or sometimes significant) differences in steric and electronic properties of your substrates.
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: The initial and often rate-determining step is the nucleophilic attack of the hydrazine on one of the carbonyl carbons. A bulkier substituent adjacent to one carbonyl will sterically hinder this attack, directing the hydrazine to the less hindered carbonyl group.[5]
-
Electronic Effects: The electrophilicity of the carbonyl carbons is a critical factor. Electron-withdrawing groups (EWGs) will increase the electrophilicity of the adjacent carbonyl, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups (EDGs) will decrease its electrophilicity.[5]
-
Reaction Conditions (pH and Solvent):
-
pH: The reaction is typically acid-catalyzed.[2][3] Acidic conditions protonate a carbonyl oxygen, activating the corresponding carbon for nucleophilic attack.[6] The pH can influence which carbonyl is preferentially protonated and can also affect the nucleophilicity of the hydrazine nitrogens. Under neutral or basic conditions, the initial hydrazone formation can be slow or even inhibited.[6]
-
Solvent: The choice of solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl (keto-enol forms) and the solvation of the reactants and intermediates, thereby affecting the reaction pathway. The use of non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to dramatically improve regioselectivity in certain cases.[7] This is because they do not compete with the hydrazine in attacking the more reactive carbonyl group.[7]
-
Q2: How do the substituents on the hydrazine (R-NHNH₂) affect the regiochemical outcome?
Answer: The substituent on the hydrazine plays a crucial role. The two nitrogen atoms of a monosubstituted hydrazine have different nucleophilicities. The terminal NH₂ group is generally more nucleophilic and less sterically hindered than the substituted nitrogen.
-
Initial Attack: The more nucleophilic and less hindered NH₂ group will preferentially attack the more electrophilic or less sterically hindered carbonyl group of the 1,3-dicarbonyl.
-
Substituent Effects:
-
Alkyl vs. Aryl Hydrazines: Alkylhydrazines are generally more nucleophilic than arylhydrazines.
-
Electronic Effects on Arylhydrazines: Electron-donating groups on an arylhydrazine will increase the nucleophilicity of both nitrogens, while electron-withdrawing groups will decrease it. These effects can modulate the relative rates of attack and influence the final product ratio.
-
Q3: My 1,3-dicarbonyl is a β-ketoester. Which carbonyl is more reactive?
Answer: In a β-ketoester, the ketone carbonyl is generally more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl.[8][9] The initial attack of the hydrazine will, in most cases, occur at the ketone position to form a hydrazone. The subsequent intramolecular cyclization involves the other nitrogen of the hydrazine attacking the ester carbonyl, leading to the formation of a pyrazolone.[8] This inherent difference in reactivity often leads to high regioselectivity.
Q4: I've observed the formation of a stable intermediate and the reaction is not proceeding to the pyrazole. What could be the issue?
Answer: It is likely that you have formed a hydrazone or a hydroxylpyrazolidine intermediate that is slow to cyclize and dehydrate.[1]
-
Hydrazone Trapping: The initial condensation of the hydrazine with one of the carbonyls forms a hydrazone. If the subsequent intramolecular cyclization is slow, this intermediate can accumulate. This can be particularly problematic at higher pH where the cyclization step is not efficiently catalyzed.[6] Some additives, like aniline, can catalyze hydrazone formation but inhibit the subsequent cyclization.[6]
-
Dehydration Step: The final step of the Knorr synthesis is the dehydration of a cyclic hemiaminal (hydroxylpyrazolidine) intermediate to form the aromatic pyrazole ring.[1] This step is generally accepted to be the rate-determining step under neutral pH conditions and is acid-catalyzed.[1] If your reaction stalls, it may be due to insufficient acid catalysis to promote this final dehydration.
Troubleshooting Steps:
-
Increase Acidity: Carefully add a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) to facilitate both the cyclization and the final dehydration step.
-
Increase Temperature: Heating the reaction mixture can provide the necessary activation energy to overcome the barrier to cyclization and dehydration.
-
Choice of Catalyst: While acid catalysis is common, recent studies have shown that the reaction mechanism can be more complex, with evidence of autocatalysis by the diketone or the pyrazole product itself under neutral conditions.[1][10]
Data Summary: Substituent Effects on Regioselectivity
The following table summarizes the general trends observed for the influence of substituents on the regioselectivity of the Knorr pyrazole synthesis.
| Reactant | Substituent (R) | Position | Effect on Carbonyl/Nitrogen | Predicted Outcome |
| 1,3-Diketone | Electron-Withdrawing (e.g., -CF₃, -NO₂) | R¹ or R³ | Increases electrophilicity of adjacent carbonyl | Hydrazine preferentially attacks this carbonyl |
| Electron-Donating (e.g., -CH₃, -OCH₃) | R¹ or R³ | Decreases electrophilicity of adjacent carbonyl | Hydrazine attack is disfavored at this carbonyl | |
| Sterically Bulky (e.g., -tBu) | R¹ or R³ | Hinders nucleophilic attack | Hydrazine preferentially attacks the less hindered carbonyl | |
| Hydrazine | Electron-Withdrawing (e.g., on an aryl ring) | R² | Decreases nucleophilicity of both nitrogens | Can slow the reaction; may alter selectivity based on subtle electronic differences |
| Electron-Donating (e.g., on an aryl ring) | R² | Increases nucleophilicity of both nitrogens | Can accelerate the reaction |
Mechanistic Pathways and Control Points
The regioselectivity in the Knorr synthesis is determined at the initial nucleophilic attack stage. Two competing pathways exist, leading to two potential regioisomers.
Caption: Competing pathways in the Knorr synthesis.
The ratio of Pyrazole A to Pyrazole B is determined by the relative rates of the initial attack (k₁ vs. k₂). By manipulating the reaction conditions and substrate design, we can favor one pathway over the other.
Experimental Protocols
Protocol 1: Baseline Synthesis with Poor Regioselectivity
This protocol describes a typical Knorr synthesis that may result in a mixture of regioisomers.
Reactants:
-
1-Phenyl-1,3-butanedione (benzoylacetone) (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 1-phenyl-1,3-butanedione in ethanol.
-
Add methylhydrazine to the solution, followed by a few drops of glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC-MS to determine the regioisomeric ratio.
Protocol 2: Optimized Synthesis for Improved Regioselectivity
This protocol utilizes a fluorinated alcohol as a solvent to enhance regioselectivity, favoring the attack of the more nucleophilic NH₂ group of methylhydrazine at the more electrophilic benzoyl carbonyl.
Reactants:
-
1-Phenyl-1,3-butanedione (benzoylacetone) (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) (as solvent)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 1-phenyl-1,3-butanedione in 2,2,2-trifluoroethanol (TFE).
-
Add methylhydrazine to the solution, followed by a few drops of glacial acetic acid.
-
Stir the reaction at room temperature and monitor its progress by TLC. Heating may be applied if the reaction is slow.
-
Upon completion, remove the TFE under reduced pressure.
-
Purify the residue by column chromatography to isolate the major regioisomer.
-
Analyze the product to confirm the improved regioisomeric ratio. The use of TFE has been shown to significantly favor the formation of the 5-arylpyrazole isomer.[7]
Caption: General workflow for Knorr pyrazole synthesis.
By carefully considering the principles of steric hindrance, electronic effects, and the judicious choice of reaction conditions, particularly the solvent and catalyst, it is possible to significantly improve the regioselectivity of the Knorr pyrazole synthesis. This guide provides a starting point for troubleshooting and optimizing your specific reaction, transforming a potentially problematic synthesis into a reliable and efficient method for accessing valuable pyrazole-containing molecules.
References
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH. (n.d.).
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022, September 12).
- Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025, February 23).
- Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (n.d.).
- Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.).
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (n.d.).
- Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. (n.d.).
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. rsc.org [rsc.org]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technisches Support-Center: Optimierung der Synthese von tert-Butyl-1H-pyrazol-3-carboxylat
Answering in German. Absolut! Hier ist ein technisches Support-Center, das auf die Optimierung der Reaktionsbedingungen für die Synthese von tert-Butyl-1H-pyrazol-3-carboxylat zugeschnitten ist.
Erstellt von: Dr. Gemini, Leitender Anwendungswissenschaftler
Dieses Dokument dient als umfassender Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese von tert-Butyl-1H-pyrazol-3-carboxylat beteiligt sind. Es bietet detaillierte Protokolle, Einblicke in den Mechanismus, Anleitungen zur Fehlerbehebung und häufig gestellte Fragen, um häufige experimentelle Herausforderungen zu bewältigen und die Reaktionsergebnisse zu optimieren.
Überblick über die Synthese und den Mechanismus
Die vorherrschende und effizienteste Methode zur Synthese von NH-Pyrazolen wie tert-Butyl-1H-pyrazol-3-carboxylat ist die Cyclokondensationsreaktion zwischen einem 1,3-difunktionellen Vorläufer und einer Hydrazinquelle.[1][2] Bei diesem speziellen Zielmolekül ist der bevorzugte Weg die Reaktion von tert-Butyl-3-(dimethylamino)acrylat , einem stabilen und leicht zu handhabenden Enaminon, mit Hydrazinhydrat .
Das Enaminon fungiert als Äquivalent eines β-Aldehydesters. Der Mechanismus verläuft in den folgenden Schritten:
-
Michael-Addition: Das primäre Amin des Hydrazins greift als Nukleophil das β-Kohlenstoffatom des Enaminons an.
-
Intramolekulare Cyclisierung: Das zweite Stickstoffatom des Hydrazins greift die Ester-Carbonylgruppe an und bildet ein tetraedrisches Zwischenprodukt.
-
Eliminierung: Das Zwischenprodukt kollabiert unter Eliminierung von Dimethylamin und Wasser, was direkt zum aromatischen Pyrazolring führt.
Diese Methode ist hoch regioselektiv und ergibt fast ausschließlich das gewünschte 3-Carboxylat-Isomer gegenüber dem 5-Carboxylat-Isomer. Dies liegt daran, dass der anfängliche nukleophile Angriff am β-Kohlenstoff stattfindet, gefolgt von der Cyclisierung am Ester-Carbonyl, was die Position der Substituenten am resultierenden Pyrazolring festlegt.
Logischer Arbeitsablauf für die Synthese und Optimierung
Abbildung 1: Ein logischer Arbeitsablauf, der die wichtigsten Phasen der Synthese von tert-Butyl-1H-pyrazol-3-carboxylat von der Vorbereitung bis zur Charakterisierung des reinen Produkts beschreibt.
Detailliertes experimentelles Protokoll (optimiert)
Dieses Protokoll beschreibt ein validiertes Verfahren zur regioselektiven Synthese von tert-Butyl-1H-pyrazol-3-carboxylat mit hohem Ertrag.
Reagenzien und Ausrüstung:
-
tert-Butyl-3-(dimethylamino)acrylat
-
Hydrazinhydrat (~64 % w/w in Wasser)
-
Ethanol (wasserfrei)
-
Ethylacetat
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Natriumsulfat
-
Rundkolben, Rückflusskühler, Magnetrührer, Heizmantel
-
Dünnschichtchromatographie (DC)-Platten (Kieselgel)
-
Rotationsverdampfer
Verfahren:
-
Reaktionsaufbau: Geben Sie in einen trockenen 250-ml-Rundkolben, der mit einem Magnetrührstab und einem Rückflusskühler ausgestattet ist, tert-Butyl-3-(dimethylamino)acrylat (1 Äquiv.).
-
Lösungsmittelzugabe: Fügen Sie wasserfreies Ethanol hinzu (ca. 5 ml pro 1 g des Enaminons). Rühren Sie die Mischung bei Raumtemperatur, bis sich das Ausgangsmaterial vollständig gelöst hat.
-
Hydrazinzugabe: Fügen Sie langsam Hydrazinhydrat (1,1 Äquiv.) tropfenweise zur gerührten Lösung hinzu. Die Zugabe ist leicht exotherm.
-
Rückfluss: Erhitzen Sie die Reaktionsmischung unter Rühren für 4-6 Stunden unter Rückfluss (ca. 78 °C).
-
Reaktionsüberwachung: Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) (Eluent: z. B. 30 % Ethylacetat in Hexan). Die Reaktion ist abgeschlossen, wenn der Fleck des Ausgangsmaterials (Enaminon) nicht mehr sichtbar ist.
-
Aufarbeitung:
-
Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab.
-
Entfernen Sie das Ethanol unter reduziertem Druck mit einem Rotationsverdampfer.
-
Lösen Sie den resultierenden Rückstand in Ethylacetat (ca. 10 ml pro 1 g des anfänglichen Enaminons).
-
Waschen Sie die organische Schicht zweimal mit Wasser und einmal mit gesättigter Kochsalzlösung, um überschüssiges Hydrazin und andere wasserlösliche Verunreinigungen zu entfernen.
-
Trocknen Sie die organische Schicht über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie im Vakuum, um das Rohprodukt zu erhalten.
-
-
Aufreinigung:
-
Kristallisation (bevorzugt): Das Rohprodukt, oft ein blassgelber Feststoff oder ein Öl, das verfestigt, kann aus einem geeigneten Lösungsmittelsystem wie Hexan/Ethylacetat oder Diisopropylether umkristallisiert werden.
-
Säulenchromatographie (falls erforderlich): Wenn das Produkt ölig bleibt oder Verunreinigungen enthält, reinigen Sie es mittels Flash-Säulenchromatographie auf Kieselgel unter Verwendung eines Gradienten von Ethylacetat in Hexan.
-
Tabelle der optimierten Reaktionsbedingungen
| Parameter | Empfohlener Wert | Begründung |
| Enaminon:Hydrazin | 1 : 1,1 | Ein leichter Überschuss an Hydrazin stellt eine vollständige Umsetzung des limitierenden Enaminon-Reagenzes sicher. |
| Lösungsmittel | Ethanol | Gutes Lösungsmittel für beide Reaktanten; der Siedepunkt ist ideal für die Reaktionstemperatur. Methanol ist eine geeignete Alternative.[3][4] |
| Temperatur | Rückfluss (~78 °C in EtOH) | Bietet ausreichend Energie zur Überwindung der Aktivierungsbarriere, ohne eine signifikante Zersetzung zu verursachen. |
| Reaktionszeit | 4–6 Stunden | Typischerweise ausreichend für eine vollständige Umsetzung. Muss immer durch DC überprüft werden. |
| Aufarbeitung | Wässrige Extraktion | Entfernt effektiv überschüssiges Hydrazinhydrat und andere Salze. |
| Aufreinigung | Kristallisation/Chromatographie | Die Kristallisation ist effizienter für die Isolierung reiner, fester Produkte. Die Chromatographie ist für ölige Produkte oder zur Entfernung eng verwandter Verunreinigungen erforderlich. |
| Typischer Ertrag | >85 % | Ein optimiertes Verfahren sollte durchweg hohe Erträge an reinem Produkt liefern. |
Anleitung zur Fehlerbehebung
Hier finden Sie Lösungen für häufige Probleme, die während der Synthese auftreten.
F: Meine Reaktion ist nach 6 Stunden unvollständig, wie durch DC ersichtlich. Was soll ich tun? A:
-
Ursache: Unzureichende Reaktionszeit oder Temperatur. Die Reaktivität kann durch die Qualität der Reagenzien oder eine ungenaue Temperaturregelung beeinträchtigt werden.
-
Lösung:
-
Reaktionszeit verlängern: Setzen Sie den Rückfluss für weitere 2-4 Stunden fort und überwachen Sie ihn stündlich mittels DC.
-
Temperatur überprüfen: Stellen Sie sicher, dass die Mischung tatsächlich unter Rückfluss kocht. Wenn nicht, erhöhen Sie die Heizmanteltemperatur.
-
Reagenzqualität: Wenn die Reaktion weiterhin stagniert, kann dies auf eine schlechte Qualität des Hydrazinhydrats hindeuten (z. B. Zersetzung im Laufe der Zeit). Verwenden Sie eine frische oder neu geöffnete Flasche.
-
F: Ich sehe mehrere Flecken auf meiner DC-Platte, zusätzlich zu meinem Ausgangsmaterial und Produkt. Was könnten sie sein? A:
-
Ursache: Bildung von Nebenprodukten oder Zersetzung.
-
Mögliche Identitäten:
-
Hydrolysiertes Produkt: tert-Butyl-1H-pyrazol-3-carbonsäure. Dies geschieht, wenn die t-Butyl-Estergruppe gespalten wird, typischerweise unter sauren Bedingungen. Es erscheint als polarer Fleck nahe der DC-Grundlinie.
-
Hydrazon-Zwischenprodukt: Ein teilweise umgesetztes Zwischenprodukt, das sich noch nicht cyclisiert hat.
-
-
Lösung:
-
pH-Kontrolle: Bei Verwendung von Hydrazinhydrochlorid anstelle von Hydrazinhydrat kann die Reaktion sauer werden, was die Esterhydrolyse begünstigt.[5] Fügen Sie eine milde Base wie Triethylamin oder Natriumacetat hinzu, um das entstehende HCl zu neutralisieren. Bei Hydrazinhydrat ist dies normalerweise kein Problem.
-
Aufreinigung: Die meisten dieser Nebenprodukte können durch Säulenchromatographie effektiv entfernt werden. Das saure Nebenprodukt kann durch Waschen der organischen Schicht mit einer milden basischen Lösung (z. B. gesättigtes NaHCO₃) während der Aufarbeitung entfernt werden.
-
F: Mein Endprodukt ist ein hartnäckiges Öl und kristallisiert nicht. Wie kann ich es reinigen? A:
-
Ursache: Restliches Lösungsmittel oder geringfügige Verunreinigungen können die Kristallisation hemmen. Das Produkt selbst kann bei Raumtemperatur je nach Reinheit als niedrig schmelzender Feststoff oder Öl existieren.
-
Lösung:
-
Im Hochvakuum trocknen: Stellen Sie sicher, dass alles Lösungsmittel entfernt ist, indem Sie den Kolben mehrere Stunden lang unter Hochvakuum trocknen.
-
Säulenchromatographie: Dies ist die zuverlässigste Methode zur Reinigung öliger Produkte. Verwenden Sie ein sorgfältig ausgewähltes Eluentensystem (beginnend mit niedrigem Ethylacetat-Anteil in Hexan und schrittweise Erhöhung der Polarität), um das Produkt von Verunreinigungen zu trennen.
-
Animpfen: Wenn Sie eine kleine Menge festen, reinen Produkts haben, fügen Sie einen winzigen Kristall ("Impfkristall") zum gereinigten Öl hinzu. Dies kann die Kristallisation einleiten. Manchmal kann das Kratzen an der Innenseite des Kolbens mit einem Glasstab ebenfalls die Keimbildung fördern.
-
F: Der Ertrag meiner Reaktion ist konstant niedrig (<50 %), obwohl die Umsetzung vollständig zu sein scheint. A:
-
Ursache: Produktverlust während der Aufarbeitung oder Aufreinigung.
-
Lösung:
-
Aufarbeitungsverluste minimieren: Das Produkt hat eine gewisse Wasserlöslichkeit. Sättigen Sie die wässrige Schicht während der Extraktion mit NaCl (Sole), um das Produkt in die organische Schicht zu "drängen". Stellen Sie sicher, dass Sie die wässrige Schicht mehrmals mit Ethylacetat rückextrahieren.
-
Aufreinigung optimieren: Bei der Säulenchromatographie kann eine zu breite oder zu lange Säule zu erheblichen Produktverlusten führen. Verwenden Sie eine angemessene Menge Kieselgel (typischerweise das 30-50-fache des Gewichts des Rohmaterials) und wählen Sie ein Eluentensystem, bei dem der Rf-Wert des Produkts etwa 0,3 beträgt, um eine gute Trennung ohne übermäßige Bandenverbreiterung zu gewährleisten.
-
Häufig gestellte Fragen (FAQs)
F1: Warum wird tert-Butyl-3-(dimethylamino)acrylat als Vorläufer verwendet? A1: Es ist ein ausgezeichnetes "Enon"-Äquivalent für die Pyrazolsynthese.[6][7] Die Dimethylaminogruppe ist eine gute Abgangsgruppe, die die direkte Bildung des aromatischen Pyrazolrings erleichtert und den zusätzlichen Oxidationsschritt vermeidet, der bei der Verwendung von α,β-ungesättigten Ketonen zur Bildung von Pyrazolinen erforderlich ist.[1][8]
F2: Kann ich Hydrazinhydrochlorid anstelle von Hydrazinhydrat verwenden? A2: Ja, aber es ist eine Anpassung erforderlich. Hydrazinhydrochlorid ist ein saures Salz. Um das freie Hydrazin-Nukleophil freizusetzen, müssen Sie mindestens ein Äquivalent einer Base (z. B. Triethylamin, Natriumacetat oder Kaliumcarbonat) hinzufügen, um das HCl zu neutralisieren. Andernfalls wird die Reaktion wahrscheinlich nicht ablaufen oder sehr langsam sein.[5]
F3: Wie kritisch ist die Reaktionstemperatur? A3: Ziemlich kritisch. Die Reaktion erfordert Wärme, um abzulaufen, daher ist Raumtemperatur in der Regel ineffektiv.[4] Rückfluss in Ethanol bietet ein gutes Gleichgewicht zwischen Reaktionsgeschwindigkeit und Stabilität. Deutlich höhere Temperaturen könnten zu einer Zersetzung des Esters oder des Enaminon-Ausgangsmaterials führen.
F4: Ist es möglich, das N1-Atom des Pyrazolrings versehentlich zu alkylieren oder zu acylieren? A4: In diesem spezifischen Syntheseweg ist dies unwahrscheinlich. Das N1-Atom des Pyrazolprodukts ist nach der Bildung relativ nukleophil. Wenn jedoch elektrophile Verunreinigungen (z. B. Acylchloride aus der Zersetzung von Ausgangsmaterialien) vorhanden wären, könnte eine N-Acylierung auftreten. Das Protokoll ist so konzipiert, dass diese Nebenreaktionen minimiert werden. Eine gezielte N-Schützung (z. B. mit Di-tert-butyldicarbonat) ist ein separater nachfolgender Schritt, falls gewünscht.[9]
Referenzen
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Proposed mechanism for the cyclocondensation reaction between... ResearchGate. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Semantic Scholar. [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-Stadler-Wascholowski/76800045f340a6b160b771e4795e1e12457805d7]([Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]
-
Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PMC - NIH. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds | Request PDF. ResearchGate. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]
-
Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. [Link]
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avoiding side reactions in the synthesis of substituted pyrazoles
A Guide to Overcoming Common Side Reactions and Synthesis Challenges
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. As a Senior Application Scientist, I have compiled this guide to address the most common challenges encountered in the laboratory, with a focus on preventing and troubleshooting side reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who work with these vital heterocyclic scaffolds.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding pyrazole synthesis.
Q1: What is the most common side reaction in the synthesis of substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds?
A1: The most prevalent side reaction is the formation of regioisomers.[1][2] When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to two different reaction pathways and, consequently, a mixture of two pyrazole regioisomers, which can be challenging to separate due to their similar physical properties.[1][2]
Q2: How can I control the regioselectivity of the Knorr pyrazole synthesis?
A2: Several factors influence which regioisomer is favored:
-
Electronic Effects: The more electrophilic carbonyl carbon of the 1,3-dicarbonyl will preferentially be attacked by the more nucleophilic nitrogen of the hydrazine. Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl group.[3]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine will direct the reaction to the less sterically hindered carbonyl group.[3]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine's nitrogen atoms and influence the rate of condensation at each carbonyl group. For instance, in the synthesis of 1,3- and 1,5-carboxyalkyl-1H-pyrazoles from enones and arylhydrazines, using arylhydrazine hydrochloride in methanol favors the 1,3-isomer, while the free hydrazine in chloroform leads to the 1,5-isomer.[4]
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of one isomer compared to standard solvents like ethanol.[2]
Q3: My pyrazole synthesis is resulting in a low yield. What are the likely causes?
A3: Low yields can stem from several factors:
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine can lead to unwanted side reactions. The quality of the hydrazine is particularly important, as it can decompose over time.[5]
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Suboptimal Reaction Conditions: The temperature, solvent, or catalyst may not be ideal for your specific substrates. Some reactions may require heating to go to completion, while others may suffer from decomposition at elevated temperatures.[6]
-
Difficult Workup: The product may be partially soluble in the aqueous phase during extraction, or it may be volatile, leading to losses during solvent removal.
Q4: I am observing the formation of a pyrazoline intermediate instead of the desired pyrazole. How can I promote aromatization?
A4: The initial cyclization of a hydrazine with an α,β-unsaturated carbonyl compound or in some cases with 1,3-dicarbonyls can lead to a non-aromatic pyrazoline.[1][7] To obtain the final pyrazole, an oxidation step is necessary. This can often be achieved by:
-
Air Oxidation: Simply stirring the reaction mixture open to the air can sometimes be sufficient.
-
Mild Oxidizing Agents: Reagents like bromine or simply heating the pyrazoline intermediate in a solvent like DMSO under an oxygen atmosphere can facilitate the oxidation to the pyrazole.[7]
-
Acid Catalysis: The final dehydration step to form the aromatic pyrazole ring can be acid-catalyzed. Adding a catalytic amount of an acid like acetic acid can promote this transformation.[2]
Q5: How can I avoid side reactions during the N-alkylation of a substituted pyrazole?
A5: The N-alkylation of an unsymmetrically substituted pyrazole can also lead to a mixture of regioisomers (N1 and N2 alkylation). The outcome is influenced by:
-
Steric Effects: Alkylation generally occurs at the less sterically hindered nitrogen atom.
-
Base and Solvent System: The choice of base and solvent is critical. For example, using sodium hydride in THF or potassium carbonate in DMSO often favors N1-alkylation.
-
Nature of the Alkylating Agent: The structure of the alkylating agent plays a significant role in determining the regioselectivity.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during your experiments.
Issue 1: Formation of a Difficult-to-Separate Mixture of Regioisomers
Symptom: Your 1H NMR spectrum shows two distinct sets of signals for your pyrazole product, and TLC analysis reveals two spots with very similar Rf values.
Causality: As discussed in the FAQs, unsymmetrical starting materials are the primary cause of regioisomer formation. The electronic and steric properties of your substrates, along with the reaction conditions, dictate the ratio of the two isomers.
Troubleshooting Workflow:
Caption: A decision-making workflow for addressing regioisomer formation.
Detailed Steps:
-
Solvent Optimization: The choice of solvent can have a profound impact on regioselectivity. It is recommended to perform small-scale test reactions with different solvents.
Solvent System Expected Outcome Ethanol (Standard) Often gives poor selectivity. TFE or HFIP Can dramatically improve selectivity for one isomer. Aprotic Dipolar (e.g., DMAc) Can improve selectivity with arylhydrazines.[7] Experimental Protocol: Solvent Screen for Regioselectivity
-
Set up three small-scale reactions in parallel using ethanol, TFE, and HFIP as solvents.
-
Use the same molar equivalents of your 1,3-dicarbonyl compound and substituted hydrazine in each reaction.
-
Stir all reactions at room temperature for the same amount of time (e.g., 4 hours).
-
Monitor the reactions by TLC or LC-MS to determine the ratio of the two regioisomers.
-
Based on the results, choose the optimal solvent for a larger-scale reaction.
-
-
Adjust Reaction Conditions:
-
pH Control: If your hydrazine is available as a salt (e.g., hydrochloride), compare the reaction of the free base versus the salt. The change in the nucleophilicity of the hydrazine nitrogens can alter the product ratio.
-
Temperature: Analyze the effect of temperature. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer.
-
-
Advanced Purification: If a mixture of isomers is unavoidable, advanced purification techniques may be necessary.
-
Column Chromatography: Careful optimization of the mobile phase (e.g., using a shallow gradient of ethyl acetate in hexanes) can sometimes resolve closely eluting isomers.
-
Preparative HPLC: For very difficult separations, preparative reverse-phase HPLC is a powerful tool.
Experimental Protocol: Preparative HPLC for Regioisomer Separation
-
Analytical Method Development: First, develop an analytical HPLC method that shows baseline separation of your two isomers. A C18 column is a good starting point. The mobile phase will typically be a gradient of acetonitrile in water with a modifier like formic acid or trifluoroacetic acid.
-
Scale-Up: Once a good analytical separation is achieved, scale up to a preparative HPLC system with a larger column of the same stationary phase.
-
Fraction Collection: Collect fractions corresponding to each isomer peak.
-
Product Isolation: Combine the pure fractions for each isomer and remove the solvent under reduced pressure. It may be necessary to perform a liquid-liquid extraction to remove the HPLC modifier.
-
Issue 2: Darkening of the Reaction Mixture and Formation of Tar
Symptom: The reaction mixture turns dark brown or black, and a tar-like substance forms, complicating workup and purification.
Causality: This is often due to the decomposition of the hydrazine starting material, especially at elevated temperatures. Phenylhydrazine is particularly prone to degradation, which can produce colored impurities.[5] Side reactions leading to polymerization can also contribute to tar formation.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tar formation in pyrazole synthesis.
Detailed Steps:
-
Check Reagent Quality:
-
Hydrazine: Use freshly distilled or high-purity hydrazine. If the hydrazine has a dark color, it has likely decomposed and should not be used.
-
1,3-Dicarbonyl: Ensure the purity of your dicarbonyl compound, as impurities can catalyze decomposition.
-
-
Lower Reaction Temperature: High temperatures accelerate the decomposition of hydrazines. If you are heating the reaction, try running it at a lower temperature for a longer period. In many cases, the reaction proceeds efficiently at room temperature.
-
Use an Inert Atmosphere: Some intermediates or the hydrazine itself may be sensitive to air oxidation.[5] Performing the reaction under an atmosphere of nitrogen or argon can prevent oxidative decomposition and the formation of colored byproducts.
Section 3: Mechanistic Insights
Understanding the underlying mechanisms of the desired reaction and potential side reactions is crucial for effective troubleshooting.
Mechanism of Regioselectivity in the Knorr Synthesis
The regioselectivity of the Knorr pyrazole synthesis is determined by the initial nucleophilic attack of the substituted hydrazine on the 1,3-dicarbonyl compound.
Caption: Competing pathways leading to regioisomers in the Knorr synthesis.
The initial attack is governed by a combination of steric and electronic factors. For instance, if R1 is a bulky group and R3 is a smaller group (e.g., a methyl group), the hydrazine will preferentially attack the less hindered carbonyl carbon adjacent to R3. Similarly, if R1 is an electron-withdrawing group, it will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
References
-
Deng, X., & Mani, N. S. (2006). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters, 8(16), 3505–3508. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Pons, J., et al. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Inorganica Chimica Acta, 367(1), 35-43. [Link]
-
Gouda, M. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4991. [Link]
-
Wang, X., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
-
Slideshare. (2022). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PLOS ONE, 15(5), e0232849. [Link]
-
Al-Majdhoub, M. M., et al. (2022). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 27(18), 5897. [Link]
-
Bar-Zeev, E., et al. (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL, 104(5), 1343–1348. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Cravotto, G., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1365-1373. [Link]
-
Patel, A. D., et al. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect, 8(4), e202204017. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Ferreira, I. C. F. R., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]
-
S. S. T. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. International Journal of Molecular Sciences, 23(18), 10474. [Link]
-
Walczak, M. A., & Wrona-Piotrowicz, A. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9679–9688. [Link]
-
Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. (2022). Asian Journal of Organic & Medicinal Chemistry, 7(4), 233-248. [Link]
-
Reddy, C. R., et al. (2017). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Organic & Biomolecular Chemistry, 15(43), 9183–9187. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). In ResearchGate. [Link]
-
Mohareb, R. M., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. Egyptian Journal of Chemistry, 66(11), 31-50. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
-
Faria, J. V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 469-503. [Link]
-
Fenner, T., et al. (2022). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology, 2(6), 1145–1155. [Link]
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. (n.d.). In Royal Society of Chemistry. [Link]
-
Ferreira, I. C. F. R., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]
-
Gouda, M. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4991. [Link]
-
Sanoop, P. C., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 13(11), 1305–1331. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of tert-Butyl 1H-Pyrazole-3-Carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the large-scale purification of tert-butyl 1H-pyrazole-3-carboxylate. As a pivotal building block in medicinal chemistry, its purity is paramount for the success of subsequent synthetic steps. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before beginning the purification process.
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route, but for the common synthesis involving the protection of a pyrazole precursor with Di-tert-butyl dicarbonate (Boc₂O), you should anticipate the following:
-
Unreacted Starting Materials: Residual 1H-pyrazole-3-carboxylic acid or its corresponding ester.
-
Reagent-Derived Impurities: Unreacted Boc₂O and its primary byproduct, tert-butanol.
-
Base-Related Impurities: Residual bases such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), if used.[1]
-
Solvent Residue: Dichloromethane or other reaction solvents that may be carried through the work-up.[2]
-
Byproducts: Small amounts of the isomeric N2-protected pyrazole, although the N1 isomer is generally favored.
Q2: For multi-gram to kilogram scale, which purification method offers the best balance of efficiency, cost, and purity?
A2: For large-scale operations, recrystallization is unequivocally the preferred method. It is highly scalable, cost-effective, and can yield material of excellent purity (>99%) if the correct solvent system is identified. Flash column chromatography, while excellent for achieving very high purity on a smaller scale or for removing closely related impurities, becomes prohibitively expensive and labor-intensive at a large scale due to high solvent consumption and the cost of silica gel.[3][4] We recommend using chromatography only when recrystallization fails to remove a critical impurity or if the starting material is exceptionally crude.
Q3: How do I select an optimal solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which the target compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below. For tert-butyl pyrazole carboxylate derivatives, non-polar to moderately polar solvents are excellent starting points. Literature precedents for similar structures strongly suggest n-hexane as a primary candidate for recrystallization.[2] A systematic solvent screen with small amounts of your crude material in various solvents (e.g., hexanes, heptane, ethyl acetate, isopropanol, and mixtures thereof) is a crucial first step in process development.
Purification Strategy Workflow
The following diagram outlines a logical workflow for determining the appropriate purification strategy based on the initial purity of your crude product.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q: My product oiled out during recrystallization instead of forming crystals. What went wrong and how can I fix it?
A: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common and frustrating issue.
-
Underlying Cause 1: High Impurity Load. Significant amounts of impurities can depress the melting point of your compound, leading to the formation of a liquid eutectic mixture below the boiling point of the solvent.
-
Solution: Your crude material is likely not pure enough for direct recrystallization. You must first perform a rapid, lower-resolution purification. A "silica plug" filtration is an excellent option: pass a concentrated solution of your crude product through a short pad of silica gel, eluting with a moderately polar solvent system (e.g., 20-30% Ethyl Acetate in Hexane).[1] This will remove baseline impurities and highly polar materials, often sufficiently purifying the product for a successful subsequent recrystallization.
-
-
Underlying Cause 2: Supersaturation. The solution may be too concentrated, or the cooling rate is too rapid, not allowing sufficient time for crystal nucleation and growth.
-
Solution:
-
Re-heat the mixture to re-dissolve the oil.
-
Add a small amount of additional hot solvent (5-10% volume increase) to reduce the concentration slightly.
-
Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a large, warm water bath that cools to room temperature over several hours.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a "seed crystal" of pure material.
-
-
Caption: Troubleshooting logic for an oily product.
Q: My yield after recrystallization is very low. How can I improve it?
A: Low yield is typically a result of suboptimal solvent choice or procedural losses.
-
Underlying Cause 1: Using Excessive Solvent. The most common error is adding too much solvent to dissolve the crude material. This prevents the solution from becoming saturated upon cooling, leaving a significant amount of product dissolved in the mother liquor.
-
Solution: Add hot solvent in small portions, waiting for the material to dissolve fully after each addition before adding more. Aim to create a solution that is just saturated at the solvent's boiling point. After filtering and collecting your crystals, you can try to recover a second crop by concentrating the mother liquor and re-cooling, though this crop will be of lower purity.
-
-
Underlying Cause 2: Product is Too Soluble. The chosen solvent may be too good, meaning the compound retains significant solubility even at low temperatures.
-
Solution: Employ a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (one it dissolves in readily, e.g., ethyl acetate) at an elevated temperature. Then, slowly add a hot "anti-solvent" (one it is poorly soluble in, e.g., n-hexane) until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. This technique allows for fine-tuning of the solubility profile.
-
Q: After column chromatography, my ¹H NMR still shows an impurity with a peak around δ 1.5 ppm. What is it and how do I remove it?
A: A singlet around δ 1.5 ppm is characteristic of the nine equivalent protons of a tert-butyl group. While this could be your product, it is also a signature of unreacted Boc₂O or its byproduct, t-butanol.
-
Underlying Cause: These impurities often have Rf values on TLC that are close to the product, especially in non-polar solvent systems, leading to co-elution.
-
Solution 1 (Optimization): Modify your mobile phase. Increase the polarity of your eluent gradually (e.g., switch from a 10% to a 20% ethyl acetate/hexane gradient) to increase the retention of your more polar pyrazole product on the silica while eluting the less polar Boc₂O faster.[1][5]
-
Solution 2 (Post-Column Removal): If the impurity persists, it can often be removed by co-evaporation or drying under high vacuum. t-Butanol is volatile. For residual Boc₂O, a simple trituration or recrystallization from a solvent like n-hexane is highly effective, as the non-polar Boc₂O is typically very soluble, while your product will crystallize out.[2]
-
Validated Protocols
Protocol 1: Large-Scale Recrystallization from a Single Solvent
This protocol is ideal for crude material that is >90-95% pure and solid.
-
Solvent Selection: Based on literature and screening, n-hexane or n-heptane are excellent choices.[2]
-
Dissolution: In a suitably sized reactor or round-bottom flask equipped with a reflux condenser and mechanical stirrer, add the crude this compound. Add a calculated amount of solvent (see table below for starting ratios). Heat the mixture to reflux with vigorous stirring until all solids dissolve. If solids remain, add more hot solvent in 5% volume increments until a clear solution is achieved.
-
Hot Filtration (Optional but Recommended): If any insoluble matter is present, perform a hot filtration through a pre-heated funnel fitted with filter paper or a Celite® pad to remove particulates. This step must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at ambient temperature, further cool the flask in an ice-water bath for at least 1-2 hours to maximize crystal precipitation.
-
Isolation: Collect the crystals by filtration using a Buchner funnel. Wash the filter cake with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under high vacuum at a temperature not exceeding 40°C until a constant weight is achieved.
| Parameter | Recommended Value |
| Solvent | n-Hexane or n-Heptane |
| Crude Material:Solvent Ratio | 1 g : 5-10 mL (w/v) |
| Reflux Temperature | ~68°C (Hexane) / ~98°C (Heptane) |
| Cooling Temperature | 0-5°C |
| Expected Purity | >99.5% |
| Expected Recovery | 80-90% |
Protocol 2: Flash Column Chromatography
Use this protocol for oily crude material or batches with significant impurities (<90% purity).
-
Column & Sorbent Selection: Choose a glass column with a diameter appropriate for your scale (e.g., a 10 cm diameter column for 50-100 g of crude material). Use silica gel with a particle size of 40-63 µm.
-
Solvent System Selection: An ethyl acetate (EtOAc) / n-hexane system is standard. Determine the optimal eluent composition by TLC analysis. A good starting point is a gradient from 10% EtOAc/Hexane to 30% EtOAc/Hexane.[1][5]
-
Column Packing: Pack the column using the chosen initial solvent system (e.g., 10% EtOAc/Hexane) as a slurry. Ensure the silica bed is well-compacted and free of air bubbles.
-
Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel (~1-2x the mass of the crude product). To do this, dissolve the crude oil in a minimal amount of dichloromethane, add the silica, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent as the column runs. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil should then be subjected to the recrystallization protocol above for final polishing.
References
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCr. [Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
Synthesis of Pyrazole Compounds by Using Sonication Method. ResearchGate. [Link]
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Technical Support Center: Managing Regioisomeric Mixtures in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging issue of regioisomerism. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis, particularly from unsymmetrical precursors, often yields mixtures of regioisomers that can be difficult to control and separate.[1][2]
This document provides in-depth, experience-driven advice to help you understand, control, and troubleshoot the formation of regioisomeric mixtures in your pyrazole synthesis workflows.
Understanding the Root Cause: Why Do Regioisomers Form?
The most common route to pyrazoles is the Knorr synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3][4][5][6] When an unsymmetrical 1,3-dicarbonyl (where R¹ ≠ R³) reacts with a monosubstituted hydrazine (like methylhydrazine or phenylhydrazine), the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[1][2][7] This leads to two competing reaction pathways, ultimately producing two different regioisomeric pyrazoles.[1][8]
The outcome of this competition is dictated by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1][2]
Mechanism of Regioisomer Formation
The diagram below illustrates the two competing pathways in the Knorr pyrazole synthesis with an unsymmetrical diketone. The initial attack of the substituted nitrogen (N1) of the hydrazine onto either the Cα or Cγ carbonyl dictates the final product.
Caption: Competing pathways in Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence regioselectivity in pyrazole synthesis? Regioselectivity is governed by three main factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups (like -CF₃) make the adjacent carbonyl carbon a harder electrophile and more susceptible to nucleophilic attack.[1]
-
Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine can hinder the approach to one carbonyl group, favoring attack at the less sterically crowded site.[1]
-
Reaction Conditions: Solvent, pH, and temperature are critical.[1][2] Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its two nitrogen atoms, while specific solvents can stabilize one transition state over another.[1][8]
Q2: Can I predict the major regioisomer before running the reaction? Prediction is possible but not always perfect. As a rule of thumb, the more nucleophilic nitrogen of the hydrazine (typically the unsubstituted -NH₂) will preferentially attack the more electrophilic (less hindered) carbonyl carbon of the 1,3-dicarbonyl. For instance, in the reaction of methylhydrazine with 1,1,1-trifluoro-2,4-pentanedione, the unsubstituted nitrogen attacks the more electrophilic carbonyl adjacent to the -CF₃ group.
Q3: Is it possible to achieve complete regioselectivity? Achieving complete (>99:1) regioselectivity is challenging but possible.[9][10] Strategies include using substrates with strong electronic or steric bias, employing specific catalysts, or using alternative synthetic routes that are inherently regiospecific, such as those starting from N-alkylated tosylhydrazones and terminal alkynes.[9][10]
Q4: My NMR spectrum shows a complex mixture. How can I confirm the presence and ratio of regioisomers? The presence of regioisomers is often indicated by duplicate sets of signals in ¹H and ¹³C NMR spectra.[11] To unambiguously assign the structures, advanced NMR techniques are invaluable:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can show through-space correlations between protons. For example, a correlation between the N-substituent (e.g., N-CH₃) and a specific proton on the pyrazole ring or a C5-substituent can definitively identify an isomer.[12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, helping to piece together the carbon skeleton and confirm which nitrogen is attached to which substituent.
The ratio of isomers can be accurately determined by integrating well-resolved, non-overlapping proton signals corresponding to each isomer.[13]
Troubleshooting Guide: From Reaction Flask to Purified Product
This section addresses common problems and provides a logical workflow for diagnosing and solving them.
Caption: Troubleshooting workflow for regioisomeric mixtures.
Issue 1: Poor Regioselectivity in the Reaction
-
Symptom: NMR analysis of the crude product shows a nearly 1:1 mixture of regioisomers.
-
Cause: The electronic and steric differences between the two carbonyl groups are insufficient to direct the reaction under the current conditions.
-
Solutions & Causality:
-
Solvent Modification (High Impact): Standard solvents like ethanol can participate in the reaction, potentially leveling the reactivity of the carbonyls. Switching to non-nucleophilic, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[8] These solvents stabilize the key intermediates without competing with the hydrazine, thereby amplifying the inherent electronic differences between the carbonyls.[8]
-
pH Control: The regioselectivity is often highly pH-dependent.[2] Running the reaction under acidic conditions (e.g., with a catalytic amount of HCl or H₂SO₄) can favor one isomer, while neutral or basic conditions might favor the other. It is crucial to screen a range of pH values to find the optimal conditions for your specific substrate.
-
Temperature Adjustment: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.
-
Issue 2: Difficulty Separating Regioisomers
-
Symptom: Regioisomers co-elute or show very poor separation during flash column chromatography on silica gel.[14]
-
Cause: The isomers have very similar polarities and molecular shapes, resulting in nearly identical interactions with the stationary phase.[15]
-
Solutions & Causality:
-
Optimize Flash Chromatography:
-
Solvent System: Systematically screen different solvent systems. If a standard ethyl acetate/hexane system fails, try incorporating a more polar solvent like methanol or a less polar one like dichloromethane to alter selectivity.
-
Dry Loading: Always use a dry loading technique. Dissolve the crude mixture in a strong solvent, adsorb it onto silica gel, and evaporate the solvent before loading it onto the column. This prevents the loading solvent from disrupting the initial separation at the top of the column.[14]
-
-
Switch to High-Performance Chromatography:
-
Preparative HPLC: For challenging separations, reverse-phase (C18) or normal-phase HPLC is often necessary. The higher efficiency of HPLC columns provides the resolving power needed for closely eluting isomers.[14]
-
Specialized Columns: Phenyl or pentafluorophenyl (PFP) columns can offer unique selectivity for aromatic compounds through π-π interactions.[16]
-
-
Advanced Techniques:
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that separates compounds based on their differential partitioning between two immiscible liquid phases.[15][17] It eliminates solid supports and can be highly effective for isomers with slight differences in solubility.[15]
-
Recrystallization: If one isomer is significantly more abundant or forms a more stable crystal lattice, fractional crystallization can be an effective, scalable purification method.
-
-
| Technique | Principle | Best For | Scalability |
| Flash Chromatography | Adsorption on silica/alumina | Isomers with moderate ΔRf | High |
| Preparative HPLC | High-efficiency adsorption/partition | Closely eluting isomers | Moderate |
| CPC | Liquid-liquid partitioning | Isomers with different solubilities | High |
| Recrystallization | Differential solubility in solid state | Mixtures with one major isomer | Very High |
| Table 1. Comparison of Separation Techniques for Pyrazole Regioisomers. |
Key Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using TFE
This protocol is adapted from methodologies that demonstrate improved regioselectivity by using a fluorinated alcohol as the solvent.[8]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (approx. 0.2 M concentration).
-
Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine) (1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C). Monitor the reaction progress by TLC or LC-MS until the starting dicarbonyl is consumed (usually 2-12 hours).
-
Workup: Cool the reaction to room temperature. Remove the TFE under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Analysis: Analyze the crude product by ¹H NMR to determine the regioisomeric ratio before proceeding with purification.
Protocol 2: Separation of Regioisomers by Flash Chromatography
-
TLC Analysis: Develop an optimal solvent system using TLC. Aim for a system that provides a clear separation (ΔRf > 0.1) between the two isomer spots. A common starting point is a gradient of ethyl acetate in hexanes.
-
Sample Preparation (Dry Loading): Dissolve the crude mixture (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., 20 mL of dichloromethane). Add 2-3 g of silica gel to the solution. Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained.[14]
-
Column Packing: Pack a glass column with silica gel using your initial, low-polarity eluent.
-
Loading: Carefully add the dry-loaded sample powder to the top of the packed column, creating a uniform layer. Gently add a thin layer of sand on top to prevent disruption.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity (gradient elution) while collecting fractions. Monitor the fractions by TLC.
-
Combine & Concentrate: Combine the pure fractions corresponding to each isomer and concentrate under reduced pressure to yield the separated products.
Conclusion
The formation of regioisomers is an inherent challenge in the synthesis of substituted pyrazoles from unsymmetrical precursors. A successful strategy relies on a two-pronged approach: first, maximizing regioselectivity in the synthetic step through careful control of reaction conditions, particularly solvent choice. Second, employing systematic and often advanced chromatographic techniques when separation is unavoidable. By understanding the underlying mechanisms and applying the troubleshooting logic outlined in this guide, researchers can effectively manage regioisomerism and accelerate their discovery and development programs.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. J. Org. Chem.[Link]
-
Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Asian Journal of Chemistry. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis Online. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). The Journal of Organic Chemistry. [Link]
-
Isomer separation by CPC chromatography. Rotachrom Technologies. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024). Rotachrom Technologies. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]
-
Thin-layer chromatographic separation of optical, geometrical, and structural isomers. Analytical Chemistry. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). National Institutes of Health. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. ACS Publications. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]
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Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PubMed Central. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ResearchGate. [Link]
-
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Technical Support Center: Strategies for Scalable Production of Tert-Butyl 1H-Pyrazole-3-Carboxylate
Welcome to the technical support center for the synthesis and scale-up of tert-butyl 1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key heterocyclic building block. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis for scalability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound.
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most robust and widely employed method is the cyclocondensation reaction, a variant of the Knorr pyrazole synthesis, between tert-butyl carbazate (Boc-hydrazine) and a suitable 1,3-dicarbonyl or equivalent precursor.[1][2] A highly effective precursor is dimethyl 2-oxosuccinate or dimethyl acetylenedicarboxylate (DMAD) . The reaction with DMAD typically proceeds through a Michael addition followed by cyclization and aromatization. For scalability, this one-pot approach is generally preferred due to its atom economy and reduced number of unit operations.[3]
Q2: What are the primary challenges when scaling this synthesis from the bench to a pilot plant?
A2: The three primary challenges are:
-
Regioselectivity Control: The reaction can potentially yield two regioisomers: the desired this compound and the undesired 5-carboxylate isomer. Controlling the reaction conditions to favor the 3-isomer is critical.[4]
-
Exotherm and Reaction Control: The cyclocondensation reaction can be exothermic. Managing heat dissipation in larger reactors is crucial to prevent side reactions, decomposition of the tert-butyl ester group, and potential runaway reactions.
-
Product Isolation and Purification: The product can sometimes be an oil or a low-melting solid, making crystallization difficult.[5] Scalable purification often requires shifting from chromatography to robust crystallization or distillation methods, which must be developed.
Q3: What level of purity and yield should I realistically expect on a large scale?
A3: With an optimized process, yields can typically range from 70-90%. Achieving purity levels of >98% is feasible without chromatography. The final purity will heavily depend on the effectiveness of the chosen crystallization procedure to remove regioisomers and other process-related impurities.
Part 2: Troubleshooting Guide: From Synthesis to Purification
This section provides a detailed, problem-oriented guide to address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Problem: The reaction has gone to completion (as monitored by TLC/LCMS), but the isolated yield is significantly lower than expected.
| Possible Cause | Scientific Explanation & Troubleshooting Steps |
| 1. Starting Material Quality | Explanation: Tert-butyl carbazate can degrade over time, especially if exposed to moisture or heat, hydrolyzing back to hydrazine and tert-butanol. Hydrazine hydrate concentration can also vary. Solution: Use freshly opened or recently purchased tert-butyl carbazate.[6][7] Confirm its purity by ¹H NMR or melting point (41-42 °C).If using hydrazine hydrate to prepare the carbazate in situ, ensure its concentration is accurately known.Ensure the 1,3-dicarbonyl precursor (e.g., dimethyl 2-oxosuccinate) is pure and free from hydrolysis products. |
| 2. Product Loss During Workup | Explanation: The product has some solubility in water, especially if salts are present. Aggressive aqueous washes can lead to significant yield loss. Emulsion formation during extraction is also a common issue on a larger scale. Solution: Minimize the volume of aqueous washes. Use brine (saturated NaCl solution) to reduce the product's solubility in the aqueous phase and to help break emulsions.If emulsions persist, consider adding a small amount of a different organic solvent or filtering the mixture through a pad of Celite. |
| 3. Thermal Decomposition | Explanation: The tert-butyl ester is sensitive to high temperatures, especially under acidic or strongly basic conditions, leading to cleavage and formation of pyrazole-3-carboxylic acid and isobutylene gas.[8] Solution: Maintain strict temperature control during the reaction and distillation (if used). Keep the reaction temperature below 80-90 °C, depending on the solvent.During solvent removal, use a rotary evaporator with a bath temperature below 50 °C.Avoid strong, non-volatile acids. Acetic acid is a common catalyst and is volatile enough to be removed easily. |
Issue 2: Poor Regioselectivity (Formation of the 5-Carboxylate Isomer)
Problem: ¹H NMR analysis shows a significant proportion of the undesired tert-butyl 1H-pyrazole-5-carboxylate isomer.
| Possible Cause | Scientific Explanation & Troubleshooting Steps |
| 1. Reaction Kinetics vs. Thermodynamics | Explanation: The formation of pyrazole regioisomers is governed by the site of initial nucleophilic attack by the hydrazine on the unsymmetrical 1,3-dicarbonyl precursor. The N1 (unsubstituted) nitrogen of tert-butyl carbazate is more nucleophilic than the N2 (Boc-substituted) nitrogen. The initial attack site determines the final regiochemistry. Reaction conditions dictate the kinetic vs. thermodynamic product ratio.[4] Solution: Solvent Choice: Polar protic solvents like ethanol or acetic acid often favor the formation of the desired 3-carboxylate isomer by stabilizing the key intermediates.Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., refluxing ethanol is a common starting point). Lower temperatures can enhance kinetic control.pH Control: The reaction is often catalyzed by acid. Using a mild acid catalyst like acetic acid can improve selectivity compared to strong mineral acids. |
| 2. Structure of the 1,3-Dicarbonyl Precursor | Explanation: The electronic and steric properties of the two carbonyl groups in the precursor heavily influence the direction of nucleophilic attack. Solution: While you may be limited to your chosen precursor, understanding its reactivity is key. The more electrophilic carbonyl will be attacked preferentially. In dimethyl 2-oxosuccinate, the ketone is generally more reactive than the ester carbonyls, guiding the regioselectivity. |
Workflow for Optimizing Regioselectivity
Caption: Workflow for optimizing reaction regioselectivity.
Issue 3: Difficulty in Product Purification and Isolation
Problem: The final product is a persistent oil or fails to crystallize, making large-scale purification by chromatography impractical.
| Possible Cause | Scientific Explanation & Troubleshooting Steps |
| 1. Presence of Regioisomers | Explanation: The presence of the 5-carboxylate isomer can act as an impurity that disrupts the crystal lattice of the desired 3-carboxylate product, leading to the formation of a eutectic mixture or an oil. Solution: Improve the regioselectivity of the reaction (see Issue 2). Even a small amount of the wrong isomer can inhibit crystallization. |
| 2. Residual Solvent | Explanation: Trapped solvent molecules can interfere with crystallization. High-boiling point solvents like DMF or DMSO are particularly difficult to remove. Solution: After the main solvent removal, perform a solvent swap. Dissolve the crude oil in a low-boiling point solvent (e.g., dichloromethane or ethyl acetate), and then re-evaporate. Repeat if necessary.Consider co-evaporation with a solvent that forms a low-boiling azeotrope with the residual solvent. |
| 3. Incorrect Crystallization Solvent System | Explanation: Finding the right balance of solubility is key for crystallization. The product should be soluble in the chosen solvent at an elevated temperature but sparingly soluble at room temperature or below. Solution: Solvent Screening: Use a systematic approach. Test solubility in a range of solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene, and water).Anti-Solvent Method: Dissolve the crude oil in a minimal amount of a "good" solvent (e.g., ethyl acetate or toluene) and slowly add a "bad" or "anti-solvent" (e.g., hexanes or heptane) until turbidity persists. Heat to dissolve, then cool slowly. This is often the most effective method for oils.[5]Seeding: If you have a small amount of pure, solid material, use it to seed the supersaturated solution to induce crystallization. |
Part 3: Experimental Protocols for Scalable Synthesis
The following protocol is a starting point for the synthesis of this compound, designed with scalability in mind.
Protocol 1: Cyclocondensation Reaction
Objective: To synthesize crude this compound.
Materials:
-
Dimethyl 2-oxosuccinate (1.0 equiv)
-
Tert-butyl carbazate (1.05 equiv)
-
Ethanol (approx. 5-10 volumes relative to the limiting reagent)
-
Glacial Acetic Acid (0.1 equiv, optional catalyst)
Procedure:
-
To a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add ethanol, dimethyl 2-oxosuccinate, and tert-butyl carbazate.
-
Begin agitation. If using a catalyst, add the glacial acetic acid.
-
Heat the mixture to a gentle reflux (approx. 78-80°C) and maintain for 4-12 hours.
-
Monitor the reaction progress by TLC or LCMS until the limiting starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure, ensuring the bath temperature does not exceed 50°C. The result will be a crude oil or semi-solid.
General Reaction Pathway
Caption: Key stages in the formation of the pyrazole ring.
Protocol 2: Workup and Crystallization
Objective: To isolate and purify the product via crystallization.
Procedure:
-
Dissolve the crude residue from Protocol 1 in a suitable solvent like toluene or ethyl acetate (approx. 3 volumes).
-
Transfer the solution to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain a concentrated oil.
-
Dissolve the oil in a minimum amount of warm toluene (e.g., 2 volumes).
-
While stirring, slowly add n-heptane (an anti-solvent, approx. 4-6 volumes) until the solution becomes cloudy.
-
Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature.
-
Further cool the mixture in an ice bath (0-5°C) for at least 2 hours to maximize crystal formation.
-
Collect the solid product by filtration, wash the filter cake with cold heptane, and dry under vacuum at <40°C.
References
-
Large‐scale synthesis of 1H‐pyrazole. ResearchGate. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (NIH). [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Overview of synthesis of pyrazole derivatives. ResearchGate. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central (PMC). [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]
-
tert-Butyl Carbazate (N-Boc-Hydrazine). MDPI. [Link]
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Validation & Comparative
A Comparative Guide to Alternative Protecting Groups for Pyrazole-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic manipulation of pyrazole-3-carboxylic acid and its derivatives is a cornerstone in the synthesis of a vast array of pharmacologically active compounds. The inherent reactivity of both the pyrazole N-H and the carboxylic acid necessitates a robust and often nuanced protecting group strategy to achieve desired chemical transformations with precision and high yield. This guide provides an in-depth comparison of alternative protecting groups, moving beyond standard choices to offer a broader toolkit for the synthetic chemist. We will explore the causality behind experimental choices, provide validated protocols, and present comparative data to inform your selection process.
The Synthetic Challenge: Dual Reactivity
Pyrazole-3-carboxylic acid presents two primary sites for potential undesired reactivity: the acidic proton of the carboxylic acid (COOH) and the proton on the pyrazole ring nitrogen (N-H). A successful synthetic campaign hinges on the selective masking and unmasking of these functional groups. The choice of protecting groups is dictated by the planned downstream reaction conditions, requiring careful consideration of stability, orthogonality, and ease of cleavage.
A Senior Scientist's Guide to the Synthesis of Pyrazole-3-Carboxylates: A Comparative Analysis of Key Synthetic Routes
Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs, including Celecoxib (Celebrex®) and Rimonabant.[1] Among its many derivatives, pyrazole-3-carboxylates stand out as particularly valuable intermediates and pharmacophores due to their versatile synthetic handles and significant biological activities, which span from anticancer to antimicrobial.[2][3] The strategic placement of the carboxylate group at the 3-position allows for extensive derivatization, making the choice of synthetic route a critical decision in any drug discovery or development campaign.
This guide provides an in-depth, comparative analysis of the principal synthetic routes to pyrazole-3-carboxylates. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings, practical considerations, and strategic advantages of each method, supported by experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select and optimize the most appropriate synthetic strategy for their specific target molecules.
Route 1: The Knorr Pyrazole Synthesis and its Modern Variants
The Knorr pyrazole synthesis, first reported in 1883, remains the most classic and widely employed method for constructing the pyrazole ring.[4][5][6] The fundamental transformation involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7] For the synthesis of pyrazole-3-carboxylates, the 1,3-dicarbonyl of choice is a β-ketoester.
Mechanistic Rationale
The reaction proceeds via a well-established pathway. First, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the ester carbonyl. Subsequent dehydration leads to the formation of a stable, aromatic pyrazolone ring, which exists in tautomeric equilibrium with the desired hydroxypyrazole.[7] The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl groups for nucleophilic attack.[7][8]
Caption: Figure 1: Knorr Pyrazole Synthesis Mechanism
Advantages and Limitations
-
Advantages: The primary strengths of the Knorr synthesis are its operational simplicity, the ready availability and low cost of starting materials (β-ketoesters and hydrazines), and generally high yields.[4][9]
-
Limitations: The main drawback is the potential for regioselectivity issues when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. The reaction can produce a mixture of two regioisomers, which often require chromatographic separation.[10]
Modern Advancements: One-Pot and Multicomponent Reactions (MCRs)
To overcome the limitations of the classical approach and improve efficiency, several "one-pot" and multicomponent variations have been developed. These strategies often generate the 1,3-dicarbonyl intermediate in situ. For instance, a concise one-pot synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates has been achieved through a lithium tert-butoxide-mediated Claisen condensation followed by the Knorr cyclization.[10][11] Four-component reactions (4CR) involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate have also been reported to produce complex pyrazole derivatives efficiently.[1][12]
Route 2: 1,3-Dipolar Cycloaddition
1,3-Dipolar cycloaddition offers a powerful and often highly regioselective alternative for constructing the pyrazole ring. This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, typically an alkyne or an alkene.
Mechanistic Rationale
For the synthesis of pyrazole-3-carboxylates, the most relevant approach is the [3+2] cycloaddition of an ethyl diazoacetate (a stable and commercially available diazo compound) with an alkyne. The concerted reaction mechanism proceeds through a cyclic transition state, leading directly to the pyrazole ring with predictable regiochemistry. The ester group from the ethyl diazoacetate becomes the 3-carboxylate on the resulting pyrazole ring. A variation involves the reaction of diazo compounds with α-methylene carbonyl compounds, which proceeds via a domino 1,3-dipolar cycloaddition and water elimination sequence.[2][9]
Caption: Figure 2: 1,3-Dipolar Cycloaddition Workflow
Advantages and Limitations
-
Advantages: The key advantage of this method is its excellent control over regioselectivity, which is often a challenge in the Knorr synthesis.[2] It also tolerates a wide range of functional groups on the alkyne component.
-
Limitations: The primary limitation is the handling of diazo compounds, which can be hazardous (explosive and toxic), although ethyl diazoacetate is relatively safe. The synthesis of substituted diazo compounds can also be challenging. The scope can sometimes be limited by the availability and reactivity of the alkyne dipolarophile.
Route 3: C-H Functionalization Strategies
A more contemporary approach to complex pyrazoles involves the direct functionalization of C-H bonds on a pre-formed pyrazole ring.[13][14] This strategy is highly attractive from an atom-economy perspective, as it avoids the need for pre-functionalized starting materials like halo-pyrazoles, which are common in traditional cross-coupling reactions.[14][15]
Mechanistic Rationale
Transition-metal catalysis is the engine behind C-H functionalization. For pyrazoles, the intrinsic electronic properties and the directing ability of the nitrogen atoms guide the regioselectivity. The C-5 position is often the most acidic and susceptible to deprotonation-metalation, while the C-4 position is the most nucleophilic, favoring electrophilic aromatic substitution pathways.[13] A common strategy involves using a directing group on the N-1 nitrogen, which coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and directs the C-H activation to the adjacent C-5 position. Subsequent coupling with a suitable partner introduces the desired functionality, which can then be converted to a carboxylate.
Advantages and Limitations
-
Advantages: This method offers exceptional utility for late-stage functionalization, allowing for the diversification of complex pyrazole-containing molecules without requiring a de novo ring synthesis. It represents a highly efficient and atom-economical approach.[14]
-
Limitations: A major challenge is achieving precise regioselectivity, especially between the C-3 and C-5 positions, which can have similar reactivity. The need for directing groups can add steps to the overall sequence (installation and removal). Furthermore, catalyst cost, sensitivity, and the need for rigorous optimization of reaction conditions can be significant hurdles.[13]
Comparative Performance Summary
The choice of a synthetic route is ultimately dictated by the specific requirements of the target molecule, including substitution patterns, scale, and cost. The table below provides a comparative summary to aid in this decision-making process.
| Parameter | Knorr Synthesis | 1,3-Dipolar Cycloaddition | C-H Functionalization |
| Typical Yields | Good to Excellent (70-95%)[9] | Good to Excellent (65-90%)[2] | Moderate to Good (50-85%)[15] |
| Regioselectivity | Often poor; can lead to mixtures.[10] | Generally excellent and predictable.[2] | Highly dependent on substrate and directing group.[13] |
| Substrate Scope | Broad; dependent on availability of 1,3-dicarbonyls. | Broad; tolerant of many functional groups. | Excellent for late-stage diversification. |
| Starting Materials | Readily available, low cost.[4] | Requires diazo compounds and alkynes/alkenes. | Requires pre-formed pyrazole core. |
| Key Advantage | Simplicity, scalability, low cost. | High regiochemical control. | Atom economy, late-stage modification. |
| Key Disadvantage | Lack of regiocontrol. | Handling of potentially hazardous reagents. | Catalyst cost, directing group requirement. |
Detailed Experimental Protocols
To provide a practical context, detailed protocols for two of the discussed methods are provided below.
Protocol 1: Knorr Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one[7]
This protocol is a representative example of the classic Knorr synthesis using a β-ketoester.
-
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops, catalytic)
-
-
Procedure:
-
Combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) in a 20-mL scintillation vial equipped with a stir bar.
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
Monitor the reaction's progress via Thin Layer Chromatography (TLC) (Mobile phase: 30% ethyl acetate/70% hexane) until the starting ketoester is completely consumed (typically 1-2 hours).
-
Once the reaction is complete, add water (10 mL) to the hot solution while stirring to induce precipitation.
-
Allow the mixture to cool slowly to room temperature over 30 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel, washing with a small amount of cold water.
-
Allow the product to air dry completely before determining the mass and characterizing.
-
Protocol 2: Synthesis of Pyrazole-5-carboxylate via 1,3-Dipolar Cycloaddition[2][9]
This protocol describes a one-pot procedure for synthesizing pyrazole-5-carboxylates.
-
Materials:
-
Ethyl diazoacetate
-
α-Methylene carbonyl compound (e.g., dibenzoylmethane)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
To a stirred solution of the α-methylene carbonyl compound (1.0 eq) in anhydrous acetonitrile under an inert atmosphere (e.g., argon), add DBU (1.7 eq).
-
Add ethyl diazoacetate (1.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazole-5-carboxylate.
-
Conclusion and Future Outlook
The synthesis of pyrazole-3-carboxylates is a mature field, yet one that continues to evolve. The classic Knorr synthesis remains a workhorse for its simplicity and cost-effectiveness, particularly on a large scale where starting material cost is paramount. For targets where precise regiochemical control is non-negotiable, 1,3-dipolar cycloaddition offers an elegant and powerful solution. Looking forward, the continued development of transition-metal-catalyzed C-H functionalization promises to revolutionize the field by enabling the rapid, late-stage diversification of complex molecules, thereby accelerating the drug discovery process. The selection of the optimal route will always be a multi-factorial decision, balancing the need for regiocontrol, scalability, atom economy, and the specific structural demands of the target pyrazole-3-carboxylate.
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tert-Butyl 1H-pyrazole-3-carboxylate vs. Ethyl 1H-pyrazole-3-carboxylate: A Strategic Selection Guide for Synthesis
An In-Depth Comparative Guide for Synthetic Chemists
Introduction: The Pyrazole Core in Modern Synthesis
In the landscape of medicinal chemistry and materials science, pyrazole-containing heterocycles are indispensable building blocks.[1][2][3][4] Their prevalence in blockbuster pharmaceuticals and advanced materials is a testament to their versatile biological activity and robust chemical nature.[5][6] Among the most useful synthons are the 3-carboxy pyrazole esters, which serve as versatile handles for elaboration into amides, ketones, and other complex functionalities.
This guide provides a detailed comparative analysis of two of the most common C3-ester derivatives: tert-butyl 1H-pyrazole-3-carboxylate and ethyl 1H-pyrazole-3-carboxylate . The choice between a tert-butyl and an ethyl ester is not trivial; it is a strategic decision that profoundly impacts reaction planning, particularly concerning protecting group strategy and deprotection conditions. Here, we move beyond a simple cataloging of properties to explain the causality behind experimental choices, empowering researchers to select the optimal reagent for their specific synthetic goals.
I. Physicochemical and Structural Properties: An Overview
A foundational understanding begins with the basic properties of these two reagents. While structurally similar, the difference in the ester alkyl group—a bulky tert-butyl group versus a simple ethyl group—is the primary determinant of their divergent chemical behavior.
| Property | This compound | Ethyl 1H-pyrazole-3-carboxylate |
| Molecular Formula | C₈H₁₂N₂O₂ | C₆H₈N₂O₂ |
| Molecular Weight | 184.22 g/mol (approx.) | 140.14 g/mol [7] |
| Appearance | White to yellow solid | White to off-white solid |
| CAS Number | 141178-50-9[8] | 5932-27-4[7] |
| Structure |
II. Synthesis of the Starting Esters
The accessibility and synthesis of these reagents are the first practical considerations for any laboratory.
Synthesis of Ethyl 1H-pyrazole-3-carboxylate
The ethyl ester is readily prepared via classical methods, making it a highly accessible and cost-effective starting material.
-
Direct Esterification: The most straightforward route is a Fischer esterification of Pyrazole-3-carboxylic acid. The acid is dissolved in an excess of ethanol, and a catalytic amount of a strong mineral acid, such as sulfuric acid, is added. Heating the mixture drives the reaction to completion, typically affording the product in high yield.[9]
-
Cyclocondensation: An alternative and highly versatile route involves the reaction of a β-dicarbonyl compound with hydrazine hydrate.[10][11] This method builds the pyrazole ring and installs the ester in a single cascade, allowing for the synthesis of more complex, substituted pyrazoles from the outset.
Synthesis of this compound
Direct Fischer esterification with tert-butanol is generally inefficient due to the steric hindrance of the alcohol and the propensity for carbocation-related side reactions. Therefore, its synthesis requires different strategies:
-
From the Acid Chloride: Pyrazole-3-carboxylic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The activated acid chloride then readily reacts with potassium tert-butoxide or tert-butanol in the presence of a non-nucleophilic base to yield the tert-butyl ester.
-
Boc Protection of the Pyrazole Nitrogen: It is crucial to distinguish between the tert-butyl ester at the C3 position and a tert-butoxycarbonyl (Boc) group on the pyrazole nitrogen. The latter is a common protecting group for the N-H functionality and is introduced using di-tert-butyl dicarbonate ((Boc)₂O). While our focus is the C3-ester, it's important to note that N-Boc protected pyrazoles are key intermediates in many synthetic pathways.
III. The Core Comparison: Reactivity and Deprotection Strategies
The primary distinction guiding the choice between these two esters lies in the stability and cleavage conditions of the ester group. In a multi-step synthesis, the ester often functions as a protecting group for a carboxylic acid. Its selective removal, without disturbing other sensitive functionalities, is paramount.
The Ethyl Ester: A Robust and Stable Workhorse
The ethyl ester is known for its considerable stability. It is resilient to a wide range of synthetic conditions, including:
-
Mildly acidic and basic conditions.
-
Many organometallic reagents (e.g., Grignards, organolithiums at low temperatures).
-
Standard hydrogenation and oxidation reactions that do not target the ester.
Deprotection: The robustness of the ethyl ester is also its primary drawback. Its cleavage requires forcing conditions, which can be incompatible with sensitive substrates.
-
Saponification (Basic Hydrolysis): This is the most common method, involving heating the ester with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a water/alcohol mixture.[11] The reaction is irreversible and yields the carboxylate salt, which must be subsequently acidified in a separate workup step to furnish the free carboxylic acid.[12][13]
-
Acidic Hydrolysis: This requires heating with a strong aqueous acid (e.g., H₂SO₄ or HCl). The reaction is an equilibrium process and requires a large excess of water to be driven to completion.[12][14]
The tert-Butyl Ester: The Master of Mild Cleavage
The tert-butyl ester provides a stark contrast. Its defining feature is its lability under acidic conditions, which allows for exceptionally mild deprotection.
Stability: The tert-butyl ester is highly stable to basic and nucleophilic conditions, making it an ideal choice when subsequent reaction steps involve bases or nucleophiles.[15]
Deprotection: The steric bulk of the tert-butyl group facilitates a different cleavage mechanism (AAL1) that proceeds through a stable tert-butyl carbocation.[16] This pathway is triggered by acid and does not require water or heat.
-
Acidolysis: The ester is rapidly and cleanly cleaved at room temperature using strong acids in anhydrous organic solvents. Common reagents include:
The byproducts of this reaction are gaseous isobutylene and tert-butanol, which are volatile and easily removed, simplifying purification.
IV. Orthogonal Protection: A Key Strategic Advantage
The dramatically different deprotection conditions for ethyl and tert-butyl esters make them ideal partners in an orthogonal protecting group strategy .[15] This is a cornerstone of complex molecule synthesis, allowing for the selective deprotection of one functional group while another, chemically similar group remains intact.
Scenario: Imagine a molecule containing both a tert-butyl ester and an ethyl ester.
-
Treatment with TFA in DCM at room temperature will selectively cleave the tert-butyl ester, leaving the ethyl ester untouched.
-
Subsequent saponification with NaOH would then hydrolyze the remaining ethyl ester.
This selective, stepwise deprotection is simply not possible if two of the same esters are used. The tert-butyl ester's acid lability makes it orthogonal to base-labile groups (like ethyl esters) and many other common protecting groups.
V. Experimental Data and Protocols
To illustrate the practical differences, we present a summary of deprotection conditions and representative protocols.
Table of Comparative Deprotection Conditions
| Protecting Group | Reagents & Conditions | Mechanism | Key Advantage | Key Disadvantage |
| Ethyl Ester | 1. NaOH or KOH (aq), Heat 2. H₃O⁺ workup | Saponification (BAc2) | High stability, low cost | Harsh conditions required; not orthogonal to other base-labile groups |
| tert-Butyl Ester | TFA in DCM, Room Temp. or 4M HCl in Dioxane, Room Temp. | Acidolysis (AAL1) | Extremely mild conditions; volatile byproducts; enables orthogonal strategies | Incompatible with acidic reaction conditions |
Experimental Protocol 1: Saponification of Ethyl 1H-pyrazole-3-carboxylate
This protocol describes the basic hydrolysis of the ethyl ester to its corresponding carboxylic acid.
-
Dissolution: Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 ratio).
-
Base Addition: Add sodium hydroxide (NaOH, 2.0-3.0 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Neutralization: Cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Acidification: Slowly acidify the reaction mixture by adding a strong acid, such as 2M HCl, until the pH is ~2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-pyrazole-3-carboxylic acid.
Experimental Protocol 2: Acidic Cleavage of this compound
This protocol describes the mild acid-catalyzed cleavage of the tert-butyl ester.
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Acid Addition: At room temperature, add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. Gas evolution (isobutylene) may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Isolation: The resulting crude solid is often pure 1H-pyrazole-3-carboxylic acid. If necessary, it can be triturated with a non-polar solvent like diethyl ether or hexane to remove any residual non-polar impurities and then collected by filtration.
VI. Visualization of Synthetic Strategy
The following diagrams illustrate the workflows and decision-making process when choosing between these two esters.
Caption: Synthetic workflow for deprotection.
Caption: Decision guide for ester selection.
VII. Conclusion and Senior Application Scientist's Recommendation
The selection between tert-butyl and ethyl 1H-pyrazole-3-carboxylate is a critical decision dictated by the overall synthetic strategy.
-
The Ethyl 1H-pyrazole-3-carboxylate is a robust, economical, and highly stable building block. It is the reagent of choice for shorter syntheses or in routes where other functional groups can withstand the harsh basic or acidic conditions required for its hydrolysis. Its stability is its greatest asset when it must endure multiple synthetic steps before final deprotection.
-
The This compound is the superior choice for complex, multi-step total synthesis where mild reaction conditions and orthogonal protection are essential. Its lability to simple acidolysis at room temperature provides a surgical precision that is invaluable for preserving sensitive functionalities elsewhere in the molecule. While often more expensive, the strategic advantage it confers in preventing failed steps and simplifying purifications can significantly outweigh the initial cost.
Ultimately, the guiding principle is foresight. By anticipating the future steps in a synthetic sequence, a researcher can choose the ester that not only serves as a handle for the pyrazole core but also as a key tactical element in a successful and efficient molecular construction.
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A Senior Application Scientist's Guide to the Validation of tert-butyl 1H-pyrazole-3-carboxylate Purity by HPLC
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Tert-butyl 1H-pyrazole-3-carboxylate is a key building block in the synthesis of numerous compounds of therapeutic interest. Its structural integrity and purity are paramount. This guide provides an in-depth, experience-driven protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method to assess the purity of this critical intermediate, comparing its utility against other common analytical techniques.
The Analytical Imperative: Why HPLC for this Pyrazole Derivative?
This compound is a moderately polar N-heterocyclic compound. This chemical nature makes it an ideal candidate for RP-HPLC. The decision to employ HPLC is grounded in several key principles:
-
Versatility and Specificity: RP-HPLC excels at separating compounds with varying polarities. This is crucial for distinguishing the main compound from potential process-related impurities (e.g., starting materials, by-products) and degradation products, which may have only subtle structural differences.
-
Sensitivity: HPLC with UV detection offers excellent sensitivity, allowing for the detection and quantification of impurities at levels required by regulatory bodies (typically ≤0.1%).
-
Robustness and Ubiquity: HPLC is a mature and robust technology, widely available in quality control laboratories worldwide, making it the workhorse for routine purity analysis in a regulated environment.[1][2]
The goal is not just to develop a method, but to validate it. Method validation provides documented evidence that the procedure is suitable for its intended purpose.[3][4] We will follow the globally recognized principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][6]
Method Development: A Causality-Driven Approach
The development of a robust HPLC method is a process of systematic optimization. Each parameter is chosen to complement the physicochemical properties of this compound.
-
Column Selection: A C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the logical starting point. The octadecylsilane chemistry provides a nonpolar environment that promotes retention of the moderately polar analyte through hydrophobic interactions.
-
Mobile Phase Composition: An isocratic mobile phase of Acetonitrile and Water (containing 0.1% Formic Acid) is selected.
-
Acetonitrile is the organic modifier; its concentration is tuned to achieve an optimal retention time (typically between 3 and 10 minutes).
-
Water is the weak solvent in the reversed-phase system.
-
0.1% Formic Acid is critical. The pyrazole moiety can interact with residual silanols on the silica-based column, leading to peak tailing. The acid suppresses this interaction by protonating the silanols and ensuring the analyte is in a consistent protonation state, resulting in sharp, symmetrical peaks.
-
-
Detection Wavelength: Pyrazole rings exhibit UV absorbance. Based on spectral data for similar structures, a detection wavelength of 210 nm is chosen.[7] This wavelength provides high sensitivity for the pyrazole core, ensuring that even low-level impurities are detected.
-
Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a column temperature of 30°C are employed to ensure reproducibility and efficiency.
The Validation Protocol: A Self-Validating System
The validation process is a series of interconnected experiments designed to demonstrate the method's reliability. Each step builds confidence in the next, creating a self-validating analytical system.
Caption: Overall workflow for HPLC method validation.
A. System Suitability Testing (SST)
-
Purpose: To verify that the HPLC system and procedure are operating adequately on the day of analysis.
-
Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Inject this solution six consecutive times.
-
Calculate the mean and relative standard deviation (RSD) for peak area and retention time.
-
Determine the tailing factor and theoretical plates for the first injection.
-
-
Acceptance Criteria:
-
RSD of peak area ≤ 1.0%
-
RSD of retention time ≤ 1.0%
-
Tailing Factor ≤ 2.0
-
Theoretical Plates > 2000
-
B. Specificity
-
Purpose: To demonstrate that the method can separate the main analyte from potential impurities and degradation products.
-
Protocol:
-
Subject the analyte to forced degradation conditions:
-
Acidic: 0.1 M HCl at 60°C for 4 hours.
-
Basic: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 24 hours.
-
Photolytic: UV light (254 nm) for 24 hours.
-
-
Analyze each stressed sample by HPLC with a photodiode array (PDA) detector.
-
-
Acceptance Criteria: The main analyte peak should be chromatographically pure and free from co-eluting peaks in all stressed samples, as determined by peak purity analysis using the PDA detector.
C. Linearity and Range
-
Purpose: To establish a linear relationship between analyte concentration and detector response.
-
Protocol:
-
Prepare a series of at least five standard solutions ranging from the limit of quantitation (LOQ) to 150% of the target concentration (e.g., 1 µg/mL to 150 µg/mL).
-
Inject each solution in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
D. Accuracy (as Recovery)
-
Purpose: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.
E. Precision
-
Purpose: To assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six individual preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: RSD of the results should be ≤ 2.0% for both repeatability and intermediate precision.
F. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Protocol:
-
Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) from the linearity study.
-
LOD is typically determined at an S/N ratio of 3:1.
-
LOQ is typically determined at an S/N ratio of 10:1.
-
-
Confirm the LOQ by preparing and analyzing samples at this concentration to demonstrate adequate precision and accuracy.
-
G. Robustness
-
Purpose: To evaluate the method's reliability when subjected to small, deliberate variations in parameters.
-
Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (± 2% organic component)
-
-
Analyze a standard solution under each condition and evaluate the impact on system suitability parameters.
-
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions.
Caption: Logical dependencies in the HPLC validation process.
Data Presentation: Summarizing the Evidence
The results of the validation experiments must be clearly documented.
Table 1: System Suitability and Linearity Results
| Parameter | Acceptance Criterion | Result |
|---|---|---|
| System Suitability | ||
| Peak Area RSD | ≤ 1.0% | 0.45% |
| Retention Time RSD | ≤ 1.0% | 0.15% |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | > 2000 | 8500 |
| Linearity | ||
| Range | LOQ - 150% | 1 - 150 µg/mL |
| Correlation (r²) | ≥ 0.999 | 0.9998 |
Table 2: Accuracy and Precision Summary
| Parameter | Level | Acceptance Criterion | Result |
|---|---|---|---|
| Accuracy | 80% | 98.0 - 102.0% Recovery | 100.5% |
| 100% | 98.0 - 102.0% Recovery | 99.8% | |
| 120% | 98.0 - 102.0% Recovery | 101.1% | |
| Precision | |||
| Repeatability (RSD) | 100% | ≤ 2.0% | 0.6% |
| Intermediate (RSD) | 100% | ≤ 2.0% | 0.9% |
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for this application, it's essential to understand its place among other analytical tools.
| Technique | Principle | Advantages for this Application | Limitations for Routine QC |
| HPLC-UV (Validated) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Gold standard. High precision, robustness, and sensitivity for quantifying impurities. Excellent for routine QC.[1][2] | Does not provide structural information on unknown impurities without a mass spectrometer. |
| qNMR | Quantitative Nuclear Magnetic Resonance. Signal intensity is directly proportional to the number of nuclei. | Orthogonal method. Provides absolute purity without a specific reference standard for the analyte.[8][9] Gives structural information. | Lower sensitivity than HPLC for trace impurities. Requires a more specialized instrument and expertise.[10] |
| GC-MS | Gas Chromatography-Mass Spectrometry. Separation of volatile compounds in the gas phase. | Good for volatile impurities (e.g., residual solvents). MS provides structural identification.[11][12] | The analyte itself may not be sufficiently volatile or could degrade at high temperatures, requiring derivatization.[12] |
| LC-MS | Liquid Chromatography-Mass Spectrometry. HPLC coupled with a mass spectrometer. | Powerful for impurity identification. Can determine the molecular weight and structure of unknown peaks observed in HPLC-UV. | More complex and expensive than HPLC-UV for routine quantification. Often used for method development and investigation rather than routine QC. |
Final Assessment
This guide has detailed a comprehensive, scientifically sound, and practical approach to validating an RP-HPLC method for assessing the purity of this compound. By systematically evaluating parameters from system suitability to robustness, we establish a high degree of assurance that the method is fit for its intended purpose. This validated method provides a reliable tool for researchers, scientists, and drug development professionals to ensure the quality and consistency of this vital chemical building block, thereby upholding the integrity of the entire drug development pipeline.
References
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HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe.[Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc.[Link]
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Steps for HPLC Method Validation. Pharmaguideline.[Link]
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Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate.[Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.[Link]
-
ICH Quality Guidelines. International Council for Harmonisation.[Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]
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What is qNMR (quantitative NMR)? JEOL Ltd.[Link]
-
Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. SciELO Brazil.[Link]
-
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube.[Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.[Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.[Link]
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ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.[Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.[Link]
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Quantification of heterocyclic aromatic compounds (NSO-HET) in fuels by offline HPLC-GC×GC-ToFMS. ResearchGate.[Link]
-
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International.[Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma.[Link]
-
UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Elsevier Science.[Link]
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A Senior Application Scientist's Comparative Guide to Catalysts for Pyrazole Synthesis
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][2][3][4] The efficacy and versatility of pyrazole derivatives have fueled extensive research into their synthesis, with a strong emphasis on the development of efficient and sustainable catalytic methods.
Traditional approaches to pyrazole synthesis, such as the Knorr synthesis first reported in 1883, often require harsh reaction conditions and can lead to mixtures of regioisomers.[1][5][6] Modern catalysis has revolutionized pyrazole synthesis, offering milder reaction conditions, improved yields, higher regioselectivity, and the ability to create complex molecular architectures.[7] This guide provides a comparative analysis of various catalytic systems for pyrazole synthesis, offering researchers, scientists, and drug development professionals the insights needed to select the optimal catalyst for their specific application. We will delve into the mechanisms, advantages, and limitations of different catalyst classes, supported by experimental data and detailed protocols.
Catalytic Systems for Pyrazole Synthesis: A Comparative Overview
The choice of catalyst is a critical parameter in pyrazole synthesis, influencing not only the reaction's efficiency but also its environmental footprint. Catalysts for pyrazole synthesis can be broadly categorized into three main types: transition-metal catalysts, organocatalysts, and heterogeneous catalysts.
Transition-Metal Catalysts
Transition-metal catalysts are highly effective in promoting a variety of transformations leading to pyrazole formation, often through C-H functionalization, cycloaddition reactions, or multicomponent reactions.[7][8]
Key Advantages:
-
High catalytic activity, often requiring low catalyst loadings.
-
Versatility in promoting a wide range of bond formations.
-
Ability to control regioselectivity through ligand design.
Common Transition-Metal Catalysts:
-
Palladium (Pd): Palladium nanoparticles (PdNPs) have been utilized for the one-pot, regioselective synthesis of pyrazole derivatives in environmentally friendly solvent systems like PEG-400/H2O.[1]
-
Copper (Cu): Copper salts, such as CuCl and CuOTf, are effective catalysts for the oxidative coupling of hydrazones with various partners to yield pyrazoles.[2]
-
Silver (Ag): Silver catalysis has been successfully employed for the synthesis of 3-CF3-pyrazoles from trifluoromethylated ynones and hydrazines.[1]
-
Rhodium (Rh) and Ruthenium (Ru): These metals are active in hydrogen transfer catalysis, enabling the synthesis of pyrazoles from 1,3-diols and hydrazines, which avoids the use of unstable 1,3-dicarbonyl compounds.[9][10]
-
Titanium (Ti): Titanium-catalyzed multicomponent reactions of alkynes, isonitriles, and hydrazines provide a pathway to substituted pyrazoles.[11]
Mechanistic Insight: A Generalized Transition-Metal Catalyzed Cross-Coupling
The following diagram illustrates a general catalytic cycle for a transition-metal catalyzed cross-coupling reaction to form a pyrazole ring. The specific steps and intermediates will vary depending on the metal and the reaction type.
Caption: Generalized catalytic cycle for transition-metal catalyzed pyrazole synthesis.
Organocatalysts
Organocatalysis offers a metal-free alternative for pyrazole synthesis, aligning with the principles of green chemistry. These catalysts are typically small organic molecules that can activate substrates through the formation of reactive intermediates.
Key Advantages:
-
Environmentally benign and often non-toxic.
-
Readily available and inexpensive.
-
Insensitive to air and moisture, allowing for simpler reaction setups.
Common Organocatalysts:
-
Secondary Amines: Simple secondary amines can act as "green promoters" for the inverse-electron-demand [3+2] cycloaddition of carbonyl compounds and diazoacetates to form pyrazoles with high regioselectivity.[12]
-
Imidazole: Imidazole has been used as a catalyst in aqueous media for the synthesis of pyrazoline-5-one derivatives from ethyl acetoacetate and hydrazines.[13]
-
Iodine: Molecular iodine can catalyze the synthesis of 4-sulfonyl pyrazoles from enaminones and sulfonyl hydrazines.[1] It can also mediate the formation of amino pyrazole thioether derivatives in a metal-free cascade reaction.[14]
Heterogeneous Catalysts
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. This characteristic offers significant advantages in terms of catalyst separation and recycling.
Key Advantages:
-
Ease of separation from the reaction mixture.
-
High potential for reusability, reducing cost and waste.
-
Often exhibit high thermal stability.
Common Heterogeneous Catalysts:
-
Nickel-based Catalysts: Heterogeneous nickel-based catalysts have been employed for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature, with the catalyst being reusable for multiple cycles.[15][16]
-
Nano-ZnO: Nano-zinc oxide serves as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles.[1]
-
Amberlyst-70: This acidic ion-exchange resin is a non-toxic, thermally stable, and cost-effective heterogeneous catalyst for the aqueous synthesis of pyrazoles from 1,3-diketones and hydrazines.[1][17]
-
Magnetic Nanoparticles: Magnetic nanoparticles, such as Fe3O4, can be used as catalyst supports, allowing for easy recovery of the catalyst using an external magnet.[14][18]
Performance Comparison of Catalysts
The selection of an appropriate catalyst depends on various factors, including the desired product, substrate scope, and process requirements. The following table provides a comparative summary of the performance of different catalysts for pyrazole synthesis.
| Catalyst Type | Catalyst Example | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reusability |
| Transition-Metal | Pd-Nanoparticles | Hydrazones, Alkynes | PEG-400/H₂O | N/A | N/A | Good to Excellent | Reported |
| Silver Triflate | Ynones, Hydrazines | N/A | Room Temp | 1h | up to 99% | Not Reported | |
| Ru-complex | 1,3-diols, Hydrazines | N/A | N/A | N/A | Good | N/A | |
| Organocatalyst | Secondary Amines | Carbonyls, Diazoacetates | N/A | Room Temp | N/A | High | N/A |
| Imidazole | Ethyl acetoacetate, Hydrazines | Aqueous | N/A | N/A | Good | Reported | |
| Molecular Iodine | Enaminones, Sulfonyl hydrazines | N/A | Room Temp | N/A | Good to Excellent | N/A | |
| Heterogeneous | Nickel-based | Hydrazines, Ketones, Aldehydes | Ethanol | Room Temp | 3h | Good to Excellent | Up to 7 cycles |
| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | N/A | N/A | N/A | High | Reported | |
| Amberlyst-70 | 1,3-diketones, Hydrazines | Aqueous | Room Temp | N/A | Good | Reported |
N/A: Data not available in the provided search results.
Experimental Protocols
To provide practical guidance, this section details representative experimental procedures for pyrazole synthesis using different catalytic systems.
Protocol 1: One-Pot Synthesis of Pyrazoles using a Heterogeneous Nickel-Based Catalyst[16]
This protocol describes a multi-component, one-pot reaction that is both efficient and environmentally friendly.
Experimental Workflow:
Caption: Workflow for the one-pot synthesis of pyrazoles using a heterogeneous nickel-based catalyst.
Step-by-Step Procedure:
-
Charge a round-bottom flask with acetophenone (0.1 mol), hydrazine (0.1 mol), and the solid nickel-based heterogeneous catalyst (10 mol%) in ethanol (10 mL).
-
Stir the mixture for 30 minutes at room temperature.
-
Add benzaldehyde dropwise to the reaction mixture.
-
Continue stirring for 3 hours at room temperature.
-
Upon completion of the reaction (monitored by TLC), filter the catalyst.
-
The filtrate is then concentrated and the crude product is purified by recrystallization or column chromatography to afford the desired pyrazole derivative.
Protocol 2: Organocatalyzed Synthesis of Pyrazoles from Carbonyl Compounds and Diazoacetates[12]
This method highlights a general and highly regioselective organocatalytic inverse-electron-demand [3+2] cycloaddition.
Experimental Workflow:
Caption: General workflow for the organocatalyzed synthesis of pyrazoles.
Step-by-Step Procedure:
-
To a solution of the carbonyl compound (1.0 mmol) and the secondary amine catalyst (e.g., pyrrolidine, 20 mol%) in a suitable solvent, add the diazoacetate (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole.
Conclusion and Future Outlook
The field of pyrazole synthesis has been significantly advanced by the development of diverse and efficient catalytic systems. Transition-metal catalysts offer high activity and selectivity, organocatalysts provide a green and metal-free alternative, and heterogeneous catalysts excel in terms of reusability and ease of product separation. The choice of catalyst should be guided by the specific requirements of the target molecule, desired reaction conditions, and sustainability considerations.
Future research in this area will likely focus on the development of even more sustainable and economical catalytic systems. This includes the design of catalysts based on earth-abundant metals, the exploration of novel organocatalytic modes of activation, and the engineering of highly robust and recyclable heterogeneous catalysts. The continued innovation in catalysis will undoubtedly pave the way for the discovery of new pyrazole-based therapeutics and advanced materials.
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A Comparative Guide to the Stability of Tert-butyl 1H-pyrazole-3-carboxylate and Related Analogs for Drug Development
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from the anti-inflammatory drug Celecoxib to the anti-obesity agent Rimonabant.[1][2] Its versatility stems from a unique combination of aromaticity, hydrogen bonding capabilities, and the ability to be functionalized at multiple positions. When developing new chemical entities (NCEs), understanding the inherent stability of the core scaffold and its derivatives is paramount. A molecule's stability profile dictates its shelf-life, formulation strategy, and ultimately, its viability as a therapeutic candidate.
This guide provides an in-depth assessment of the stability of tert-butyl 1H-pyrazole-3-carboxylate, a common intermediate in pharmaceutical synthesis. The presence of the tert-butyl ester, often employed as a bulky protecting group, introduces a specific chemical liability that must be thoroughly characterized. We will compare its stability profile against two structurally related analogs to elucidate the distinct roles of the ester and carboxylate functionalities. The experimental frameworks detailed herein are designed to provide researchers with a robust, self-validating system for assessing the stability of novel pyrazole derivatives.
Part 1: Foundational Principles of Pyrazole Moiety Stability
The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. This aromaticity confers significant chemical stability.[3] The ring system is generally resistant to mild oxidizing and reducing agents and can withstand a range of reaction conditions, making it a reliable scaffold in multi-step syntheses.[4] However, this inherent stability can be modulated by the nature and position of its substituents. Key factors influencing the stability of pyrazole derivatives include:
-
Susceptibility to Electrophilic Attack: Electrophilic substitution, such as nitration or halogenation, typically occurs at the C4 position.[1]
-
Tautomerism: In N-unsubstituted pyrazoles, prototropic tautomerism is a key feature, which can influence reaction kinetics and intermolecular interactions.[3]
-
Functional Group Lability: The overall stability of a derivative is often dictated by its most labile functional group, rather than the core ring itself.
For this compound, the primary point of potential instability is not the pyrazole ring, but the tert-butyl ester linkage. This group is well-known for its sensitivity to acidic conditions, a property frequently exploited for its removal during synthesis (deprotection).
Part 2: A Proposed Framework for Comparative Stability Assessment
To provide a clear and objective comparison, we will assess the stability of our target compound against two logical alternatives under forced degradation conditions. Forced degradation, or stress testing, is a critical component of drug development that helps identify likely degradation products and pathways, and is essential for developing stability-indicating analytical methods.
Comparator Compounds:
-
Target: this compound
-
Alternative 1 (Alkyl Ester): Methyl 1H-pyrazole-3-carboxylate (Investigates the effect of the ester's steric bulk).
-
Alternative 2 (Decarboxylated Core): 3-tert-Butyl-1H-pyrazole (Investigates the contribution of the entire carboxylate group to instability).
The following diagram illustrates the comprehensive workflow for this comparative stability assessment.
Caption: Experimental workflow for comparative forced degradation studies.
Detailed Experimental Protocols
The trustworthiness of a stability study hinges on meticulous and reproducible protocols. The following methods are designed to be self-validating by including time-point analysis and appropriate controls.
Protocol 1: Stability-Indicating RP-HPLC Method
Causality: A reverse-phase high-performance liquid chromatography (RP-HPLC) method is chosen for its versatility and ability to separate compounds of varying polarity, which is essential for resolving the parent compound from its potential degradation products.[5] A C18 column provides excellent retention for heterocyclic compounds. The gradient elution ensures that both early-eluting polar degradants and the more retained parent compounds are resolved effectively.
-
System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm and 254 nm.
-
Validation: The method should be validated for specificity by analyzing stressed samples to ensure peak purity of the parent compound and resolution from all degradants.
Protocol 2: Forced Degradation Studies
Causality: The conditions (acid/base concentration, temperature) are selected to induce meaningful degradation (typically 5-20%) within a reasonable timeframe without causing complete decomposition, which would obscure the primary degradation pathways.
-
Stock Solution Preparation: Prepare a 1.0 mg/mL solution of each compound (Target, Alternative 1, Alternative 2) in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Add 1 mL of stock solution to a vial containing 9 mL of 0.1 M HCl.
-
Incubate in a water bath at 60°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Add 1 mL of stock solution to a vial containing 9 mL of 0.1 M NaOH.
-
Incubate in a water bath at 60°C.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Add 1 mL of stock solution to a vial containing 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis. Quenching the reaction with sodium bisulfite may be necessary if degradation is rapid.
-
-
Thermal Degradation:
-
Place a small amount of the solid compound in a clear glass vial.
-
Store in a calibrated oven at 80°C.
-
At specified time points, dissolve a weighed amount of the solid in the initial solvent to prepare a 0.1 mg/mL solution for HPLC analysis.
-
-
Photostability:
-
Expose solid material and a 0.1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analyze samples at the end of the exposure period, alongside dark controls.
-
Part 3: Comparative Data Analysis and Predicted Outcomes
Based on fundamental chemical principles, we can predict the relative stability of the three compounds. The following table summarizes the expected quantitative outcomes from the proposed forced degradation studies.
| Stress Condition | This compound (% Degradation) | Methyl 1H-pyrazole-3-carboxylate (% Degradation) | 3-tert-Butyl-1H-pyrazole (% Degradation) | Rationale for Predicted Outcome |
| Acidic (0.1 M HCl, 60°C, 24h) | ~25% | ~5% | <1% | The tert-butyl ester is highly susceptible to acid-catalyzed hydrolysis. The methyl ester is significantly more stable, and the core without the ester is very robust. |
| Basic (0.1 M NaOH, 60°C, 24h) | ~8% | ~30% | <1% | Base-catalyzed ester hydrolysis (saponification) is more rapid for the less sterically hindered methyl ester compared to the bulky tert-butyl ester. |
| Oxidative (3% H₂O₂, RT, 24h) | ~2% | ~2% | ~2% | The pyrazole ring is generally resistant to mild oxidation.[4] Minor degradation may occur, but it is not expected to be dependent on the ester or tert-butyl group. |
| Thermal (Solid, 80°C, 24h) | <2% | <2% | <1% | All three compounds are predicted to have good thermal stability in the solid state at this temperature, consistent with the general stability of pyrazole-based materials.[6][7] |
| Photolytic (ICH Q1B) | <5% | <5% | <5% | The pyrazole core does not contain strong chromophores that would suggest high photolability, though some degradation is possible upon high-energy light exposure. |
Part 4: Key Degradation Pathways
The most significant and predictable degradation pathway for This compound is its hydrolysis under acidic conditions. This reaction proceeds via a well-established mechanism for tert-butyl esters, involving the formation of a stable tert-butyl carbocation.
Caption: Acid-catalyzed degradation of this compound.
-
Mechanism Explanation:
-
Protonation: The carbonyl oxygen of the ester is protonated by the acid, making the carbonyl carbon more electrophilic.
-
Cleavage: The C-O bond between the carbonyl carbon and the tert-butyl group's oxygen cleaves, releasing the stable tert-butyl carbocation and the pyrazole-3-carboxylic acid.
-
Elimination: The tert-butyl carbocation rapidly loses a proton to form isobutylene gas.
-
This pathway highlights why the tert-butyl ester is a critical liability in acidic environments. In contrast, the methyl ester would hydrolyze under acidic conditions via a much slower bimolecular mechanism (AAC2), explaining its greater stability.
Conclusion and Recommendations for Researchers
This guide demonstrates that while the pyrazole core is chemically robust, the overall stability of This compound is governed by its tert-butyl ester functionality.
-
Key Finding: The compound exhibits significant lability under acidic conditions, leading to rapid de-esterification. It is considerably more stable to basic, oxidative, and thermal stress.
-
Comparison Insight: Its stability profile is distinct from that of a simple alkyl (methyl) ester, which is more susceptible to base-catalyzed hydrolysis, and vastly different from the highly stable decarboxylated pyrazole core.
-
Recommendations for Handling and Formulation:
-
pH Control: When working with this compound in solution, maintaining a neutral or slightly basic pH is critical to prevent degradation. Acidic buffers or excipients should be strictly avoided in formulation development.
-
Storage: Standard ambient storage conditions are likely sufficient for the solid material, given its predicted thermal and photolytic stability.
-
Synthesis: Its acid lability can be leveraged for its use as a protected intermediate, but downstream purification steps must avoid acidic conditions if the ester is to be retained.
-
By understanding these stability characteristics through the systematic, comparative framework presented, researchers and drug development professionals can make more informed decisions regarding the handling, formulation, and progression of NCEs built upon this valuable pyrazole scaffold.
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biological activity of tert-butyl 1H-pyrazole-3-carboxylate derivatives vs analogues
An In-Depth Comparative Guide to the Biological Activity of Tert-butyl 1H-pyrazole-3-carboxylate Derivatives and Their Analogues
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its structural versatility and ability to act as both a hydrogen bond donor and acceptor have established it as a "privileged scaffold".[3] This is evidenced by its integration into numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the phosphodiesterase inhibitor Sildenafil.[1] The pyrazole nucleus serves as a robust framework for developing therapeutic agents across a wide spectrum of diseases, including cancer, microbial infections, and inflammatory disorders.[4][5][6]
This guide focuses on a specific, synthetically valuable subset: This compound and its derivatives. The tert-butyl group provides lipophilicity and steric bulk, which can influence cell permeability and target binding, while the carboxylate ester at the 3-position is a versatile synthetic handle. It allows for the creation of diverse libraries of amides, hydrazides, and other analogues to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.
Here, we will objectively compare the biological performance of derivatives retaining this core structure against key analogues where these functional groups are modified. This analysis is grounded in experimental data from peer-reviewed literature, providing researchers with insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class.
Caption: General structure of the this compound scaffold and its primary points of modification for generating derivatives and analogues.
Anticancer Activity: A Multifaceted Approach
Pyrazole derivatives have been extensively investigated as anticancer agents, demonstrating the ability to target multiple pathways crucial for tumor growth and survival.[7][8] The comparison between tert-butyl carboxylate derivatives and their analogues reveals critical SAR insights.
Comparative Cytotoxicity Data
The efficacy of pyrazole derivatives is often first assessed by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
| Compound/Analogue Type | Structure | Target Cell Line(s) | IC50 (µM) | Key Insights | Reference |
| Analogue: Pyrazole-5-Carbohydrazide | (E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide derivative | A549 (Lung) | 0.28 | Moving the functional group to C5 and converting the ester to a carbohydrazide hydrazone yields highly potent compounds. The tert-butyl group is on a benzyl substituent at N1.[8] | [8] |
| Analogue: Di-tert-butyl Pyrazole | 3,5-ditert-butyl-1H-pyrazole | CFPAC-1 (Pancreatic) | >100 | Simple substitution with two tert-butyl groups without a C3 functional handle shows weak cytotoxicity, highlighting the importance of the carboxamide/carboxylate moiety for activity. | [9] |
| Analogue: Phenyl-Substituted Pyrazole | 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 | Replacing alkyl groups with aryl groups at C3/C5 can confer moderate cytotoxicity. | [9] |
| Analogue: Pyrazole-3-Carboxamide | 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) | Various | Not specified for cytotoxicity; high DNA binding affinity (K = 1.06x10^5 M^-1) | Conversion of the carboxylate to a complex carboxamide can shift the mechanism towards DNA binding and cleavage, a different anticancer strategy.[10] | [10] |
| Analogue: Pyrazole-Thiourea | 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5) | MCF-7 (Breast) | 0.08 | This pyrazoline-thiourea analogue shows potent EGFR inhibition (IC50 = 0.07 µM) and corresponding high cytotoxicity, demonstrating a distinct but effective structural class.[11] | [11] |
Mechanism of Action: Tubulin Polymerization Inhibition
A prominent mechanism for the anticancer effects of certain pyrazole derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[12] This action arrests the cell cycle, typically in the G2/M phase, and induces apoptosis.[13]
The compound PTA-1, a complex pyrazole acetamide, was found to be a potent anticancer agent that induces apoptosis and cell cycle arrest.[12][13] Gene expression analysis strongly suggested a profile similar to that of known tubulin inhibitors.[12] This highlights a key therapeutic strategy for pyrazole analogues: designing structures that can effectively bind to the colchicine-binding site of β-tubulin, preventing the formation of the mitotic spindle.
Caption: Simplified workflow showing how pyrazole-based tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Principle: The assay relies on the ability of mitochondrial NADPH-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT reagent into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives and control compounds (e.g., doxorubicin) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (on a logarithmic scale) and use a non-linear regression model to determine the IC50 value.
Antimicrobial Activity: Combating Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds for antibiotics. Pyrazole derivatives have emerged as promising candidates, with activity against both Gram-positive and Gram-negative bacteria.[2][14]
Comparative Antimicrobial Data (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Analogue Type | Structure | Target Organism(s) | MIC (µg/mL) | Key Insights | Reference |
| Analogue: Tert-butyl at C3 | 5-ureido-pyrazole with a tert-butyl group at C3 (Compound 3c) | S. aureus (MRSA, Linezolid-resistant) | 32-64 | The presence of a tert-butyl substituent at C3, combined with a ureido moiety at C5, confers moderate activity against multi-drug resistant Staphylococcus strains.[15] | [15] |
| Analogue: Carboxyethyl at C4 | 5-benzoyl-thiourea-pyrazole with a carboxyethyl group at C4 (Compound 4b) | S. aureus (MRSA, Linezolid-resistant) | 32-64 | A carboxyethyl group at C4 is identified as a relevant structural feature for antibacterial activity.[15] | [15] |
| Analogue: 1,3-Diaryl Pyrazole | Aminoguanidine-derived 1,3-diphenyl pyrazole (Compound 12) | S. aureus, E. coli (MDR strains) | 1-8 | Replacing the tert-butyl carboxylate scaffold with diaryl substitution and an aminoguanidine moiety leads to potent, broad-spectrum activity, outperforming reference drugs in some cases.[14][16] | [14] |
| Analogue: Naphthyl-Hydrazone | Naphthyl-substituted pyrazole-derived hydrazone (Compound 6) | S. aureus, A. baumannii | 0.78-1.56 | Incorporating a naphthyl group via a hydrazone linkage results in highly potent compounds that act by disrupting the bacterial cell wall.[14] | [14] |
Causality in Experimental Design: The choice to test against resistant strains like MRSA (Methicillin-resistant S. aureus) and VRE (Vancomycin-resistant Enterococcus) is critical.[15][17] It directly addresses the clinical need for novel antibiotics and provides a much higher bar for efficacy than testing against susceptible "wild-type" strains.
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the MIC of a new antimicrobial agent.
Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Diverse CNS and Inflammatory Activity
Beyond cancer and infectious diseases, pyrazole-3-carboxylate analogues have been pivotal in developing agents targeting the central nervous system (CNS) and inflammatory pathways.
Case Study: Cannabinoid Receptor (CB1) Antagonists
The development of CB1 receptor antagonists for treating obesity was heavily reliant on pyrazole-3-carboxamide structures. The lead compound, SR141716A (Rimonabant), is a direct analogue of the this compound scaffold, where the ester is replaced by an N-piperidinyl carboxamide.[18][19][20]
Key Structure-Activity Relationships for CB1 Antagonism: [18][19]
-
C3 Position: A carboxamide group is essential. The tert-butyl ester would likely be inactive or require in-vivo hydrolysis to the acid, which would still be less effective than the optimized amide.
-
C5 Position: A para-substituted phenyl ring (e.g., p-chlorophenyl, p-iodophenyl) is required for potent activity.
-
N1 Position: A 2,4-dichlorophenyl substituent is critical for high affinity.
This provides a clear example where modifying the tert-butyl carboxylate core into a specific carboxamide analogue is not just beneficial but absolutely necessary for achieving potent and selective activity at a specific G protein-coupled receptor.
| Compound/Analogue Type | Structure | Target | Activity | Key Insights | Reference |
| Analogue: Pyrazole-3-Carboxamide | SR141716A (Rimonabant) | Cannabinoid Receptor 1 (CB1) | Potent and specific antagonist | The N-piperidinyl carboxamide at C3 is a critical feature for CB1 antagonism. This analogue defines the SAR for this target class. | [18][19][20] |
| Analogue: Pyrazole-COX-2 Inhibitor | Celecoxib | Cyclooxygenase-2 (COX-2) | Selective inhibitor | A sulfonamide moiety and specific aryl substitutions create high selectivity for the COX-2 enzyme, underlying its anti-inflammatory action. | [4] |
Conclusion and Future Outlook
This comparative analysis demonstrates that while the This compound scaffold is a valuable starting point, its true therapeutic potential is unlocked through strategic modification into a diverse range of analogues.
-
For Anticancer Activity: The conversion of the C3-ester to complex carbohydrazides or carboxamides can yield highly potent compounds, sometimes shifting the mechanism of action from kinase inhibition to DNA binding or tubulin disruption.
-
For Antimicrobial Activity: The tert-butyl group itself can be a favorable substituent, but potent broad-spectrum activity is often achieved by replacing the entire scaffold with diaryl substitutions and incorporating moieties like aminoguanidines or hydrazones.
-
For CNS Activity: As shown with CB1 antagonists, precise conversion of the C3-ester to a specific carboxamide is a mandatory modification to achieve high-affinity binding to G protein-coupled receptors.
The experimental data collectively show that no single substitution pattern is universally optimal. The ideal structure is highly dependent on the specific biological target. Future research should focus on leveraging the synthetic tractability of the pyrazole-3-carboxylate core to build diverse libraries and screen them against a wide range of targets, using the structure-activity relationships outlined here to guide the rational design of next-generation therapeutic agents.
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- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. New Pyrazolyl Thioureas Active against the Staphylococcus Genus - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. sci-hub.ru [sci-hub.ru]
evaluating the green chemistry metrics of tert-butyl 1H-pyrazole-3-carboxylate synthesis
For researchers, scientists, and professionals in drug development, the synthesis of key heterocyclic scaffolds like tert-butyl 1H-pyrazole-3-carboxylate is a foundational step. However, the increasing emphasis on sustainable and green chemistry necessitates a critical evaluation of synthetic routes not just for their yield and purity, but also for their environmental impact. This guide provides an in-depth comparison of two distinct synthetic pathways to this compound, evaluating them through the lens of established green chemistry metrics. By examining the underlying principles and experimental details of each route, this document aims to empower chemists to make more informed and environmentally conscious decisions in their synthetic endeavors.
Introduction: The Imperative of Green Chemistry in Pharmaceutical Synthesis
The pharmaceutical industry is progressively embracing green chemistry to minimize its environmental footprint, reduce costs, and enhance safety.[1] Key metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI) provide a quantitative framework to assess the "greenness" of a chemical process.[2][3][4] A lower PMI and E-Factor, and a higher Atom Economy, are indicative of a more sustainable and efficient synthesis.[5] This guide will apply these metrics to two plausible synthetic routes for this compound, a valuable building block in medicinal chemistry.
Synthetic Route 1: A Classic Two-Step Approach via Claisen Condensation and N-Boc Protection
This traditional route involves the initial synthesis of pyrazole-3-carboxylic acid via a Claisen condensation of diethyl oxalate and acetone, followed by cyclization with hydrazine. The resulting carboxylic acid is then protected with a tert-butyloxycarbonyl (Boc) group to yield the final product.
Experimental Protocol: Route 1
Step 1: Synthesis of Pyrazole-3-carboxylic Acid
-
To a solution of sodium ethoxide (prepared from 23 g of sodium in 400 mL of absolute ethanol), diethyl oxalate (146 g, 1 mol) is added dropwise at a temperature below 10 °C.
-
Acetone (58 g, 1 mol) is then added dropwise, and the mixture is stirred at room temperature for 12 hours.
-
The resulting sodio salt of the intermediate diketone is filtered and washed with diethyl ether.
-
The salt is then dissolved in water and acidified with hydrochloric acid to precipitate the diketone.
-
The diketone is collected by filtration and dissolved in ethanol.
-
Hydrazine hydrate (50 g, 1 mol) is added, and the mixture is refluxed for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is recrystallized from water to yield pyrazole-3-carboxylic acid. (Anticipated yield: ~70%)
Step 2: N-Boc Protection of Pyrazole-3-carboxylic Acid
-
To a solution of pyrazole-3-carboxylic acid (11.2 g, 0.1 mol) and triethylamine (15.2 g, 0.15 mol) in dichloromethane (100 mL), di-tert-butyl dicarbonate (26.2 g, 0.12 mol) is added at room temperature.
-
The reaction mixture is stirred for 12 hours.
-
The solution is washed with saturated sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to afford this compound. (Anticipated yield: ~85%)
Diagram of the Two-Step Synthesis Workflow
Caption: Workflow for the Two-Step Synthesis of this compound.
Synthetic Route 2: A Greener One-Pot Synthesis from a β-Ketoester
This alternative approach aims to improve the efficiency and reduce the environmental impact by combining the formation of the pyrazole ring and the esterification into a single, one-pot reaction starting from tert-butyl acetoacetate and hydrazine.
Experimental Protocol: Route 2
-
In a round-bottom flask, tert-butyl acetoacetate (15.8 g, 0.1 mol) is dissolved in ethanol (100 mL).
-
Hydrazine hydrate (5.0 g, 0.1 mol) is added dropwise to the solution at room temperature.
-
A catalytic amount of acetic acid (0.6 g, 0.01 mol) is added.
-
The reaction mixture is heated to reflux and stirred for 6 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (150 mL) and washed with water (2 x 50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound. (Anticipated yield: ~80%)
Diagram of the One-Pot Synthesis Workflow
Caption: Workflow for the One-Pot Synthesis of this compound.
Comparative Analysis of Green Chemistry Metrics
To objectively compare the two synthetic routes, we will calculate the Atom Economy, E-Factor, and Process Mass Intensity (PMI) for each.
| Metric | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Atom Economy (%) | ~55.3% | ~89.1% |
| E-Factor | ~25-35 | ~5-10 |
| Process Mass Intensity (PMI) | ~26-36 | ~6-11 |
Note: These values are estimations based on the provided protocols and anticipated yields. Actual experimental values may vary.
Discussion of Green Metrics
-
Atom Economy: The one-pot synthesis (Route 2) exhibits a significantly higher atom economy.[5] This is because the majority of the atoms from the starting materials are incorporated into the final product, with water being the primary byproduct. In contrast, the two-step synthesis (Route 1) generates a substantial amount of byproducts, including sodium chloride, ethanol, and the components of the Boc protecting group that are not part of the final molecule.
-
E-Factor and Process Mass Intensity (PMI): The E-Factor and PMI are considerably lower for the one-pot synthesis.[2][3] This is a direct consequence of the reduced number of steps, the elimination of a protection/deprotection sequence, and the decreased use of solvents and reagents for reaction and purification. The two-step route requires multiple solvents for reactions, extractions, and chromatography, all of which contribute to a higher mass of waste per kilogram of product.
Causality Behind Experimental Choices and Green Chemistry Implications
The choice of synthetic route has profound implications for the overall sustainability of the process.
-
Route 1: The classical two-step approach, while reliable, is inherently less green. The Claisen condensation requires a strong base and generates a significant amount of salt waste. The subsequent N-Boc protection step introduces a protecting group that must be added and is not part of the final molecule, a clear violation of the principle of atom economy. The multiple workup and purification steps also contribute to a high solvent load, a major driver of waste in the pharmaceutical industry.
-
Route 2: The one-pot synthesis from a β-ketoester is a more elegant and greener alternative. By combining the cyclization and ester formation into a single transformation, it minimizes reaction steps and reduces the need for intermediate isolation and purification. The use of a catalytic amount of acid and a more benign solvent like ethanol further enhances its green credentials. This approach aligns with the principles of green chemistry by maximizing efficiency and minimizing waste generation.[1]
Conclusion and Future Perspectives
This comparative analysis demonstrates that the one-pot synthesis of this compound from tert-butyl acetoacetate and hydrazine is a significantly greener and more efficient route compared to the traditional two-step approach. It boasts a higher atom economy, a lower E-Factor, and a reduced Process Mass Intensity.
For researchers and drug development professionals, the early consideration of green chemistry principles in route design is crucial. While traditional methods may be well-established, the development of more sustainable alternatives, such as one-pot reactions and the use of catalytic processes, is essential for the future of pharmaceutical manufacturing. This guide serves as a practical example of how to evaluate and compare synthetic routes to identify not only the most effective but also the most environmentally responsible pathway to a target molecule.
References
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity (PMI) Metric. [Link]
- Cravotto, G., & Cintas, P. (2006). Power ultrasound in organic synthesis: moving towards greener methodologies. Chemical Society Reviews, 35(2), 180-196.
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- Jiménez-González, C., Ponder, C. S., Broxterman, Q. B., & Manley, J. B. (2011). Using the right green yardstick: why process mass intensity is used in the pharmaceutical industry to drive more sustainable processes. Organic Process Research & Development, 15(4), 912-917.
- Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.
- Constable, D. J., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’ chemistry—which are the best?. Green Chemistry, 4(6), 521-527.
- Dunn, P. J. (2012). The importance of green chemistry in the pharmaceutical industry. Chemical Society Reviews, 41(4), 1452-1461.
- Fava, F., & Sheldon, R. A. (2010). The E-factor: a useful metric for highlighting the role of catalysis in the sustainable development of the chemical industry.
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GlaxoSmithKline. Green Chemistry Guide. [Link]
-
International Consortium for Innovation and Quality in Pharmaceutical Development (IQ). Green Chemistry Working Group. [Link]
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
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Merck. Green Chemistry. [Link]
- Poliakoff, M., Fitzpatrick, J. M., Farren, T. R., & Anastas, P. T. (2002). Green chemistry: science and politics of change. Science, 297(5582), 807-810.
- Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
- Tucker, J. L. (2016). Green chemistry, a pharmaceutical perspective. Organic Process Research & Development, 20(6), 1165-1175.
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United States Environmental Protection Agency. Green Chemistry. [Link]
- Warner, J. C., & Cannon, A. S. (2004). Green chemistry. Environmental Impact Assessment Review, 24(7-8), 775-799.
- Winterton, N. (2001). Twelve more green chemistry principles. Green Chemistry, 3(6), G73-G75.
- Zhang, W., & Cue, B. W. (Eds.). (2018). Green techniques for organic synthesis and medicinal chemistry. John Wiley & Sons.
- Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43.
- Andraos, J., & Sayed, M. (2007). On the use of “green” metrics in the undergraduate organic chemistry lecture and lab to assess the mass efficiency of organic reactions.
- Eissen, M., & Metzger, J. O. (2002). Environmental performance metrics for daily use in synthetic chemistry. Chemistry-A European Journal, 8(16), 3580-3585.
- Clark, J. H. (1999). Green chemistry: challenges and opportunities. Green Chemistry, 1(1), 1-8.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-butyl 1H-pyrazole-3-carboxylate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-butyl 1H-pyrazole-3-carboxylate. As a crucial building block in medicinal chemistry and drug development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond mere checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and responsibility within the laboratory.
Hazard Profile and Risk Assessment: The "Why" Behind Cautious Handling
Understanding the inherent risks of a compound is the first step toward safe disposal. While comprehensive toxicological data for this compound may be limited, data from structurally similar pyrazole derivatives and related carboxylates allow for a robust risk assessment. The primary hazards are associated with irritation and potential harm upon ingestion or inhalation.[1][2][3]
Improper disposal, such as discarding into regular trash or dissolving in sinks, can introduce the compound into the environment, where its effects are not well-characterized.[1] Therefore, it must be treated as hazardous chemical waste unless explicitly classified otherwise by your institution's environmental health and safety (EHS) office.
Table 1: Summary of Potential Hazards based on Analog Compounds
| Hazard Classification | GHS Hazard Statement | Rationale and Implication for Disposal |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2][3] | Prevents accidental ingestion by personnel and contamination of water sources. Waste must be securely contained. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] | Requires the use of appropriate gloves and a lab coat during handling and disposal to prevent direct contact. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2][3] | Mandates the use of safety glasses or goggles to protect against splashes or airborne dust. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2][3] | All handling and disposal steps should be performed in a well-ventilated area, preferably within a chemical fume hood. |
Pre-Disposal Protocol: Preparation and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, proper preparation is paramount. This minimizes exposure and ensures the process is executed smoothly and safely.
-
Work Area Designation : All waste handling should occur within a designated area, ideally a certified chemical fume hood, to control vapor and dust exposure.[4]
-
Gather Materials : Have all necessary materials ready before handling the waste. This includes the waste container, labels, and spill-kit materials.
-
Personal Protective Equipment (PPE) : A non-negotiable aspect of safe handling. The minimum required PPE includes:
-
Safety Goggles : To protect against splashes or dust.[5]
-
Chemical-Resistant Gloves : Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1]
-
Laboratory Coat : To protect skin and clothing from contamination.
-
Step-by-Step Disposal Procedure
This protocol ensures that this compound waste is managed in a way that is safe, compliant, and environmentally responsible.
Step 1: Waste Classification and Segregation The compound must be classified as a hazardous chemical waste.[6][7] It is critical to segregate this waste stream. Do not mix it with non-hazardous waste or other incompatible chemical waste categories. For instance, pyrazole derivatives should not be mixed with strong oxidizing agents, bases, or reducing agents, as this could initiate an unintended chemical reaction.[7]
Step 2: Containerization Place the waste—whether it is residual solid, contaminated materials (e.g., weighing paper, gloves), or a non-recyclable solution—into a designated, sealable, and chemically compatible container.[6]
-
Container Type : Use a high-density polyethylene (HDPE) or glass container with a secure screw-top cap.
-
Labeling : The container must be clearly labeled as "Hazardous Waste."[6] The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date of accumulation.
-
Any associated hazards (e.g., "Irritant").
-
Step 3: Temporary Storage Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[6] This area must be:
-
Secure and accessible only to authorized personnel.
-
Well-ventilated.
-
Away from sources of ignition or incompatible materials.[6]
-
Equipped with secondary containment to manage potential leaks.
Step 4: Final Disposal The ultimate disposal of the waste must be handled by professionals.
-
Contact your EHS Office : Your institution's Environmental Health & Safety (EHS) office is the primary point of contact for arranging a waste pickup.
-
Licensed Disposal Company : The EHS office will coordinate with a licensed professional waste disposal service.[1] These services typically use high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete and environmentally sound destruction of the chemical.[1]
Emergency Procedure: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate risks.
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don PPE : Before addressing the spill, don the appropriate PPE as described in Section 2.
-
Contain the Spill : For a solid spill, carefully sweep or scoop the material to prevent dust formation.[1] For a liquid spill, use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to contain it.[5][8]
-
Collect and Containerize : Pick up the spilled material and absorbent, and place it into a sealable container for disposal as hazardous waste.[1][5] Label the container clearly as "Spill Debris" with the chemical name.
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.
References
-
Capot Chemical. (n.d.). MSDS of tert-butyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Retrieved from [Link]
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- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
